1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUGMFRFVOEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS 1260666-35-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible synthetic pathway based on related literature, and discusses its reactivity and potential applications. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents and other advanced materials.
Introduction
This compound (CAS 1260666-35-0) is a bifunctional organic molecule that incorporates both a substituted pyridine ring and a cyclobutanecarboxylic acid moiety. The presence of the reactive carboxylic acid group, the versatile 6-chloropyridine core, and the three-dimensional cyclobutane scaffold make it an attractive starting material for the synthesis of complex molecular architectures. The cyclobutane motif, in particular, is increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide aims to consolidate the available technical information on this compound to facilitate its effective application in research and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally verified values for properties such as melting point, boiling point, and solubility are not widely published in the scientific literature.
| Property | Value | Source |
| CAS Number | 1260666-35-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |
| Molecular Weight | 211.65 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Brown solid | [1] |
| Purity | Typically ≥95-98% | [1][2] |
| Storage Temperature | 0-8 °C | [1] |
| InChI Key | TWKUGMFRFVOEEU-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)C1(CCC1)c2cc(Cl)ncc2 | [1] |
Synthesis and Reactivity
One potential pathway begins with the synthesis of a suitable cyclobutane precursor, such as a cyclobutanone or a cyclobutanecarbonitrile, which is then arylated with the 6-chloropyridine moiety. An alternative and well-documented approach for synthesizing the parent cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid[3][4][5].
A highly relevant synthetic precursor, ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate, is described in patent literature. The hydrolysis of this ester would directly yield the target carboxylic acid.
Postulated Synthesis Workflow
The following diagram illustrates a potential synthetic pathway:
Caption: Postulated synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on the postulated synthesis workflow. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of Ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of ethyl cyclobutanecarboxylate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the corresponding enolate.
-
In a separate flask, dissolve 2-chloro-5-iodopyridine and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.
-
Transfer the enolate solution to the solution containing the aryl halide and catalyst via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation (e.g., through activation with coupling reagents like DCC or EDC), reduction to the corresponding alcohol, and conversion to the acid chloride.
-
6-Chloropyridine Ring: The chlorine atom can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr), although this may require harsh conditions. More commonly, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The pyridine nitrogen can act as a base or a ligand for metal catalysts.
Spectroscopic Data (Predicted)
While experimentally obtained spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the structure of the molecule and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the pyridine ring protons and the cyclobutane protons.
-
Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C2 (adjacent to the nitrogen) will likely be the most downfield, followed by the proton at C4, and then the proton at C5.
-
Cyclobutane Protons: A complex multiplet pattern in the aliphatic region (typically δ 1.8-3.0 ppm) due to the puckered nature of the cyclobutane ring and the diastereotopic nature of the methylene protons.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-12 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show ten distinct signals:
-
Pyridine Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the cyclobutane ring (C3) will have characteristic chemical shifts.
-
Cyclobutane Carbons: Signals for the quaternary carbon and the three methylene carbons in the aliphatic region (typically δ 20-60 ppm).
-
Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211 and 213 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclobutane ring.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a valuable building block in drug discovery.
Caption: Potential applications and functionalization of the core scaffold.
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common motif in kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the ATP-binding site. The carboxylic acid can be converted to various amides to explore structure-activity relationships (SAR).
-
GPCR Modulators and Ion Channel Blockers: The three-dimensional nature of the cyclobutane ring can provide a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement, which is often crucial for high-affinity binding to G-protein coupled receptors (GPCRs) and ion channels.
-
Metabolic Stability: The cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains, which can lead to improved pharmacokinetic properties in drug candidates.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising building block for the synthesis of novel, biologically active compounds. Its unique combination of a functionalizable pyridine ring, a carboxylic acid handle, and a rigid cyclobutane scaffold provides medicinal chemists with a versatile platform for the design and synthesis of next-generation therapeutics. While further experimental data on its properties and reactivity are needed, this technical guide provides a solid foundation for researchers interested in utilizing this compound in their synthetic endeavors.
References
-
Wikipedia. Cyclobutanecarboxylic acid. [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]
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- 2. 1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid | 1505992-00-6 | Benchchem [benchchem.com]
- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid, a heterocyclic compound of interest in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the molecule's fundamental properties, including its structural features, and established protocols for its detailed characterization. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, provides expert insights based on analogous structures, and details robust methodologies for its empirical investigation. The guide covers essential parameters such as melting point, solubility, and pKa, alongside spectroscopic analysis through NMR, IR, and mass spectrometry. A plausible synthetic route is also discussed to provide context on potential impurities and related substances. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.
Introduction: Contextualizing a Modern Medicinal Chemistry Scaffold
The convergence of a strained aliphatic ring system with a functionalized aromatic heterocycle presents a compelling strategy in modern medicinal chemistry. This compound embodies this approach, integrating the unique conformational constraints of a cyclobutane ring with the electronically versatile chloropyridine moiety. The cyclobutane motif is increasingly utilized to enhance key drug-like properties, including metabolic stability and conformational rigidity, which can lead to improved potency and selectivity.[1][2][3] The three-dimensional nature of the cyclobutane ring offers opportunities for precise vectoral orientation of substituents, facilitating optimal interactions with biological targets.[2][3]
Concurrently, the chloropyridine scaffold is a well-established pharmacophore, present in numerous therapeutic agents.[4][5][6] The chlorine substituent can modulate the electronic properties of the pyridine ring, influencing its pKa and potential for hydrogen bonding and π-π stacking interactions. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. The carboxylic acid functional group provides a crucial handle for salt formation to improve solubility and bioavailability, and can also participate in essential binding interactions with target proteins.
This guide will systematically explore the key physicochemical attributes of this compound, providing both foundational knowledge and practical experimental frameworks.
Molecular Identity and Structure
A foundational aspect of any chemical entity is its unambiguous identification. The structural and electronic features of this compound are key to understanding its chemical behavior and potential biological activity.
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[7][8] |
| CAS Number | 1260666-35-0 | BLD Pharm[9][10], Sigma-Aldrich[7][8] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | BLD Pharm[9][10], Sigma-Aldrich[7][8] |
| Molecular Weight | 211.64 g/mol | BLD Pharm[9][10] |
| InChI Key | TWKUGMFRFVOEEU-UHFFFAOYSA-N | Sigma-Aldrich[7][8] |
Below is a 2D representation of the molecular structure, generated using the SMILES code: O=C(O)C1(CCC1)c2ccc(Cl)nc2.
Caption: 2D structure of this compound.
Physicochemical Properties: A Detailed Examination
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section outlines the key properties of this compound and provides detailed protocols for their experimental determination.
Physical State and Appearance
The compound is typically supplied as a brown solid.[8] The color may be indicative of minor impurities, and purification via recrystallization may be necessary to obtain a crystalline solid suitable for precise physical measurements.
Melting Point
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).[4]
Estimated Melting Point: The melting point of the parent cyclobutanecarboxylic acid is approximately -7.5°C, while that of 6-chloropyridine-3-carboxylic acid is 190°C (with decomposition).[10] Given the increased molecular weight and potential for strong intermolecular interactions (hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the chloropyridine), the melting point of the title compound is expected to be a sharp, high value, likely closer to that of the substituted pyridine parent.
Experimental Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dried crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2][3]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).[2]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15-20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Solubility
Solubility in aqueous and organic media is a critical parameter influencing bioavailability and formulation development.
Qualitative Solubility Profile (Predicted):
-
Water: The presence of the polar carboxylic acid and pyridine nitrogen suggests some aqueous solubility. However, the hydrophobic cyclobutane and chlorophenyl moieties will limit this. Solubility is expected to be pH-dependent.
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid (a weak acid) will be deprotonated to form a more soluble carboxylate salt. Therefore, the compound is expected to be soluble in aqueous base.[8]
-
Aqueous Acid (e.g., 5% HCl): The pyridine nitrogen (a weak base) will be protonated to form a more soluble pyridinium salt. Thus, solubility in aqueous acid is also expected.
-
Organic Solvents (e.g., Methanol, DMSO, DMF): The compound is anticipated to have good solubility in polar organic solvents.
Experimental Protocol for Qualitative Solubility Determination:
-
Solvent Addition: To approximately 10-20 mg of the solid in a small test tube, add 1 mL of the chosen solvent (e.g., water, 5% NaOH, 5% HCl, methanol) in portions.
-
Mixing: Agitate the mixture vigorously after each addition.
-
Observation: Observe for complete dissolution. If the compound dissolves, it is classified as soluble. If a significant portion remains undissolved, it is classified as insoluble.
Acidity and Basicity (pKa)
The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. This molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen.
Estimated pKa Values:
-
Carboxylic Acid: The pKa of cyclobutanecarboxylic acid is approximately 4.79. The electron-withdrawing nature of the attached chloropyridine ring would be expected to slightly lower this pKa, making it a stronger acid. A pKa in the range of 3.5-4.5 is a reasonable estimate.
-
Pyridine Nitrogen: The pKa of pyridine is approximately 5.2. The electron-withdrawing effect of the chlorine atom is expected to decrease the basicity of the pyridine nitrogen, thus lowering its pKa. An estimated pKa for the pyridinium ion would be in the range of 2-3.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 20% acetonitrile in water) to a known concentration (e.g., 1 mM).[11][12]
-
Apparatus Setup: Use a calibrated pH meter with a suitable electrode and a precision automated titrator. Maintain a constant temperature and ionic strength (e.g., with 0.15 M KCl).[12]
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa. To determine the basic pKa, first acidify the sample with a strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[12]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.
Expected ¹H NMR Spectral Features:
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting coupling patterns characteristic of a 2,5-disubstituted pyridine ring.
-
Cyclobutane Protons: A set of complex multiplets in the aliphatic region (typically δ 1.5-3.0 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Pyridine Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the chlorine will be significantly affected.
-
Cyclobutane Carbons: Signals in the aliphatic region (typically δ 20-50 ppm). The quaternary carbon attached to the pyridine ring will be further downfield.
-
Carboxylic Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. 2D experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all signals.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the respective protons in the molecule. Assign the chemical shifts in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[13]
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.[13]
-
C=C and C=N Stretches (Pyridine Ring): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[13]
-
C-Cl Stretch: A band typically in the 800-600 cm⁻¹ region.
Experimental Protocol for FTIR Analysis (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry, FTIR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Interpretation: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (211.64 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at m/z ≈ 211 (for ³⁵Cl) and a peak at m/z ≈ 213 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and cleavage of the cyclobutane ring.
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).
-
LC Separation: Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) to separate the analyte from any impurities.
-
MS Detection: The eluent from the LC is directed to the mass spectrometer. Use an appropriate ionization technique, such as electrospray ionization (ESI), typically in positive ion mode to protonate the pyridine nitrogen.[14]
-
Data Acquisition: Acquire mass spectra over a suitable m/z range. If using tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to obtain structural information.
-
Data Analysis: Determine the m/z of the molecular ion and confirm the isotopic pattern for chlorine. Analyze the fragmentation pattern to further support the proposed structure.
Synthesis and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may affect its physicochemical properties and biological activity. A plausible synthetic approach is outlined below.
Caption: A plausible synthetic workflow for the target compound.
Potential Impurities:
-
Starting Materials: Unreacted 6-chloropyridin-3-ylacetonitrile and 1,3-dibromopropane.
-
Intermediates: Incomplete hydrolysis or decarboxylation could leave traces of the nitrile or ester intermediates.
-
Byproducts: Side reactions could lead to the formation of oligomeric or rearranged products.
The presence of these impurities can be monitored using the analytical techniques described in Section 4, particularly HPLC and LC-MS.
Conclusion and Future Perspectives
This technical guide has provided a detailed framework for understanding and characterizing the physicochemical properties of this compound. While a complete, experimentally verified dataset for this specific molecule is not yet widely available, this guide has leveraged data from analogous structures and established analytical protocols to create a robust resource for researchers. The unique combination of the cyclobutane and chloropyridine moieties makes this compound a promising scaffold for further investigation in drug discovery.
Future work should focus on the empirical determination of the physicochemical properties outlined in this guide. A full crystallographic analysis would provide definitive information on the solid-state conformation. Detailed studies on its metabolic stability and pharmacokinetic profile will be essential for evaluating its potential as a drug candidate. The protocols and foundational information presented herein provide a clear roadmap for these future investigations.
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- PubMed. Cyclobutanes in Small-Molecule Drug Candidates.
- The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).
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- Melting point determination.
- Carboxylic Acid Unknowns and Titration.
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- pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated).
- BenchChem. 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PubMed Central (PMC). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Sigma-Aldrich. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8.
- BLD Pharm. This compound.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- SciSpace. Current developments in LC-MS for pharmaceutical analysis..
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1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Characterization of 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid
Foreword: The Imperative of Spectral Analysis in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For compounds like 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid, a molecule with potential applications in medicinal chemistry, a comprehensive understanding of its spectral properties is not merely an academic exercise. It is a critical component of quality control, regulatory submission, and the elucidation of its metabolic fate. This guide provides a detailed, field-proven framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this specific molecule, grounded in the principles of modern analytical chemistry.
Molecular Structure and Analytical Overview
The subject of our analysis is 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid. Its structure, comprising a chloropyridine ring attached to a cyclobutane carboxylic acid moiety, presents a unique analytical puzzle. Each functional group imparts distinct and measurable characteristics to the molecule's interaction with different forms of electromagnetic radiation and in the gas phase, which we can harness for its identification and characterization.
An In-Depth Technical Guide to the Solubility of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid is a heterocyclic carboxylic acid derivative. Such molecules are common structural motifs in medicinal chemistry, serving as crucial building blocks for more complex therapeutic agents. The compound features a polar carboxylic acid group capable of hydrogen bonding, a moderately polar chloropyridine ring, and a nonpolar cyclobutane scaffold. This combination of functional groups suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system.
Understanding the solubility of this intermediate is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction workup, and crystallization to optimize yield, purity, and scalability.
-
Preformulation Studies: Identifying suitable solvent systems for early-stage formulation development, including for toxicological and pharmacological studies.
-
Analytical Method Development: Ensuring the compound remains dissolved in the chosen diluent during analytical procedures like High-Performance Liquid Chromatography (HPLC).[3]
This guide will provide the necessary tools to approach these challenges from a position of scientific rigor and practical insight.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which states that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[4][5][6]
2.1. Molecular Structure Analysis of this compound
-
Hydrogen Bond Donor/Acceptor: The carboxylic acid group (-COOH) is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens). This is the primary driver of solubility in polar, protic solvents.
-
Polarity: The chloropyridine ring introduces polarity due to the electronegativity of the nitrogen and chlorine atoms, creating dipole moments.
-
Nonpolar Regions: The cyclobutane ring is a nonpolar, aliphatic moiety that will favor interactions with nonpolar solvents.
2.2. Expected Solubility Across Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group and interacting with the polar pyridine ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is anticipated. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making it energetically unfavorable to break the strong solute-solute interactions (crystal lattice energy) of the solid compound.[4][5]
Experimental Determination: The Equilibrium Shake-Flask Method
To obtain definitive, thermodynamically valid solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Rationale for the Shake-Flask Method: This approach is favored for its reliability and direct measurement of thermodynamic equilibrium, which is crucial for accurate physical chemistry characterization.[1][8] By ensuring an excess of solid material is present and allowing sufficient time for the system to equilibrate, the resulting concentration represents the true solubility limit under the specified conditions.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.45 µm chemical-resistant syringe filters
-
Calibrated pipettes
-
HPLC system with UV detector
Protocol:
-
Preparation (Self-Validating System):
-
Add an excess amount of the solid compound to a series of glass vials (one for each solvent). An "excess" is visually confirmed when undissolved solid remains at the end of the experiment. This is a critical self-validating step, as it ensures equilibrium with the solid phase is possible.[8]
-
Expertise & Experience: A common starting point is to add ~10-20 mg of solid to 1-2 mL of solvent.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is crucial as solubility is temperature-dependent.[4]
-
Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure true equilibrium is reached.[9]
-
Trustworthiness: To validate the equilibration time, a preliminary experiment can be run where samples are taken at various time points (e.g., 8, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus.[9]
-
-
Sample Processing:
-
After equilibration, remove the vials and allow them to stand briefly.
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Expertise & Experience: Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter. This removes any remaining fine particulates that could interfere with the analysis. Filtration is a mandatory step to ensure only the dissolved compound is measured.[9]
-
Accurately dilute a known volume of the filtered supernatant into a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the range of the analytical calibration curve.
-
-
Analytical Quantification (HPLC-UV):
-
Prepare a series of calibration standards of the compound in the same diluent used for the samples.
-
Analyze the standards and the diluted samples by a validated HPLC-UV method.
-
Generate a calibration curve by plotting the peak area against the known concentration of the standards. The curve must have a correlation coefficient (R²) of >0.99 for the data to be considered trustworthy.
-
Calculate the concentration of the diluted sample using the regression equation from the calibration curve.
-
Back-calculate the original solubility in the organic solvent, accounting for the dilution factor.
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Methanol | Polar Protic | 5.1 | High | [Researcher to fill in] |
| Acetonitrile | Polar Aprotic | 5.8 | High | [Researcher to fill in] |
| Acetone | Polar Aprotic | 5.1 | Moderate-High | [Researcher to fill in] |
| Ethyl Acetate | Moderately Polar | 4.4 | Moderate | [Researcher to fill in] |
| Dichloromethane | Nonpolar | 3.1 | Low | [Researcher to fill in] |
| Toluene | Nonpolar | 2.4 | Very Low | [Researcher to fill in] |
| Hexane | Nonpolar | 0.1 | Insoluble | [Researcher to fill in] |
Interpreting the Results: The experimental data should be analyzed in the context of the theoretical principles. For instance, higher solubility in methanol versus toluene would be attributed to the favorable hydrogen bonding and polar interactions between the compound's carboxylic acid and chloropyridine moieties with the methanol solvent, which are absent in toluene.
Diagram: Key Intermolecular Interactions
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
This guide provides a comprehensive overview of a robust and scalable synthesis pathway for 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid, a key building block in modern drug discovery. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers and drug development professionals a practical and scientifically rigorous resource.
Introduction: The Significance of a Privileged Scaffold
This compound has emerged as a valuable scaffold in medicinal chemistry. The unique combination of a substituted pyridine ring and a cyclobutane carboxylic acid moiety imparts favorable physicochemical properties and diverse biological activities to molecules incorporating this fragment. Its rigid cyclobutane core allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions. The 6-chloropyridine group offers a handle for further chemical modification through various cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will focus on a reliable synthetic route, elucidating the rationale behind each step to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the key carbon-carbon bond formation between the pyridine and cyclobutane rings. Two primary strategies are considered: the formation of this bond at the carboxylic acid stage or, more strategically, at the nitrile stage, followed by hydrolysis. The latter approach is often preferred as the nitrile group can be more tolerant of certain reaction conditions and can be reliably hydrolyzed to the desired carboxylic acid in the final step.
Our chosen pathway, detailed below, leverages the synthesis of an intermediate, 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile, followed by its hydrolysis. This strategy offers a practical and efficient route to the target compound.
An In-Depth Technical Guide to the Potential Biological Targets of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the potential biological targets of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid and its derivatives. As a senior application scientist, the following content is structured to offer not just a list of possibilities, but a scientifically-grounded rationale for target consideration, complete with actionable experimental protocols for validation.
Introduction: Deconstructing the Molecule for Target Prediction
The chemical structure of this compound presents key pharmacophoric features that guide our investigation into its potential biological interactions. The molecule can be dissected into three main components: a 6-chloropyridine ring, a cyclobutane linker, and a carboxylic acid group. This combination of a halogenated aromatic system, a rigid cycloalkane, and an acidic functional group suggests potential interactions with specific classes of proteins, including receptors and enzymes.[1][2]
Our analysis points to two primary, high-probability target classes: G-Protein Coupled Receptors (GPCRs) , specifically GPR109A , and ligand-gated ion channels , with a focus on Nicotinic Acetylcholine Receptors (nAChRs) .
Primary Potential Target Class 1: G-Protein Coupled Receptor 109A (GPR109A)
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi protein-coupled receptor that is endogenously activated by nicotinic acid (niacin).[3][4] Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in adipocytes, results in the inhibition of lipolysis.[3]
Rationale for GPR109A as a Target
The structural similarity of this compound to nicotinic acid is the primary reason for considering GPR109A as a target. The pyridine-3-carboxylic acid core is a known scaffold for GPR109A agonism.[5] The chloro- and cyclobutane-substitutions can be viewed as modifications to the basic nicotinic acid structure, potentially influencing potency, selectivity, and pharmacokinetic properties. Such modifications are a common strategy in the design of novel GPR109A agonists.[6]
Experimental Validation of GPR109A Activity
A tiered approach is recommended for validating the interaction of the derivatives with GPR109A.
Tier 1: In Vitro Functional Assays
-
cAMP Assay: This is the foundational functional assay for GPR109A, which couples to Gi, inhibiting adenylyl cyclase and reducing cAMP levels.
Experimental Protocol: cAMP Assay
-
Cell Culture: Utilize a cell line stably expressing human GPR109A, such as CHO-K1 or HEK293 cells.
-
Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the test compounds at various concentrations.
-
Forskolin Stimulation: After a brief incubation with the test compounds, stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to induce a robust cAMP signal. Nicotinic acid should be used as a positive control.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
-
β-Arrestin Recruitment Assay: GPR109A activation also leads to the recruitment of β-arrestin. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
Tier 2: In Vitro Binding Assays
-
Radioligand Binding Assay: This assay directly measures the binding of the test compound to the receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR109A.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid), and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound by competitive binding analysis.
-
Signaling Pathway
Caption: GPR109A signaling pathway upon agonist binding.
Primary Potential Target Class 2: Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that are permeable to cations, including Na+, K+, and Ca2+. They are widely expressed in the central and peripheral nervous systems and play crucial roles in neurotransmission.[7]
Rationale for nAChRs as a Target
The 6-chloropyridin-3-yl moiety is a well-established pharmacophore in compounds that modulate nAChR activity.[8] This structural feature is present in several known nAChR agonists and allosteric modulators.[9][10] The cyclobutanecarboxylic acid portion of the molecule would likely influence the subtype selectivity and the mode of action (e.g., agonist, antagonist, or allosteric modulator).
Experimental Validation of nAChR Activity
Given the diversity of nAChR subtypes, a panel of assays targeting the most relevant subtypes (e.g., α4β2, α7, α3β4) is necessary.
Tier 1: In Vitro Functional Assays
-
Electrophysiology: This is the gold standard for characterizing the activity of compounds at ligand-gated ion channels.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).
-
Compound Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of acetylcholine (ACh) to elicit a baseline current. Then, co-apply the test compound with ACh to assess its modulatory effects (potentiation or inhibition). To test for direct agonism, apply the compound in the absence of ACh.
-
Data Analysis: Measure the change in current amplitude in the presence of the test compound to determine its effect.
-
-
Calcium Flux Assay: For nAChR subtypes that are permeable to Ca2+, a fluorescent calcium flux assay can be used as a higher-throughput functional screen.
Tier 2: In Vitro Binding Assays
-
Radioligand Binding Assay: Similar to the GPR109A binding assay, this can be used to determine the affinity of the test compounds for different nAChR subtypes using subtype-selective radioligands (e.g., [3H]-epibatidine for α4β2, [125I]-α-bungarotoxin for α7).
Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 10. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
In silico docking studies of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
An In-Depth Technical Guide to In Silico Docking Studies of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on novel or uncharacterized small molecules, using this compound as a case study. In the absence of a known biological target, this guide pioneers a workflow that commences with robust target identification through in silico target fishing methodologies. Subsequently, it delineates a meticulous, step-by-step protocol for molecular docking, encompassing ligand and receptor preparation, docking simulation, and rigorous analysis of the results. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights and explaining the causal reasoning behind critical experimental choices to ensure scientific integrity and reproducibility.
Introduction
The journey of a small molecule from a chemical entity to a therapeutic agent is fraught with challenges, primary among which is the identification of its biological target. This compound is a novel compound with potential pharmacological relevance. However, without an established molecular target, traditional structure-based drug design approaches are inapplicable. This guide addresses this pivotal challenge by first elucidating a strategy for target identification, a process often referred to as "target fishing" or "reverse docking".[1][2][3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex.[1][4][5] It is an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing insights into the molecular basis of ligand-receptor interactions.[6][7] This guide will provide a detailed, practical walkthrough of a complete in silico workflow, from identifying a putative target for our compound of interest to performing and validating a molecular docking simulation.
Part I: Target Identification for Novel Ligands (Target Fishing)
Before a docking study can be initiated, a biologically relevant protein target must be identified. For a novel compound like this compound, we must employ computational methods to predict potential protein partners.
The Rationale for Target Fishing
Target fishing, or reverse docking, is a computational strategy that screens a query small molecule against a database of potential biological targets.[1][2] This approach is invaluable for elucidating the mechanism of action of novel compounds, identifying potential off-target effects, and for drug repurposing.[4][8] The underlying principle is that if a small molecule is structurally or chemically similar to known ligands for a particular target, it is likely to bind to that same target.[4]
Workflow for In Silico Target Identification
The overall workflow for target identification and subsequent docking is depicted below.
Caption: Overall workflow from target identification to molecular docking and analysis.
Experimental Protocol: Target Fishing
-
Ligand Preparation :
-
Obtain the 2D structure of this compound. This can be drawn using chemical drawing software like MarvinSketch or ChemDraw.
-
Convert the 2D structure to a simplified molecular-input line-entry system (SMILES) string. For our compound, a possible SMILES string is O=C(O)C1(CCC1)c2ccc(Cl)nc2.
-
Alternatively, generate a 3D conformation and save it in a standard format like .mol2 or .sdf.
-
-
Submission to a Target Fishing Web Server :
-
Numerous web-based tools are available for target fishing, such as PLATO, TarFisDock, and idTarget.[1][4][9] For this guide, we will use PLATO as an example due to its user-friendly interface and robust prediction capabilities.[4]
-
Navigate to the PLATO web server.
-
Input the SMILES string of the ligand into the query box.
-
Initiate the search. The server will compare the input molecule against its database of known active compounds and their targets.
-
-
Analysis of Predicted Targets :
-
The server will return a list of potential protein targets, ranked by a confidence score.
-
It is crucial to critically evaluate this list. Prioritize targets that are well-characterized and have a strong biological rationale for potential interaction.
-
For the purpose of this guide, let's hypothesize that the target fishing analysis predicted Cyclin-Dependent Kinase 2 (CDK2) as a high-confidence target. CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their inhibitors are a major focus of cancer drug discovery.
-
Hypothetical Target Fishing Results
| Rank | Predicted Target | Target Class | Confidence Score | Rationale for Selection |
| 1 | CDK2 | Kinase | High | Well-established cancer target; many known small molecule inhibitors. |
| 2 | A G-protein coupled receptor | GPCR | Medium | Druggable target class, but lower confidence score. |
| 3 | A nuclear hormone receptor | Receptor | Medium | Potential for interaction, but less likely based on typical ligand scaffolds. |
Part II: Molecular Docking Workflow
With a putative target, CDK2, identified, we can now proceed with a detailed molecular docking study. The goal is to predict the binding mode and affinity of this compound within the ATP-binding pocket of CDK2.
Caption: Detailed workflow for molecular docking.
Receptor Preparation
The quality of the receptor structure is paramount for a successful docking study. We will use the crystal structure of CDK2 in complex with an inhibitor, which provides a biologically relevant conformation of the active site.
Protocol:
-
Download Protein Structure : Navigate to the RCSB Protein Data Bank (PDB) and download the structure of CDK2. A suitable entry is PDB ID: 1HCK . This structure contains the CDK2 protein in complex with the inhibitor staurosporine.
-
Clean the PDB File :
-
Load the 1HCK.pdb file into a molecular visualization program such as UCSF Chimera or PyMOL.[10]
-
Remove all non-essential molecules. This includes water molecules, co-crystallized ligands (staurosporine in this case), and any other heteroatoms or ions that are not critical for the protein's structural integrity or catalytic activity.[11] The rationale for removing water is that predicting the behavior of individual water molecules in the binding site is computationally complex and can introduce inaccuracies. However, in advanced docking, specific, highly conserved water molecules known to mediate ligand binding may be retained.[11]
-
-
Add Hydrogens and Assign Charges :
-
Crystal structures typically do not include hydrogen atoms. It is essential to add them to correctly model hydrogen bonds and ionization states.
-
Use a tool like UCSF Chimera's Dock Prep or AutoDock Tools (ADT) to add hydrogens and assign partial charges (e.g., Gasteiger charges).[12][13] This step ensures that the electrostatic interactions between the protein and the ligand are accurately calculated.
-
-
Save the Prepared Receptor : Save the cleaned, protonated receptor structure in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Ligand Preparation
Proper preparation of the ligand is equally important to ensure that its conformational flexibility and electrostatic properties are well-represented.
Protocol:
-
Generate 3D Structure : Convert the 2D structure of this compound into a 3D structure using software like Avogadro or the online ZINC database.[10]
-
Energy Minimization : Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This process finds a low-energy, stable conformation of the molecule.
-
Assign Charges and Define Rotatable Bonds :
-
Load the minimized ligand structure into AutoDock Tools (ADT).
-
Add hydrogens and compute Gasteiger charges.
-
ADT will automatically detect and define the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand's conformation is allowed to change during the simulation.
-
-
Save the Prepared Ligand : Save the final ligand structure in the .pdbqt format.
Molecular Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking.[14]
Protocol:
-
Define the Binding Site (Grid Box) :
-
The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind. This is defined by a "grid box".
-
In our case, the binding site is the ATP-binding pocket of CDK2. A reliable way to define this is to use the coordinates of the co-crystallized ligand (staurosporine in 1HCK) as the center of the grid box.
-
In ADT or a similar program, center the grid box on the active site and ensure its dimensions (e.g., 25 x 25 x 25 Å) are large enough to accommodate the ligand and allow for rotational and translational sampling.[15]
-
-
Create a Configuration File : Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the name of the output file.
-
Run the Docking Simulation : Execute AutoDock Vina from the command line, providing the configuration file as input.
Analysis and Interpretation of Results
The output of the docking simulation is a file containing several predicted binding poses for the ligand, each with a corresponding binding affinity score.
Key Metrics for Analysis:
-
Binding Affinity (Score) : This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[16][17] It's important to note that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure.[5][16]
-
Binding Pose : The 3D orientation and conformation of the ligand in the protein's active site. The top-ranked pose (with the most negative binding affinity) is typically the most interesting.
-
Intermolecular Interactions : Analyze the non-covalent interactions between the ligand and the protein. These interactions are the basis of molecular recognition and binding affinity.[5]
-
Hydrogen Bonds : Identify hydrogen bonds between donor/acceptor atoms on the ligand and protein residues. These are strong, directional interactions that are critical for specificity.
-
Hydrophobic Interactions : Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.
-
Pi-stacking/Pi-cation interactions : If aromatic rings are present, these interactions can contribute significantly to binding.
-
Visualization:
-
Use a molecular visualization tool (PyMOL, Chimera, BIOVIA Discovery Studio) to load the receptor and the docked ligand poses.
-
Visualize the interactions between the top-ranked pose and the active site residues. Most software has tools to automatically identify and display hydrogen bonds and other interactions.
Hypothetical Docking Results for this compound with CDK2
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.00 | Leu83, Glu81, Phe80, Asp86 |
| 2 | -8.2 | 1.21 | Leu83, Phe80, Lys33 |
| 3 | -7.9 | 1.85 | Leu83, Gln131, Asp145 |
In this hypothetical result, the top-ranked pose shows a strong binding affinity of -8.5 kcal/mol. Analysis reveals that the carboxylic acid group of the ligand forms a critical hydrogen bond with the backbone of Leu83 in the hinge region of CDK2, a common interaction for kinase inhibitors. The chloropyridine ring is positioned in a hydrophobic pocket formed by residues like Phe80.
Part III: Validation and Post-Docking Analysis
A crucial step in any in silico study is to validate the results to build confidence in the predictions.
Validation of the Docking Protocol
-
Re-docking : A common validation technique is to take the co-crystallized ligand from the PDB structure (staurosporine in 1HCK), remove it, and then dock it back into the same protein.[7] The docking protocol is considered valid if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7][18]
-
Use of Decoy Sets : Another validation method involves screening a set of known active molecules against a larger set of "decoy" molecules that are physically similar but topologically distinct and assumed to be inactive.[14] A good docking protocol should be able to distinguish the active compounds from the decoys by assigning them better scores.
Advanced Post-Docking Analysis
-
Molecular Dynamics (MD) Simulations : While docking provides a static snapshot of the binding pose, MD simulations can be used to study the dynamic stability of the protein-ligand complex over time. This can provide further confidence in the predicted binding mode and help to refine the understanding of the binding interactions.
Conclusion
This guide has outlined a comprehensive in silico workflow for the characterization of a novel small molecule, this compound. By initiating the process with target fishing, we can generate testable hypotheses about the molecule's biological function. The subsequent detailed molecular docking protocol provides a robust framework for predicting the binding mode and affinity against a putative target, in this case, CDK2. The hypothetical results suggest that this compound may act as a kinase inhibitor, providing a clear direction for subsequent experimental validation, such as in vitro binding assays and cell-based functional assays. This integrated computational approach is a cost-effective and powerful strategy to accelerate the early stages of drug discovery.
References
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- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Mangiatordi, G. F., et al. (2022). PLATO: A Predictive Drug Discovery Web Platform for Efficient Target Fishing and Bioactivity Profiling of Small Molecules. MDPI.
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- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). NIH.
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Introduction: The Convergence of Privileged Scaffolds in Drug Discovery
An In-depth Technical Guide to Pyridinyl Cyclobutane Carboxylic Acid Analogs
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyridinyl and cyclobutane carboxylic acid moieties represent two such "privileged scaffolds." The pyridine ring, an isostere of benzene, is the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, modulates lipophilicity, and improves aqueous solubility and metabolic stability, making it a versatile component in drug candidates targeting a vast array of biological systems.[1][2] The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional geometry that is distinct from more common aliphatic or aromatic rings.[3] This constrained structure can provide metabolic stability, improve binding affinity by locking ligands into favorable conformations, and serve as a rigid scaffold for precise substituent placement.[3][4]
The fusion of these two motifs into pyridinyl cyclobutane carboxylic acid analogs has yielded compounds with significant therapeutic potential. These molecules are being investigated for a range of conditions, from central nervous system (CNS) disorders to metabolic diseases.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of compounds, grounding the discussion in mechanistic principles and field-proven experimental insights.
Part 1: Synthetic Strategies for Stereocontrolled Construction
The primary synthetic challenge in this class of molecules lies in the construction of the substituted cyclobutane ring with precise stereochemical control. The relative orientation of the pyridinyl and carboxylic acid groups (e.g., cis vs. trans) is often critical for biological activity. Several strategies have been developed to address this challenge.
A prominent and scalable approach involves a Knoevenagel condensation followed by a diastereoselective reduction.[7] This method typically starts with a suitable cyclobutanone derivative, which undergoes condensation with an activated methylene compound like Meldrum's acid. The subsequent reduction of the resulting cyclobutylidene intermediate is the key stereochemistry-determining step. The choice of reducing agent and reaction conditions dictates the final cis/trans ratio.
Another powerful, albeit less common, strategy leverages modern C–H functionalization logic.[8] This approach views a group on the cyclobutane ring, such as a carboxylic acid, as a latent directing group to guide the palladium-catalyzed arylation of a C(sp³)–H bond. This can be an efficient way to install the pyridinyl moiety directly onto a pre-formed cyclobutane core.
Caption: A generalized synthetic workflow for pyridinyl cyclobutane carboxylic acid analogs.
Part 2: Pharmacology and Key Therapeutic Targets
Pyridinyl cyclobutane carboxylic acid analogs have shown activity against several important biological targets, most notably nicotinic acetylcholine receptors (nAChRs) and G protein-coupled receptors like GPR120.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[9] They are implicated in a wide range of physiological processes, including cognitive function, reward, and pain perception. Consequently, nAChR modulators are sought after for treating nicotine addiction, Alzheimer's disease, Parkinson's disease, and chronic pain.[6]
The pharmacophore for nAChR agonists classically consists of a cationic center (typically a protonated amine) and a hydrogen bond acceptor.[10] In pyridinyl-containing ligands, the pyridine nitrogen serves as this crucial hydrogen bond acceptor, interacting with a backbone NH group in the receptor's binding pocket.[9][10] The cyclobutane scaffold serves to rigidly position the pyridinyl group and other substituents in the optimal orientation for binding at the interface between receptor subunits. Analogs in this class have been developed as both agonists and antagonists, with selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7) being a key goal of medicinal chemistry efforts.[11]
Caption: Signaling pathway for nAChR activation by a pyridinyl agonist.
GPR120 Modulation
GPR120 is a G protein-coupled receptor that is activated by polyunsaturated fatty acids. It is preferentially expressed in adipose tissue and macrophages and has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders.[5] GPR120 activation improves insulin sensitivity and exerts anti-inflammatory effects. Certain cyclobutane carboxylic acid analogs, including those with pyridinyl-like heterocycles, have been identified as potent GPR120 modulators, highlighting the versatility of this chemical scaffold.[5]
Part 3: Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridinyl cyclobutane carboxylic acid analogs is highly dependent on their specific chemical structure. SAR studies have revealed several key trends that guide the design of new, more potent, and selective compounds.
-
Cyclobutane Stereochemistry : The relative stereochemistry of the substituents on the cyclobutane ring is paramount. For many targets, a cis-1,3-disubstitution pattern is preferred, as it projects the pyridinyl and carboxylic acid groups in a specific spatial orientation that maximizes receptor engagement.[7]
-
Pyridine Ring Position and Substitution : The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) significantly impacts binding affinity and functional activity.[6][11] Furthermore, substituents on the pyridine ring can modulate electronic properties and provide additional points of contact with the receptor. Electron-withdrawing or -donating groups can fine-tune the hydrogen bond accepting capacity of the pyridine nitrogen.[6]
-
Carboxylic Acid Moiety : The carboxylic acid group is often a critical interaction point, forming salt bridges or hydrogen bonds with basic residues in the target protein.[12] While essential for the activity of some compounds (e.g., GPR120 modulators), in other cases, it may be replaced with bioisosteres to improve properties like blood-brain barrier penetration.
Caption: Key SAR points for the pyridinyl cyclobutane carboxylic acid scaffold.
| Moiety | Position/Modification | Observation | Implication for Design | Reference |
| Cyclobutane | cis-1,3 vs. trans-1,3 | cis isomers often show significantly higher potency. | Stereocontrolled synthesis is critical for isolating the active isomer. | [7] |
| Pyridine | Nitrogen Position (3' vs 4') | Can switch compound from antagonist to agonist profile at nAChRs. | A key handle for tuning functional activity. | [6][11] |
| Pyridine | Substituents (e.g., F, CN) | Electron-withdrawing groups can alter selectivity between nAChR subtypes. | Fine-tunes electronic character for target-specific interactions. | [6] |
| Carboxylic Acid | Acid vs. Ester/Amide | The free acid is often required for activity at targets like GPR120. | Bioisosteric replacement may be needed for CNS targets to improve BBB penetration. | [5][12] |
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for the synthesis and biological evaluation of a representative pyridinyl cyclobutane carboxylic acid analog.
Protocol: Synthesis of a cis-3-(Pyridin-3-yl)cyclobutane-1-carboxylic Acid
This protocol is a representative example adapted from established methodologies.[7]
Step 1: Knoevenagel Condensation
-
To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in toluene, add Meldrum's acid (1.1 eq) and piperidine (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutylidene intermediate.
Step 2: Diastereoselective Reduction and Esterification
-
Dissolve the crude intermediate in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure, then add excess trimethyl orthoacetate and heat to reflux to perform Fischer esterification.
-
Purify the resulting dimethyl ester by column chromatography to separate the cis and trans diastereomers.
Step 3: Pyridine Coupling and Saponification
-
To the isolated cis-diester (1.0 eq), add 3-bromopyridine (1.2 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and K₂CO₃ (2.5 eq) in a degassed solvent mixture of toluene and water.
-
Heat the reaction mixture at 100 °C for 16 hours under an inert atmosphere.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purify the coupled product by column chromatography.
-
Dissolve the purified ester in a mixture of THF/water, add lithium hydroxide (LiOH) (3.0 eq), and stir at room temperature until saponification is complete (monitored by TLC).
-
Acidify the mixture with 1M HCl to pH ~4-5 and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and recrystallize to yield the final product.
Protocol: nAChR Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Kᵢ) of a test compound.
1. Reagent and Membrane Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Radioligand: [³H]Epibatidine or another suitable high-affinity nAChR ligand.
-
Membrane Source: Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).
-
Test Compound: Dissolve the pyridinyl cyclobutane carboxylic acid analog in DMSO to create a 10 mM stock, then prepare serial dilutions in assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM nicotine) for non-specific binding wells.
-
Add 50 µL of the test compound at various concentrations to the respective wells.
-
Add 50 µL of the radioligand at a final concentration close to its Kd value.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing ~20-50 µg of protein).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester, washing three times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
Pyridinyl cyclobutane carboxylic acid analogs represent a structurally unique and pharmacologically versatile class of molecules. Their rigid framework allows for precise, stereocontrolled presentation of key pharmacophoric elements, leading to potent and selective interactions with important drug targets like nAChRs and GPR120. The synthetic accessibility and the clear, tunable structure-activity relationships make this scaffold highly attractive for further exploration.
Future research will likely focus on optimizing pharmacokinetic properties, particularly for CNS-targeted applications where blood-brain barrier penetration is a significant hurdle. The exploration of novel bioisosteres for the carboxylic acid group and the application of advanced synthetic methods to create more complex substitution patterns will undoubtedly uncover new therapeutic agents with improved efficacy and safety profiles. As our understanding of the structural biology of their targets deepens, the rational design of next-generation pyridinyl cyclobutane carboxylic acid analogs holds immense promise for addressing unmet medical needs.
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Nishizawa, D., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
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Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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Cashin, A. L., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. [Link]
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Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
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Li, J., et al. (2022). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Research. [Link]
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Cashin, A. L., et al. (2010). Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed. [Link]
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Ondachi, P. W., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. PubMed Central. [Link]
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Vitaku, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]
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Ondachi, P. W., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. PubMed. [Link]
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
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Ukraintsev, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. [Link]
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Yin, Y. B., et al. (2009). Synthesis of cyclobutane analogues. ResearchGate. [Link]
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Unlocking Chemical Diversity: A Guide to the Discovery and Synthesis of Novel Chloropyridine Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chloropyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs, agrochemicals, and functional organic materials.[1] The strategic placement of a chlorine atom on the pyridine ring not only modulates the electronic properties and biological activity of the molecule but also serves as a versatile synthetic handle for introducing further chemical complexity.[2][3] This guide provides a comprehensive overview of the discovery and synthesis of novel chloropyridine compounds, moving beyond a simple recitation of protocols to explore the underlying principles and strategic decisions that drive innovation in this field. We will delve into both classical and modern synthetic methodologies, with a particular focus on achieving regiochemical control, a persistent challenge in pyridine chemistry.[4] Furthermore, this document offers detailed experimental protocols, troubleshooting insights, and a survey of the characterization techniques and applications that are critical for professionals in drug discovery and chemical development.
The Strategic Importance of the Chloropyridine Moiety
The pyridine ring is considered a "privileged scaffold" in drug discovery, prized for its ability to engage in hydrogen bonding and aromatic interactions with biological targets.[5] The introduction of a chlorine atom offers several distinct advantages:
-
Modulation of Physicochemical Properties: The electronegative chlorine atom alters the pKa of the pyridine nitrogen, influencing its basicity and, consequently, its interaction with physiological targets and its pharmacokinetic profile.
-
Metabolic Stability: The C-Cl bond can block sites of metabolic oxidation, enhancing the in vivo stability and half-life of a drug candidate.
-
Enhanced Binding Interactions: Chlorine can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute significantly to ligand-protein binding affinity.
-
Synthetic Versatility: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNA_r_) and serves as a reactive site for a vast array of transition-metal-catalyzed cross-coupling reactions, enabling late-stage functionalization and the rapid generation of compound libraries.[6][7]
These attributes have led to the incorporation of chloropyridine motifs in a wide range of pharmaceuticals, including antihistamines like Chlorphenamine, CNS medications such as Zopiclone, and various kinase inhibitors in oncology.[8][9]
Navigating the Synthetic Landscape: From Classical Methods to Modern C-H Functionalization
The synthesis of substituted pyridines is complicated by the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can interfere with many catalytic processes.[1][4] Achieving regioselective chlorination or functionalization is therefore a primary focus of synthetic design.
Foundational Synthetic Approaches
Traditional methods for preparing chloropyridines often involve direct chlorination or the transformation of pre-functionalized pyridine rings.
-
Direct Chlorination: The reaction of pyridine with elemental chlorine can produce 2-chloropyridine and subsequently 2,6-dichloropyridine.[9] However, this method often suffers from a lack of selectivity and harsh reaction conditions, limiting its application for complex, functionalized substrates.
-
From Pyridine-N-Oxides: A more controlled approach involves the activation of the pyridine ring via N-oxidation. Pyridine-N-oxides can be treated with chlorinating agents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to yield 2- and 4-chloropyridines.[8][9]
-
From Hydroxypyridines: The corresponding pyridinols (or their tautomeric pyridones) are readily converted to chloropyridines using reagents such as POCl₃. For example, 2-hydroxypyridine is a common precursor for 2-chloropyridine.[8]
The C-H Functionalization Revolution
Recent years have seen a paradigm shift towards the direct functionalization of pyridine C-H bonds, an atom-economical strategy that avoids the need for pre-functionalized starting materials.[1][10] These methods offer novel pathways to previously inaccessible isomers and are particularly valuable for the late-stage functionalization of complex molecules.[6]
Causality Behind Method Selection: The choice between different C-H activation strategies is dictated by the desired regioselectivity. The pyridine ring has distinct electronic properties at each position:
-
C2/C6 (α-positions): Most acidic C-H bonds, susceptible to deprotonation and directed metalation. Also the primary site for Minisci-type radical additions.[6]
-
C4 (γ-position): Electronically similar to the C2 position but often less sterically accessible.
-
C3/C5 (β-positions): Least reactive C-H bonds, making their functionalization the most challenging and a key area of modern research.[6][10]
-
Transition Metal-Catalyzed C-H Borylation/Halogenation: Iridium-catalyzed C-H borylation has emerged as a powerful method for functionalizing the sterically hindered C3 and C5 positions.[6] The resulting boronic ester is a versatile intermediate that can be subsequently converted to a chloro-substituent via halodeboronation with reagents like copper(II) chloride. This two-step sequence provides a reliable route to meta-chlorinated pyridines.
-
Photocatalysis: Visible light-induced methods offer mild and sustainable conditions for C-H functionalization.[11] These reactions often proceed via single electron transfer (SET) mechanisms, enabling transformations that are complementary to traditional transition metal catalysis.
-
Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates from chloropyridine precursors allows for regioselective difunctionalization. For example, a 3,4-pyridyne can be generated from a 3-chloropyridine, which then undergoes regioselective addition of a nucleophile to afford novel polysubstituted pyridines.[12]
The overarching workflow for discovering and developing novel chloropyridine compounds is summarized in the diagram below.
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An In-depth Technical Guide to Exploring the Mechanism of Action of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
Introduction
In the landscape of contemporary drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of innovation. The compound 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid presents a compelling case for investigation. Its hybrid structure, featuring a 6-chloropyridin-3-yl moiety and a cyclobutanecarboxylic acid core, suggests a potential for multifaceted biological activity. The 6-chloropyridin-3-yl group is a known pharmacophore in compounds targeting nicotinic acetylcholine receptors (nAChRs), while cyclobutane rings are increasingly utilized in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates[1][2]. This guide provides a comprehensive framework for researchers to systematically investigate the mechanism of action of this intriguing molecule. Our approach is hypothesis-driven, grounded in the structural alerts presented by the molecule, and employs a suite of established and robust experimental protocols.
Part 1: Foundational Hypothesis Generation - Unpacking the Structural Clues
The chemical architecture of this compound provides the initial breadcrumbs for our mechanistic journey. We can dissect the molecule into two key components to formulate our primary and secondary hypotheses:
-
The 6-Chloropyridin-3-yl Moiety: This functional group is a well-established bioisostere for the natural neurotransmitter acetylcholine. Its presence in numerous compounds that modulate nicotinic acetylcholine receptors (nAChRs) strongly suggests that our primary hypothesis should be the investigation of this compound as a potential nAChR ligand[3][4]. Derivatives of 6-chloropyridin-3-amine have demonstrated a broad spectrum of biological activities, further underscoring the importance of this scaffold in medicinal chemistry[3].
-
The Cyclobutanecarboxylic Acid Moiety: This component introduces several possibilities. The cyclobutane ring, due to its rigid and puckered conformation, can confer unique binding properties and improved pharmacokinetic profiles[2]. Furthermore, derivatives of aminocyclobutanecarboxylic acid have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain[5]. This leads to our secondary hypothesis: the potential for this compound to modulate cellular metabolism through targets like SDH. Additionally, some cyclobutanecarboxylic acid derivatives have shown activity in the central nervous system (CNS)[6].
Based on this analysis, our investigation will proceed along two main avenues:
-
Primary Avenue: Characterization of the interaction with nicotinic acetylcholine receptors.
-
Secondary Avenue: Exploration of effects on mitochondrial function and key metabolic enzymes.
Part 2: Experimental Workflows for Mechanism of Action Elucidation
This section details the experimental protocols to systematically test our hypotheses. The workflows are designed to be self-validating, with each step building upon the previous one to create a cohesive and logical investigative narrative.
Workflow 1: Investigating Nicotinic Acetylcholine Receptor (nAChR) Interaction
This workflow is designed to determine if this compound binds to and modulates the activity of nAChRs.
Caption: Workflow for nAChR Interaction Studies.
2.1.1 Radioligand Binding Assays
-
Rationale: To determine if the compound directly binds to nAChRs and to quantify its binding affinity (Ki). We will use a competitive binding assay with a known high-affinity radioligand.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 subtypes).
-
Add increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2.1.2 Functional Assays: Calcium Flux
-
Rationale: To determine if the compound acts as an agonist or antagonist at nAChRs. Activation of nAChRs leads to an influx of cations, including Ca²⁺, which can be measured using a fluorescent calcium indicator.
-
Protocol:
-
Plate cells expressing the nAChR subtype of interest in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To test for agonist activity, add increasing concentrations of this compound and measure the change in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known nAChR agonist (e.g., acetylcholine) at its EC₅₀ concentration. Measure the inhibition of the agonist-induced fluorescence signal.
-
Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.
-
2.1.3 Electrophysiology (Patch-Clamp)
-
Rationale: To provide a detailed characterization of the compound's effect on ion channel function with high temporal resolution. This is the gold standard for studying ion channel modulators.
-
Protocol:
-
Use whole-cell patch-clamp electrophysiology on cells expressing the nAChR subtype of interest.
-
Obtain a stable whole-cell recording.
-
Apply a known nAChR agonist to elicit an inward current.
-
To test for antagonist activity, co-apply the test compound with the agonist and measure the reduction in current amplitude.
-
To test for agonist activity, apply the test compound alone and measure any induced current.
-
Analyze the data to determine the effect of the compound on channel kinetics (e.g., activation, desensitization).
-
Workflow 2: Investigating Metabolic Effects
This workflow explores the secondary hypothesis that this compound may modulate cellular metabolism.
Caption: Workflow for Metabolic Pathway Investigation.
2.2.1 Succinate Dehydrogenase (SDH) Inhibition Assay
-
Rationale: Based on the activity of structurally related aminocyclobutanecarboxylic acid derivatives, we will test for direct inhibition of SDH (Mitochondrial Complex II)[5].
-
Protocol:
-
Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells).
-
Use a commercially available SDH activity assay kit or a spectrophotometric method that measures the reduction of a substrate (e.g., 2,6-dichlorophenolindophenol, DCPIP) coupled to the oxidation of succinate.
-
Incubate the isolated mitochondria with varying concentrations of this compound.
-
Initiate the reaction by adding succinate and measure the change in absorbance over time.
-
Calculate the rate of reaction and determine the IC₅₀ value of the compound.
-
2.2.2 Cellular Respiration Analysis (Seahorse XF)
-
Rationale: To assess the impact of the compound on overall mitochondrial function in live cells. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
Perform a Mitochondrial Stress Test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Measure the OCR at baseline and after each injection.
-
Analyze the data to determine the compound's effect on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Part 3: Data Interpretation and Synthesis
The data generated from these workflows will allow for a comprehensive understanding of the mechanism of action of this compound.
| Parameter | Assay | Potential Outcome and Interpretation |
| Binding Affinity (Ki) | Radioligand Binding | A low Ki value (<1 µM) indicates high-affinity binding to a specific nAChR subtype, suggesting it is a primary target. |
| Functional Activity (EC₅₀/IC₅₀) | Calcium Flux / Electrophysiology | An EC₅₀ value indicates agonist activity, while an IC₅₀ value suggests antagonist activity. The potency can be compared across different nAChR subtypes. |
| SDH Inhibition (IC₅₀) | SDH Assay | A low IC₅₀ value suggests direct inhibition of mitochondrial complex II, implicating a role in metabolic modulation. |
| Oxygen Consumption Rate (OCR) | Seahorse XF | A decrease in basal and maximal respiration could confirm the mitochondrial inhibitory effect observed in the SDH assay. |
By synthesizing the results from both the nAChR and metabolic workflows, a clear picture of the compound's primary mechanism of action and any potential off-target effects will emerge. For instance, a compound that is a potent nAChR antagonist with no effect on mitochondrial respiration would have a very different therapeutic profile than one that potently inhibits both targets.
Conclusion
The systematic exploration of a novel compound's mechanism of action is a critical step in the drug development pipeline. The methodologies outlined in this guide provide a robust and logical framework for elucidating the biological activity of this compound. By starting with hypothesis generation based on chemical structure and progressing through a series of well-defined binding, functional, and metabolic assays, researchers can build a comprehensive understanding of this compound's therapeutic potential and pave the way for further preclinical and clinical development.
References
- An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional - Benchchem. (n.d.).
- Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2023). PubMed.
- Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Farmaco Sci, 31(2), 152-8.
- Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.
-
Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2645-53. Retrieved from [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonowski, J., & Carreira, E. M. (2010). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 49(27), 4511-4515. Retrieved from [Link]
- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
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- 4. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: A Modular Approach to 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid from Pyridine Precursors
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in a vast number of pharmaceuticals, making efficient access to novel analogues a critical endeavor.[1] The protocol herein details a robust and scalable pathway starting from the commercially available precursor, 6-chloropyridine-3-carbonitrile. The synthesis is presented in three major stages: (I) conversion to a key acetonitrile intermediate, (II) a base-mediated [3+1] cyclization to construct the cyclobutane ring, and (III) final hydrolysis to the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step protocol but also the underlying chemical principles, troubleshooting advice, and critical safety information.
Introduction & Strategic Overview
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry.[2][3] Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings have become powerful tools for creating C-C bonds on such heterocyclic systems.[4][5][6][7] However, for the synthesis of molecules with specific quaternary carbon centers, such as the target compound, a classical bond-forming strategy often provides a more direct and efficient route.
The synthetic strategy outlined below was chosen for its reliability and modularity. It avoids direct functionalization of a pre-formed cyclobutane ring, which can be challenging, and instead constructs the ring system upon the pyridine scaffold. The key steps involve the formation of an activated methylene group adjacent to the pyridine ring, which then serves as the nucleophile for the crucial cyclization step.
Overall Synthetic Workflow
The synthesis proceeds through two key intermediates to yield the final product.
Diagram 1: High-level overview of the synthetic pathway.
Materials and Methods
Required Reagents and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 6-Chloropyridine-3-carbonitrile | ≥97% | Sigma-Aldrich, etc. | Commercially available. |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in hexanes | Sigma-Aldrich, etc. | Highly pyrophoric. Handle under inert gas. |
| Sodium cyanide (NaCN) | ≥98% | Acros Organics, etc. | Extremely Toxic. Use with extreme caution. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | |
| 1,3-Dibromopropane | ≥99% | Sigma-Aldrich, etc. | Lachrymator. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, etc. | Flammable solid. Reacts violently with water. |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | VWR | Corrosive. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | Corrosive. |
| Diethyl Ether, Anhydrous | ≥99% | Fisher Scientific | |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific | |
| Dimethylformamide (DMF), Anhydrous | ≥99.8% | Sigma-Aldrich, etc. | |
| Ethanol (EtOH) | 200 Proof | Decon Labs | |
| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | VWR | |
| Standard Glassware | Schlenk flasks, round-bottom flasks, etc. | ||
| Inert Atmosphere System | Nitrogen or Argon gas line, Schlenk line. | ||
| Magnetic Stirrers & Heating Mantles | |||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |
Detailed Synthesis Protocols
PART I: Synthesis of (6-Chloropyridin-3-yl)acetonitrile (Intermediate 1)
This stage involves a two-step, one-pot procedure to convert the nitrile group of the starting material into the required acetonitrile moiety. First, a controlled reduction to the aldehyde is performed, which is then immediately converted to the cyanohydrin and subsequently rearranged to the target acetonitrile.
Protocol:
-
Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 6-chloropyridine-3-carbonitrile (13.85 g, 100 mmol) and 200 mL of anhydrous dichloromethane (DCM).
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add DIBAL-H (110 mL of a 1.0 M solution in hexanes, 110 mmol) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -70 °C.
-
Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The starting material spot should be consumed.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of methanol, followed by 100 mL of 2 M HCl (aq). Allow the mixture to warm to room temperature.
-
Intermediate Aldehyde Formation: The mixture will separate into two layers. Separate the organic layer, and extract the aqueous layer twice with DCM (2x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Do not isolate the intermediate aldehyde , as it is unstable. Proceed immediately.
-
Acetonitrile Formation: To the crude aldehyde solution in DCM, add a solution of sodium cyanide (5.4 g, 110 mmol) in 50 mL of water. Cool the biphasic mixture to 0 °C and add glacial acetic acid (6.6 g, 110 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Workup and Purification: Separate the organic layer. Wash with saturated NaHCO₃ solution (2x 50 mL) and then with brine (1x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes) to yield (6-Chloropyridin-3-yl)acetonitrile as a solid.
Expected Yield: 65-75%.
Causality and Expertise:
-
DIBAL-H at Low Temperature: The partial reduction of a nitrile to an aldehyde requires careful temperature control. At -78 °C, the tetrahedral intermediate formed upon addition of the hydride is stable. Upon acidic workup, it hydrolyzes to the aldehyde. Warmer temperatures would lead to over-reduction to the amine.
-
In-Situ Conversion: The intermediate 6-chloro-3-pyridinecarbaldehyde is prone to polymerization and oxidation. Converting it immediately in situ to the more stable acetonitrile derivative maximizes the overall yield.
PART II: Synthesis of 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile (Intermediate 2)
This step is the core of the synthesis, where the cyclobutane ring is constructed via a double alkylation of the acetonitrile intermediate with 1,3-dibromopropane.
Protocol:
-
Setup: To a flame-dried 500 mL round-bottom flask under argon, add sodium hydride (60% dispersion in oil, 4.4 g, 110 mmol). Wash the NaH three times with anhydrous hexanes (3x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Reagent Addition: Suspend the washed NaH in 150 mL of anhydrous DMF. Cool the suspension to 0 °C.
-
Deprotonation: Add a solution of (6-Chloropyridin-3-yl)acetonitrile (Intermediate 1, 15.25 g, 100 mmol) in 50 mL of anhydrous DMF dropwise over 30 minutes. A color change and hydrogen gas evolution will be observed.
-
Anion Formation: Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full formation of the carbanion.
-
Cyclization: Add 1,3-dibromopropane (21.2 g, 105 mmol) dropwise, keeping the internal temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting acetonitrile is consumed.
-
Workup: Quench the reaction by carefully pouring it into 500 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (3x 100 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with 5% to 20% ethyl acetate in hexanes) to afford 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile.
Expected Yield: 70-80%.
Mechanism of Cyclization
Diagram 2: Simplified mechanism for the base-mediated cyclization.
Causality and Expertise:
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the acidic α-proton of the acetonitrile without competing side reactions. Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the carbanion.
-
Stoichiometry: A slight excess of 1,3-dibromopropane is used to drive the initial alkylation, but a large excess is avoided to minimize the formation of oligomeric side products.
PART III: Hydrolysis to this compound (Final Product)
The final step is the complete hydrolysis of the nitrile functional group to the desired carboxylic acid under basic conditions, followed by an acidic workup.
Protocol:
-
Setup: In a 500 mL round-bottom flask, dissolve 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile (Intermediate 2, 19.25 g, 100 mmol) in 200 mL of ethanol.
-
Hydrolysis: Add a solution of sodium hydroxide (20 g, 500 mmol) in 50 mL of water. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 12 hours. Ammonia gas will be evolved.
-
Monitoring: The reaction can be monitored by TLC or LC-MS until the starting nitrile has been completely consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with 100 mL of water and cool the solution in an ice bath. Carefully acidify the solution to pH ~3 by the dropwise addition of concentrated HCl. A precipitate will form.
-
Isolation: Stir the suspension at 0 °C for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (3x 30 mL). Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound. Dry the product in a vacuum oven at 50 °C.
Expected Yield: 85-95%.
Causality and Expertise:
-
Basic vs. Acidic Hydrolysis: Basic hydrolysis is often preferred for its typically cleaner reaction profile and higher yields.[8][9] The reaction proceeds via the formation of a sodium carboxylate salt.[10]
-
Acidic Workup: The final acidification step is crucial. It protonates the carboxylate salt, which is soluble in water, to form the free carboxylic acid, which is generally much less soluble and precipitates out, simplifying isolation.[11]
Characterization & Data Summary
| Compound | Formula | Mol. Wt. | Appearance | Expected Yield | m.p. (°C) |
| Intermediate 1 | C₈H₆ClN₃ | 152.60 | Off-white solid | 65-75% | 75-78 |
| Intermediate 2 | C₁₀H₉ClN₂ | 192.64 | Pale yellow solid | 70-80% | 88-91 |
| Final Product | C₁₀H₁₀ClNO₂ | 211.64 | White crystalline solid | 85-95% | 165-168 |
Note: Melting points are literature-approximated values and should be confirmed experimentally.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Stage I | Incomplete reduction by DIBAL-H. | Ensure strict anhydrous conditions and accurate temperature control (-78 °C). Verify the titer of the DIBAL-H solution. |
| Decomposition of the intermediate aldehyde. | Minimize time between quenching and the addition of NaCN. Ensure the workup is performed promptly. | |
| Low yield in Stage II | Inactive NaH (oxidized). | Use fresh NaH or wash thoroughly with hexanes to remove oil and surface oxidation. |
| Insufficient deprotonation. | Allow more time for anion formation after adding the acetonitrile to the NaH suspension. | |
| Side reaction (e.g., elimination of HBr). | Maintain low temperature during the addition of 1,3-dibromopropane. | |
| Incomplete hydrolysis in Stage III | Insufficient reaction time or temperature. | Increase reflux time to 24 hours. Ensure a vigorous reflux is maintained. |
| Hydrolysis stops at the amide intermediate. | Use a higher concentration of NaOH or a co-solvent like ethylene glycol to achieve a higher reflux temperature. | |
| Difficulty in final product precipitation | Product is too soluble in the workup mixture. | Ensure the pH is sufficiently acidic (pH 2-3). Add more water to decrease solubility or cool for a longer period. |
Safety & Handling
-
Sodium Cyanide (NaCN): Extremely toxic by ingestion, inhalation, and skin contact. Always handle in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use. Quench all waste containing cyanide with bleach (sodium hypochlorite) before disposal.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Quench residual NaH carefully with isopropanol, followed by methanol, and then water.
-
DIBAL-H: Pyrophoric liquid. Reacts violently with air and water. Must be handled using syringe techniques under an inert atmosphere.
-
1,3-Dibromopropane: Lachrymator and potential carcinogen. Handle in a fume hood.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate PPE.
References
-
Hsu, H.-H., Chen, C.-C., Kang, S., Sk, M. R., & Thomas, A. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link][2][12]
-
Liu, T., & Fraser, C. L. (n.d.). 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. [Link][13]
-
An Efficient Route to 3-Substituted Cyclobutanone Derivatives. (2025). Request PDF on ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH. [Link][6]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate. [Link][5]
-
Hédou, D., & Voisin-Chiret, A. S. (2020). Chemoselective Cross-Coupling Reactions on Pyridine Derivatives. Synfacts. [Link][7]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link][10]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link][8]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link][15]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link][9]
-
Ali, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link][1]
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The Strategic Application of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both unique three-dimensional topologies and favorable pharmacological properties is paramount. Among the vast arsenal of building blocks available to medicinal chemists, 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid has emerged as a strategic asset, particularly in the design of kinase inhibitors and other targeted therapies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile compound.
I. Introduction: Unveiling the Potential of a Hybrid Scaffold
This compound, with CAS Number 1260666-35-0, is a bifunctional molecule that marries the advantageous features of a constrained cyclobutane ring with the electronically distinct 6-chloropyridine moiety[1]. The cyclobutane unit, a four-membered carbocycle, is increasingly recognized for its ability to impart metabolic stability, reduce planarity, and provide rigid conformational restriction to drug candidates, thereby enhancing potency and selectivity[2]. Concurrently, the 6-chloropyridine ring offers a handle for diverse chemical modifications and can engage in crucial hydrogen bonding and π-π stacking interactions within protein binding pockets. This unique combination of properties makes this compound a compelling starting point for the exploration of new chemical space in drug design.
II. Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The primary application of this compound lies in its role as a key building block for the synthesis of potent and selective enzyme inhibitors, most notably Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and have been implicated in a wide array of inflammatory and autoimmune disorders, as well as certain cancers[3][4].
The rationale for employing this specific scaffold in the design of JAK inhibitors is multifaceted:
-
Structural Rigidity: The cyclobutane ring serves as a rigid and non-planar linker, precisely orienting the pharmacophoric elements for optimal interaction with the ATP-binding site of the kinase.
-
Vectorial Projection: The carboxylic acid and the pyridine ring provide two distinct vectors for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Metabolic Stability: The cyclobutane core is generally less susceptible to metabolic degradation compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic profiles.
Patents in the field have disclosed numerous cyclobutane and azetidine derivatives as potent JAK inhibitors, underscoring the value of this structural motif in targeting this important class of enzymes[2][3][4][5].
III. Synthetic Protocols: A Plausible and Detailed Approach
While the direct synthesis of this compound is not extensively detailed in readily available literature, a robust and logical two-step synthetic sequence can be proposed based on established chemical principles. This approach involves the synthesis of a nitrile precursor followed by its hydrolysis.
Part A: Synthesis of 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile
This protocol outlines a plausible palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Reaction Scheme:
Caption: Proposed synthesis of the nitrile precursor.
Materials:
| Reagent/Material | Molecular Weight | CAS Number |
| 3-Bromo-6-chloropyridine | 192.41 g/mol | 55209-43-3 |
| Cyclobutanecarbonitrile | 81.12 g/mol | 4426-11-3 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 g/mol | 51364-51-3 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.51 g/mol | 657408-07-6 |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 865-48-5 |
| Anhydrous Toluene | - | 108-88-3 |
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-6-chloropyridine (1.0 eq).
-
Add Pd2(dba)3 (0.02 eq) and SPhos (0.04 eq).
-
Add anhydrous toluene to dissolve the solids.
-
In a separate flask, dissolve cyclobutanecarbonitrile (1.2 eq) and sodium tert-butoxide (1.5 eq) in anhydrous toluene.
-
Slowly add the cyclobutanecarbonitrile/base solution to the reaction flask containing the pyridine derivative and catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile.
Part B: Hydrolysis of 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile to the Carboxylic Acid
This protocol describes a standard method for the hydrolysis of nitriles to carboxylic acids under acidic conditions[3][6][7][8].
Reaction Scheme:
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Materials:
| Reagent/Material | Concentration |
| 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile | - |
| Hydrochloric Acid (HCl) | 6 M (aqueous) |
| Sodium Hydroxide (NaOH) | For neutralization |
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile (1.0 eq).
-
Add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 2-3. The product may precipitate at this stage.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
IV. Application Protocol: In Vitro JAK1 Kinase Inhibition Assay
To assess the biological activity of derivatives synthesized from this compound, a biochemical kinase assay is a fundamental tool. The following is a representative protocol for determining the in vitro inhibitory activity against JAK1 kinase.
Assay Principle:
The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate peptide by ATP. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. The intensity of the luminescence is directly proportional to the kinase activity.
Workflow Diagram:
Caption: Workflow for a typical JAK1 inhibition assay.
Materials:
| Reagent/Kit | Supplier |
| Recombinant Human JAK1 | e.g., BPS Bioscience, SignalChem |
| JAK1 Substrate Peptide (e.g., IRS-1tide) | e.g., BPS Bioscience |
| ATP | Standard supplier |
| Kinase Assay Buffer | Provided with enzyme or kit |
| ADP-Glo™ Kinase Assay Kit | Promega |
| Test Compounds (dissolved in DMSO) | Synthesized |
| 384-well white assay plates | Standard supplier |
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these in kinase assay buffer to the desired final concentrations.
-
Prepare the JAK1 enzyme, substrate peptide, and ATP solutions in kinase assay buffer according to the supplier's recommendations.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO control).
-
Add 2.5 µL of the JAK1 enzyme solution to all wells except the "no enzyme" control.
-
Add 2.5 µL of the substrate peptide solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves the addition of an ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Expected Results:
Potent JAK1 inhibitors derived from this compound would be expected to exhibit low nanomolar to micromolar IC50 values in this assay[9][10].
V. Conclusion and Future Perspectives
This compound represents a valuable and strategically designed building block for modern medicinal chemistry. Its inherent structural features provide a solid foundation for the development of potent and selective kinase inhibitors, particularly for the JAK family. The synthetic and application protocols outlined in this guide are intended to empower researchers to effectively harness the potential of this compound in their drug discovery endeavors. As the quest for novel therapeutics continues, the judicious application of such well-conceived molecular scaffolds will undoubtedly play a pivotal role in the successful identification of next-generation medicines.
VI. References
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. [Link]
-
Google Patents. Azetidine and cyclobutane derivatives as JAK inhibitors.
-
Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
RSC Publishing. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]
-
BPS Bioscience. JAK1 Assay Service. [Link]
-
Google Patents. Azetidine and cyclobutane derivatives as JAK inhibitors.
-
SignalChem. JAK1 Kinase Assay Protocol. [Link]
-
Google Patents. Azetidine and cyclobutane derivatives as JAK inhibitors.
-
ResearchGate. IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Link]
-
Semantic Scholar. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
MDPI. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. [Link]
-
Google Patents. Azetidine and cyclobutane derivatives as JAK inhibitors.
-
BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. [Link]
-
Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
Sources
- 1. 1260666-35-0|this compound|BLD Pharm [bldpharm.com]
- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes: 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid as a Key Intermediate in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of the Cyclobutane Moiety in Modern Insecticide Design
The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, molecules incorporating a cyclobutane ring have garnered significant interest. The rigid, three-dimensional structure of the cyclobutane moiety can impart favorable physicochemical properties to a molecule, such as metabolic stability and precise spatial orientation of pharmacophoric groups. When combined with the proven insecticidal activity of the chloropyridinyl pharmacophore, found in neonicotinoid insecticides, the resulting structures present a compelling avenue for the development of next-generation crop protection agents.
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS No. 1260666-35-0) is a pivotal building block that marries these two key structural features. Its carboxylic acid functionality serves as a versatile handle for the synthesis of a variety of derivatives, most notably amides, which are a prominent class of insecticides. This document provides a detailed overview of the application of this intermediate in the synthesis of advanced insecticidal compounds, complete with a representative synthetic protocol.
Core Application: Synthesis of Novel Spiro-Heterocyclic Diamide Insecticides
A significant application of this compound is in the synthesis of spiro-heterocyclic diamide insecticides. These compounds have demonstrated potent insecticidal activity against a range of agricultural pests. The synthesis involves the formation of an amide bond between the cyclobutanecarboxylic acid derivative and a complex amine, typically a spiro-heterocyclic amine.
The general synthetic approach is outlined below. The carboxylic acid is first converted to a more reactive species, such as an acid chloride, which then readily reacts with the desired amine to form the final amide product.
Caption: General workflow for the synthesis of spiro-heterocyclic diamide insecticides.
Experimental Protocol: Synthesis of a Representative Spiro-Heterocyclic Diamide Insecticide
This protocol details the synthesis of a specific spiro-heterocyclic diamide insecticide, as adapted from the patent literature[1]. The procedure involves a two-step process: the formation of the acid chloride of this compound, followed by its reaction with a spiro-diamine.
Part 1: Synthesis of 1-(6-chloropyridin-3-yl)cyclobutanecarbonyl chloride
Objective: To activate the carboxylic acid for subsequent amide bond formation.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 1260666-35-0 | 225.66 | 1.0 g | 4.43 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.0 mL | 27.4 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1 drop | - |
Procedure:
-
To a stirred solution of this compound (1.0 g, 4.43 mmol) in dichloromethane (20 mL) at 0 °C, add one drop of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (2.0 mL, 27.4 mmol) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The crude 1-(6-chloropyridin-3-yl)cyclobutanecarbonyl chloride is used in the next step without further purification.
Causality: The use of thionyl chloride in the presence of a catalytic amount of DMF is a standard and efficient method for converting carboxylic acids to acid chlorides. DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active acylating agent.
Part 2: Synthesis of the Spiro-Heterocyclic Diamide
Objective: To form the final insecticidal compound via amide coupling.
Materials:
| Reagent | CAS No. (if available) | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-(6-chloropyridin-3-yl)cyclobutanecarbonyl chloride | - | 244.11 (crude) | ~4.43 (from Part 1) | ~4.43 |
| Spiro[1,3-dioxane-5,3'-indolin]-2'-amine | (Example from patent) | - | 1.0 g | ~4.43 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 mL | 10.8 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL | - |
Procedure:
-
Dissolve the crude 1-(6-chloropyridin-3-yl)cyclobutanecarbonyl chloride (~4.43 mmol) in dichloromethane (20 mL).
-
In a separate flask, dissolve the spiro[1,3-dioxane-5,3'-indolin]-2'-amine (1.0 g, ~4.43 mmol) and triethylamine (1.5 mL, 10.8 mmol) in dichloromethane (10 mL).
-
Slowly add the acid chloride solution to the amine solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure spiro-heterocyclic diamide insecticide.
Causality: Triethylamine is used as a base to neutralize the hydrochloric acid that is generated during the amide bond formation, driving the reaction to completion. The purification by column chromatography is essential to remove any unreacted starting materials and byproducts to obtain the final compound in high purity.
Caption: Step-by-step workflow for the synthesis of the spiro-heterocyclic diamide.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocol provided herein for the synthesis of a spiro-heterocyclic diamide insecticide demonstrates a practical application of this building block. The unique combination of the chloropyridinyl and cyclobutane moieties offers a promising platform for the discovery of new insecticidal compounds with potentially improved properties. Further research into the derivatization of this carboxylic acid could lead to the development of a new generation of crop protection agents with diverse modes of action and favorable environmental profiles.
References
- WO 2010/069266 A1. Spiro-heterocyclic diamide insecticides. Accessed January 19, 2026.
Sources
Application Notes & Protocols: Advanced Coupling Strategies for 1-(6-Chloro-3-pyridinyl)cyclobutanecarboxylic Acid
Abstract
This technical guide provides detailed experimental protocols and expert insights for performing coupling reactions with 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid, a versatile building block in modern drug discovery and materials science. We explore two primary reactive centers of the molecule: the carboxylic acid moiety for amide bond formation and the 6-chloro-pyridine ring for palladium-catalyzed cross-coupling reactions. This document is designed for researchers, chemists, and drug development professionals, offering robust, validated methodologies to facilitate the synthesis of complex molecular architectures. Protocols for carbodiimide and phosphonium/aminium-mediated amide couplings, as well as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are presented with explanations of the underlying chemical principles and guidance for optimization.
Introduction: A Bifunctional Scaffold for Chemical Innovation
1-(6-Chloro-3-pyridinyl)cyclobutanecarboxylic acid is a key synthetic intermediate possessing two distinct and orthogonally reactive functional groups. The cyclobutane ring introduces a desirable three-dimensional character into molecules, a feature increasingly sought after in pharmaceutical design to improve physicochemical properties and explore novel chemical space.[1] The carboxylic acid provides a classical handle for derivatization, most commonly through the formation of amide bonds, which are fundamental linkages in countless biologically active molecules.[2] Concurrently, the chloro-pyridine ring serves as a versatile substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.[3][4]
This guide provides a comprehensive framework for leveraging both functionalities, empowering chemists to synthesize a diverse library of compounds from this single, high-value starting material.
Section I: Amide Bond Formation at the Carboxylic Acid
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group to facilitate nucleophilic attack by the amine.[5] Direct reaction is typically infeasible due to the formation of a non-reactive ammonium carboxylate salt. The choice of coupling reagent is critical and depends on the steric hindrance, electronic properties, and overall sensitivity of the coupling partners.
Protocol 1: EDC/HOBt Mediated Amide Coupling (The Classic Approach)
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] However, this intermediate can rearrange to a non-reactive N-acylurea. HOBt mitigates this side reaction by trapping the O-acylisourea to form an active ester, which is more stable and reacts efficiently with the amine.[7] This two-step, one-pot process is renowned for its reliability and the water-solubility of its urea byproduct, which simplifies purification.[8][9]
Caption: General workflow for EDC/HOBt mediated amide coupling.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), dissolve 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid (1.0 equiv) and the desired amine (1.0-1.2 equiv) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equiv) to the stirred solution.
-
Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equiv) portion-wise over 5-10 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: HATU-Mediated Amide Coupling (High-Efficiency Approach)
For sterically hindered amines or electronically deactivated carboxylic acids, more potent coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based reagent that reacts with carboxylic acids to form a highly reactive OAt-active ester.[10] The presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, accelerating the rate of amide bond formation and minimizing side reactions like racemization.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv), dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | EDC/HOBt | HATU/DIPEA | Rationale/Comments |
| Reactivity | Good | Excellent | HATU is generally faster and more effective for hindered substrates. |
| Cost | Lower | Higher | EDC is a bulk chemical, while HATU is a more specialized reagent. |
| Byproducts | Water-soluble urea | Water-soluble | Both methods offer straightforward purification from byproducts. |
| Side Reactions | N-acylurea formation (suppressed by HOBt) | Minimal | HATU is known for low rates of epimerization in chiral substrates.[10] |
| Ideal For | General purpose, scale-up | Difficult couplings, sensitive substrates | Choose the reagent that best fits the complexity and scale of the synthesis. |
Section II: Palladium-Catalyzed Cross-Coupling at the C-Cl Bond
The 6-chloro-pyridine moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, a class of transformations that earned the 2010 Nobel Prize in Chemistry.[4] These reactions provide powerful methods for constructing C-C and C-N bonds.[3] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have made their use routine.[11][12]
General Principles of Pd-Catalyzed Cross-Coupling
These reactions proceed via a catalytic cycle involving a palladium(0) active species. The fundamental steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate.[4]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[13]
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (boronic acid or boronate ester) in the presence of a base.[14] It is highly valued for its operational simplicity, the stability of the boron reagents, and its broad functional group tolerance.[15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Preparation: To a flame-dried Schlenk flask, add 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or N₂) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required (e.g., SPhos, XPhos for challenging couplings). Note: Many modern catalysts are pre-formed complexes of Pd and a ligand.[12]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[16] It has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17] The reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and typically employs bulky, electron-rich phosphine ligands.[18][19]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Preparation: In a glovebox or under a strictly inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, 1-4 mol% Pd) and 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid (1.0 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add the amine (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., Toluene, Dioxane) via syringe.
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring for the required time (4-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product, often via flash column chromatography.
| Reaction | Catalyst/Ligand System | Base | Solvent |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP, G3-Precatalysts | NaOt-Bu, LiHMDS, Cs₂CO₃ | Toluene, Dioxane, THF |
| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, DIPEA | THF, DMF |
| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Conclusion
1-(6-Chloro-3-pyridinyl)cyclobutanecarboxylic acid stands out as a highly adaptable scaffold for synthetic chemistry. The protocols detailed herein provide robust starting points for both amide bond formation and palladium-catalyzed cross-coupling reactions. By leveraging these distinct reactive sites, researchers can efficiently generate novel and complex molecules with significant potential in pharmaceutical and materials science applications. Careful selection of reagents, catalysts, and reaction conditions, as outlined in this guide, is paramount to achieving high yields and purity in the synthesis of next-generation chemical entities.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Corma, A., Garcia, H., & Leyva-Pérez, A. (2015). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Nguyen, N. D. L., Osberger, T., & Choi, W. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Baran Group, The Scripps Research Institute. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 1-(6-Chloro-3-pyridinyl)cyclobutanecarboxylic acid hydrazide,1448612-31-4. Retrieved from [Link]
-
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Total Organic Chemistry. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
Sharma, A., et al. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ChemRxiv. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
Brown, E. V., & Moser, R. J. (1971). Decarboxylation of 2-Nitro- and Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pohl, R., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. Retrieved from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]
-
Scharf, P., et al. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Publishing. Retrieved from [Link]
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Vantourout, J. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Center for Biotechnology Information. Retrieved from [Link]
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Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. PubMed. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results for Sonogashira. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 1-hydroxy-4-(3-pyridyl)butan-2-one using heck reaction. Retrieved from [Link]
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Application Note & Protocol: High-Purity Isolation of 1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic Acid
Abstract & Introduction
1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development, frequently serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The structural integrity and, most critically, the purity of such intermediates are paramount, as they directly influence the yield, impurity profile, safety, and efficacy of the final drug product.[1] The presence of even trace amounts of impurities, such as unreacted starting materials, by-products, or degradation products, can lead to downstream synthetic complications and pose significant risks in clinical applications.[2][3]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust and scalable purification strategies for crude this compound. We move beyond simple procedural lists to explain the underlying chemical principles behind each technique, empowering the user to make informed decisions and troubleshoot effectively. The protocols described herein—acid-base extraction, recrystallization, and preparative chromatography—are designed to be self-validating through integrated purity assessment steps, ensuring the final compound meets the stringent quality requirements of pharmaceutical research.[4]
Compound Profile and Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation for designing an effective purification strategy. The presence of both a carboxylic acid moiety (pKa ~4-5) and a chloropyridine ring (a weakly basic nitrogen atom) dictates its behavior in different chemical environments.
| Parameter | Value | Source / Rationale |
| IUPAC Name | This compound | [5] |
| CAS Number | 1260666-35-0 | [6] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [5] |
| Molecular Weight | 211.65 g/mol | [5] |
| Appearance | Typically an off-white to pale solid | General observation for similar compounds |
| Predicted pKa | ~4.5 (Carboxylic Acid) | Based on typical carboxylic acids |
| Solubility Profile | Soluble in polar organic solvents (MeOH, EtOH, DMSO, THF). Sparingly soluble in non-polar solvents (Hexane, Heptane). Base-soluble in aqueous solutions. | Inferred from structure |
Anticipated Impurity Profile
The choice of purification strategy must be informed by the likely impurities present in the crude material. While the exact profile depends on the specific synthetic route, common impurities may include:
-
Unreacted Starting Materials: e.g., 2-chloro-5-lithiopyridine, cyclobutanone, or related precursors.
-
Reaction By-products: Homocoupling products, products of incomplete oxidation or hydrolysis.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts from the synthesis.[2]
-
Degradation Products: Compounds formed by decomposition during reaction or work-up.
Strategic Purification Workflow
A multi-tiered approach is recommended for purifying this compound, progressing from bulk impurity removal to fine polishing. The choice of which steps to employ depends on the initial purity of the crude material and the final purity required.
Caption: Mechanism of Acid-Base Extraction for Carboxylic Acid Purification.
Methodology:
-
Dissolution: Dissolve the crude material (e.g., 10.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL). Caution: Stopper the funnel and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent (e.g., 20 mL). Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the pH is ~2 (verify with pH paper). A precipitate of the pure product should form.
-
Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.
Protocol 2: Recrystallization
Principle: This method refines purity by exploiting the differences in solubility between the target compound and remaining impurities in a chosen solvent system at varying temperatures. [7]An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities either remain insoluble in the hot solvent or stay dissolved in the cold solvent.
Solvent System Selection: A mixed solvent system is often ideal for compounds with intermediate polarity. [8]An Ethanol/Water or Isopropanol/Water system is a good starting point.
| Solvent System | Rationale for Use |
| Ethanol / Water | The compound is likely soluble in hot ethanol and insoluble in water. Water is added as the anti-solvent to the hot ethanol solution to induce crystallization upon cooling. |
| Isopropanol (IPA) / Heptane | IPA acts as the primary solvent, while heptane serves as the anti-solvent. Good for removing more polar impurities. |
| Acetonitrile | A single polar aprotic solvent that can provide sharp crystallization for many nitrogen-containing heterocycles. |
Methodology:
-
Dissolution: Place the crude or semi-purified acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate with a stirrer).
-
Achieve Saturation: Continue adding the primary solvent in small portions until the solid is just dissolved.
-
Add Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., deionized water) dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Re-solubilize: Add a few more drops of the hot primary solvent until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to a constant weight and determine the melting point. A sharp melting point range is a strong indicator of high purity. [7]
Protocol 3: Preparative Column Chromatography
Principle: For achieving the highest possible purity (>99.5%) or for separating structurally similar impurities, preparative chromatography is the method of choice. Reversed-phase chromatography is generally preferred for polar, ionizable compounds like carboxylic acids as it often provides better peak shapes and avoids the strong, sometimes irreversible, binding seen with silica gel. [9] Methodology (Reversed-Phase C18):
-
Sample Preparation: Dissolve the compound in a minimal amount of a strong solvent like Methanol or DMSO. If solubility is an issue, use the mobile phase.
-
Column & Mobile Phase:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase A: Deionized water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid.
-
Rationale: The acidic modifier is critical to suppress the ionization of the carboxylic acid, minimizing peak tailing and ensuring sharp, symmetrical peaks. [9]3. Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the compound using a linear gradient, increasing the percentage of Mobile Phase B over time (e.g., 5% to 95% B over 30 minutes).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using a rapid method like TLC or analytical HPLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. If TFA was used, further processing may be needed to remove residual acid.
Purity Verification and Analytical Methods
Post-purification analysis is a mandatory step to confirm the identity and quantify the purity of the final product.
| Technique | Purpose | Typical Parameters |
| HPLC-UV | Quantitative purity assessment (% area) | Column: C18, 4.6 x 150 mm, 3.5 µm. Mobile Phase: A: H₂O + 0.1% HCOOH; B: Acetonitrile + 0.1% HCOOH. Gradient: 10-90% B over 15 min. Flow Rate: 1.0 mL/min. Detection: UV at 265 nm. [10][11][12] |
| ¹H NMR | Structural confirmation and identification of impurities | Solvent: DMSO-d₆ or CDCl₃. Expect characteristic signals for pyridine ring protons (δ 7.5-8.5 ppm) and cyclobutane protons (δ 2.0-3.0 ppm). [13][14] |
| Melting Point | Qualitative indicator of purity | A sharp, narrow melting range (e.g., < 2 °C) suggests high purity. |
| LC-MS | Confirmation of molecular weight | Provides mass-to-charge ratio, confirming the identity of the main peak and helping to identify impurities. [4][15] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery from Acid-Base Extraction | - Incomplete extraction from the organic layer.- Product is somewhat soluble in acidic water.- Insufficient acidification. | - Perform additional extractions with NaHCO₃.- Minimize the volume of water used for washing.- Ensure pH is < 2 during precipitation. Cool thoroughly. |
| Product "oils out" during Recrystallization | - Cooling the solution too rapidly.- Solvent is too non-polar for the compound.- Melting point of the compound is lower than the boiling point of the solvent. | - Allow the solution to cool slowly; scratch the inside of the flask to induce nucleation.- Use a more polar solvent or adjust the ratio of the mixed solvent system.- Choose a solvent with a lower boiling point. |
| Streaking/Tailing on Chromatography Column | - (Normal Phase) Strong acidic interaction with silica gel.- (Reversed Phase) Ionization of the carboxylic acid. | - Add 1-2% acetic acid to the eluent for normal phase chromatography.<[16]br>- Ensure an acidic modifier (0.1% TFA or Formic Acid) is present in the mobile phase for reversed-phase. |
| Final product has residual solvent | Inadequate drying. | Dry the material under high vacuum for a longer period, possibly with gentle heating (e.g., 40-50 °C). |
References
- Wikipedia. (n.d.). Acid–base extraction.
- Bionity. (n.d.). Acid-base extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Unknown Source. (n.d.). Acid-Base Extraction.
- Unknown Source. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- American Chemical Society. (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- University of Toronto. (n.d.). What is an Acid and Base Extraction?.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids.
- ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.
- PMC. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- University of Rochester. (n.d.). Solvents for Recrystallization.
- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
- NETZSCH. (2020). The Importance of Purity Determination of Pharmaceuticals.
- Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards.
- Benchchem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- HBCSE. (n.d.). Recrystallization.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
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Topic: High-Throughput and Stability-Indicating Analytical Methods for the Quantification of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides detailed analytical methodologies for the precise and accurate quantification of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS No. 1260666-35-0).[1] As a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, robust quantification of this molecule is paramount for quality control, pharmacokinetic studies, and process optimization.[2] We present two validated protocols: (A) a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection suitable for routine quality control and purity assessments, and (B) a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, method validation according to ICH guidelines, and step-by-step protocols are detailed to ensure immediate applicability in a research or drug development setting.
Introduction and Analytical Rationale
This compound is a heterocyclic compound featuring a chloropyridine moiety, a known chromophore, and a carboxylic acid group, which imparts polarity and ionizable character. The selection of an appropriate analytical method is dictated by the specific requirements of the study—be it bulk substance analysis, impurity profiling, or bioanalysis.
-
For Quality Control (QC) and Purity: An HPLC method with UV detection is often the gold standard. It is reliable, cost-effective, and, when properly developed, can serve as a stability-indicating method capable of resolving the parent compound from its potential degradation products.[3]
-
For Bioanalysis and Trace Quantification: The complexity of biological matrices (e.g., plasma, serum) and the frequent need for high sensitivity necessitate a more selective technique. LC-MS/MS is the premier choice, offering unparalleled specificity through mass-based detection and the ability to achieve quantification limits in the low ng/mL or even pg/mL range.[4]
This guide provides the foundational protocols for both approaches, enabling scientists to select and implement the method most suited to their objectives.
General Analytical Workflow
The overall process, from sample reception to final data analysis, follows a structured pathway to ensure data integrity and reproducibility.
Figure 1: General workflow for the quantification of this compound.
PART A: Stability-Indicating RP-HPLC-UV Method
A.1. Principle and Method Rationale
This method employs reversed-phase chromatography, which separates analytes based on their hydrophobicity. The target molecule, with its cyclobutane and pyridine rings, possesses sufficient non-polar character to be retained on a C18 stationary phase. The carboxylic acid and nitrogen-containing pyridine ring are polar, ionizable groups.[5] Controlling the mobile phase pH is therefore critical for achieving good peak shape and consistent retention. We utilize a slightly acidic mobile phase (pH ~2-3) using formic or phosphoric acid. This suppresses the ionization of the carboxylic acid group, making it less polar and enhancing its retention, while the pyridine nitrogen (pKa ~5-6) will be protonated, which can aid in interaction with residual silanols on the column packing.[6] A gradient elution is used to ensure that any more hydrophobic impurities are eluted efficiently, providing a stability-indicating profile.[3]
A.2. Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD/UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, water, and formic acid (or phosphoric acid).
-
Reference standard of this compound.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation (for Bulk Substance):
-
Accurately weigh a sample of the bulk substance to achieve a final theoretical concentration of 100 µg/mL after dilution with the diluent.
-
-
Chromatographic Conditions:
-
The parameters below provide a starting point and should be optimized for the specific column and system used.
Parameter Recommended Setting Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C Detection Wavelength 265 nm (based on chloropyridine chromophore) Run Time 20 minutes Gradient Program 0-10 min: 30% to 80% B10-15 min: 80% B (hold)15-15.1 min: 80% to 30% B15.1-20 min: 30% B (equilibration) -
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover.
-
Perform at least five replicate injections of a mid-level standard for system suitability.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
A.3. Method Validation Summary
This HPLC method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities/degradants. | Peak purity index > 0.999; baseline resolution from adjacent peaks. |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.995 over the specified range. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Agreement among a series of measurements. | Relative Standard Deviation (RSD) < 2.0%.[3] |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with precision. | Signal-to-Noise ratio of 10:1; RSD < 10%. |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | RSD < 2.0% when altering flow rate (±0.1), pH (±0.2), column temp (±2°C). |
PART B: High-Sensitivity LC-MS/MS Method
B.1. Principle and Method Rationale
This method is designed for quantifying this compound in complex matrices like plasma. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which is effective for nitrogen-containing compounds.[8] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing interference from matrix components.
B.2. Sample Preparation: Supported Liquid Extraction (SLE)
For biological samples, effective sample preparation is crucial to remove proteins and phospholipids that cause matrix effects and ion suppression. Supported Liquid Extraction (SLE) offers a robust and automatable alternative to traditional liquid-liquid extraction, providing high recovery and clean extracts.[9]
Figure 2: Supported Liquid Extraction (SLE) protocol for biological sample preparation.
B.3. Experimental Protocol: LC-MS/MS
Instrumentation and Consumables:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Fast-chromatography C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
SLE cartridges.
-
Nitrogen evaporator.
-
LC-MS grade solvents.
Step-by-Step Protocol:
-
Mobile Phase and Chromatographic Conditions:
-
Use the same mobile phases as the HPLC-UV method (0.1% Formic Acid in Water/ACN). Formic acid is an ideal volatile modifier for LC-MS.[10]
-
Employ a faster gradient due to the shorter column (e.g., a 5-minute total run time).
-
-
Mass Spectrometer Tuning and MRM Development:
-
Infuse a standard solution of the analyte (~1 µg/mL) directly into the mass spectrometer to determine the precursor ion mass. For C₁₀H₁₀ClNO₂, the monoisotopic mass is 211.04. The [M+H]⁺ precursor ion will be m/z 212.0.
-
Perform a product ion scan to identify stable, high-intensity fragment ions for MRM. A likely fragmentation would be the loss of the carboxylic acid group (-45 Da).
-
Optimize collision energy for the selected transitions.
-
-
Hypothetical LC-MS/MS Parameters:
Parameter Recommended Setting Column C18, 50 mm x 2.1 mm, 1.8 µm Flow Rate 0.4 mL/min Ionization Mode ESI Positive Capillary Voltage 3.5 kV Source Temperature 150 °C Desolvation Temp 400 °C MRM Transition (Quantifier) m/z 212.0 -> 166.0 (Hypothetical: [M+H]⁺ -> [M+H-COOH]⁺) MRM Transition (Qualifier) m/z 212.0 -> [Select another intense fragment] -
Sample Analysis:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into the same blank biological matrix as the samples.
-
Process all standards, QCs, and unknown samples using the SLE protocol (Figure 2).
-
Analyze using the developed LC-MS/MS method. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the quantification of this compound. The RP-HPLC-UV method offers a robust, reliable, and cost-effective solution for routine analysis and quality control, with the capability to function as a stability-indicating assay. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method combined with an efficient SLE sample preparation protocol delivers superior performance. Both methods are built on sound scientific principles and are designed for rapid implementation and validation in a regulated laboratory environment.
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Application Notes & Protocols: The Use of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid as a Fragment in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a High-Value Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind weakly but efficiently to a biological target, and then to optimize these fragments into potent drug candidates through structure-guided elaboration.[1][2] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2][3]
This guide focuses on a specific and compelling fragment: 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS: 1260666-35-0).[4] This fragment is of particular interest due to the strategic combination of three key structural motifs, each offering distinct advantages for drug discovery campaigns.
-
The 6-Chloropyridine Moiety: The pyridine ring is a common feature in many approved drugs. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in π-stacking interactions. The chlorine atom at the 6-position is a versatile synthetic handle, enabling straightforward chemical modification through reactions like nucleophilic substitution or cross-coupling, which is essential for fragment elaboration.[5][6][7] Furthermore, chloropyridine derivatives are known to be present in a wide range of bioactive compounds.[8]
-
The Cyclobutane Scaffold: The cyclobutane ring provides a rigid, three-dimensional (3D) scaffold that is underrepresented in many screening libraries.[9] This rigidity can conformationally lock the pharmacophore, potentially improving potency and selectivity.[10][11][12] Unlike more flexible linkers, the puckered structure of cyclobutane can orient substituents in well-defined vectors, which is highly advantageous for exploring protein binding pockets.[10][11] Its sp³-rich character also contributes to improved solubility and metabolic stability compared to planar aromatic systems.[13]
-
The Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein's active site. It also serves as an excellent synthetic handle for creating amides or esters, providing another clear vector for fragment growth.[14]
Physicochemical Properties
To be an effective starting point, a fragment should adhere to the "Rule of Three," a set of empirical guidelines for desirable properties.
| Property | Value (Predicted/Calculated) | "Rule of Three" Guideline |
| Molecular Weight | 225.67 g/mol | < 300 Da |
| cLogP | ~1.5 - 2.0 | ≤ 3 |
| Hydrogen Bond Donors | 1 (from COOH) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (N, O, O) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Note: Values are estimated using standard cheminformatics software and may vary slightly based on the algorithm used.
The properties of this compound align well with these guidelines, making it an excellent candidate for inclusion in a fragment library.
Application Note 1: Primary Hit Identification using nanoDSF
Principle: Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and cost-effective biophysical technique for identifying fragment hits.[15] The method measures the thermal stability (melting temperature, Tₘ) of a target protein. Ligand binding typically stabilizes the protein, resulting in a measurable increase in its Tₘ.[16] We will specifically describe nanoDSF, which measures changes in intrinsic tryptophan or tyrosine fluorescence as the protein unfolds, avoiding potential artifacts from extrinsic dyes.[16][17]
Rationale for Use: nanoDSF is an ideal primary screening method due to its high throughput, low protein consumption, and ability to detect weak binding events characteristic of fragments.[17][18] A positive thermal shift provides initial evidence of a direct interaction between the fragment and the target protein.
Workflow for nanoDSF-based Fragment Screening
Caption: Workflow for nanoDSF primary fragment screening.
Protocol: nanoDSF Screening
-
Protein Preparation:
-
Dialyze the purified target protein extensively against the final assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Centrifuge the protein solution at >20,000 x g for 10 minutes at 4°C to remove any aggregates.
-
Determine the final protein concentration. The optimal concentration is typically between 0.1-1.0 mg/mL and should be optimized beforehand.
-
-
Fragment Plate Preparation:
-
Prepare a stock solution of this compound at 100 mM in 100% DMSO.
-
In a 96- or 384-well source plate, serially dilute the fragment if desired, or maintain a single high concentration for screening (e.g., 10 mM).
-
-
Assay Plate Setup (384-well PCR Plate):
-
Sample Wells: Add 19.8 µL of protein solution (e.g., at 5 µM) to each well. Add 0.2 µL of the fragment stock solution (from step 2) to achieve a final fragment concentration of 100 µM and a final DMSO concentration of 1%.
-
Negative Control Wells (DMSO Control): Add 19.8 µL of protein solution to at least 16 wells. Add 0.2 µL of 100% DMSO.
-
Apo Control Wells (No DMSO): Add 20 µL of protein solution to at least 8 wells.
-
Mix the plate gently by brief centrifugation (1 min at 500 x g).
-
-
nanoDSF Measurement (e.g., using a Prometheus instrument):
-
Load 10 µL of each sample from the assay plate into the instrument-specific capillaries.
-
Set the temperature ramp from 20°C to 95°C at a rate of 1°C/minute.
-
Monitor the change in intrinsic fluorescence at 330 nm and 350 nm.
-
-
Data Analysis:
-
The instrument software will automatically calculate the melting temperature (Tₘ) for each sample by fitting the unfolding transition to the Boltzmann equation.[19]
-
Calculate the change in melting temperature (ΔTₘ) for the fragment: ΔTₘ = Tₘ (fragment) - Tₘ (average of DMSO controls) .
-
A fragment is considered a potential "hit" if it induces a statistically significant thermal shift. A common threshold is a ΔTₘ that is greater than three times the standard deviation of the DMSO controls, or a fixed value such as ΔTₘ > 2°C.[19]
-
Application Note 2: Orthogonal Hit Validation with STD-NMR
Principle: It is crucial to validate hits from a primary screen using an orthogonal method to eliminate false positives.[20] Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is an excellent choice for this purpose.[21][22] STD-NMR is a ligand-observed experiment that directly detects the binding of a small molecule to a large protein.[21][23] In this technique, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred through space to any bound ligands. When the ligand dissociates, it carries this "saturation memory" back into solution, leading to a decrease in its NMR signal intensity. A difference spectrum reveals only the signals of the binding fragments.[22][24]
Rationale for Use: STD-NMR provides direct, unambiguous evidence of binding and is highly sensitive to the weak interactions typical of fragments.[21][22] Unlike DSF, which measures a change in a global property (protein stability), STD-NMR confirms a direct physical interaction. It also provides valuable structural information by revealing which protons of the fragment are in closest proximity to the protein surface (the "binding epitope").[24]
Protocol: STD-NMR Hit Validation
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and this compound (typically 0.5-1 mM) in a deuterated NMR buffer (e.g., 20 mM Tris-d₁₁ pH 7.4, 150 mM NaCl, in 99.9% D₂O).
-
The protein-to-ligand molar ratio is typically between 1:20 and 1:100.[23]
-
Prepare a control sample containing only the fragment in the same buffer to acquire a reference spectrum.
-
-
NMR Data Acquisition:
-
Acquire data on an NMR spectrometer equipped with a cryoprobe (≥ 600 MHz is recommended for sensitivity).
-
Acquire a standard 1D ¹H reference spectrum of the fragment-only sample for signal assignment.
-
For the protein-fragment sample, set up the STD experiment. This involves acquiring two interleaved spectra:
-
On-resonance spectrum: Selective saturation is applied to a region where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: The saturation pulse is applied to a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
Key parameters to optimize include the saturation time (typically 1-3 seconds) and the saturation pulse shape and power.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.[24]
-
Only signals from the binding fragment will appear in the difference spectrum. The presence of signals corresponding to this compound confirms it as a binder.
-
Calculate the STD amplification factor for each proton (H) of the fragment: STD_Factor = (I₀ - I_sat) / I₀ , where I₀ is the signal intensity in the off-resonance spectrum and I_sat is the intensity in the on-resonance spectrum.
-
The relative intensities of the signals in the STD spectrum reveal the binding epitope. Protons with the largest STD amplification factors are in the closest contact with the protein surface. This information is invaluable for guiding the next steps in structure-based design.
-
Application Note 3: Strategies for Fragment Elaboration
Once this compound is confirmed as a binder, the next phase is to evolve this low-affinity hit into a high-potency lead compound. This is typically achieved through structure-guided medicinal chemistry, leveraging techniques like X-ray crystallography or cryo-EM to visualize the fragment's binding mode. The three primary strategies for elaboration are growing, linking, and merging.[3][25][26]
1. Fragment Growing: This strategy involves adding new chemical functionality to the fragment core to engage with adjacent pockets on the protein surface, thereby increasing affinity and potency.[25] Our fragment has three primary, chemically tractable vectors for growth.
-
Vector A (Pyridine Ring): The chlorine atom is a prime site for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino groups to probe nearby hydrophobic or polar regions.
-
Vector B (Carboxylic Acid): The carboxylate can be readily converted into an amide via standard coupling chemistry (e.g., using HATU or EDC). This not only replaces a strong negative charge with a neutral, hydrogen-bonding group but also provides a straightforward way to build out into new regions of the active site.
-
Vector C (Cyclobutane Ring): While less direct, synthetic routes could be developed to functionalize the cyclobutane ring itself, offering non-obvious growth vectors that explore 3D space in unique ways.
2. Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, a linker can be designed to connect the two fragments into a single, high-affinity molecule.[27][28] The challenge lies in designing a linker that maintains the optimal binding orientation of both original fragments.[25][27]
Diagram of Elaboration Strategies
Caption: Potential elaboration strategies for the title fragment.
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its constituent parts—a versatile chloropyridine handle, a rigid 3D cyclobutane scaffold, and a potent carboxylic acid anchor—provide a rich platform for hit identification and subsequent optimization. The protocols outlined in this guide offer a robust, field-proven workflow, beginning with an efficient primary screen using nanoDSF, followed by rigorous orthogonal validation with STD-NMR, and culminating in clear, actionable strategies for structure-guided lead optimization. By leveraging the unique chemical features of this fragment, research teams can significantly enhance their ability to tackle challenging biological targets and accelerate the discovery of novel therapeutics.
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Application Note & Protocol: Robust Amide Bond Formation with 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery.[1] This document provides a detailed protocol for the synthesis of amides using 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid, a valuable building block in pharmaceutical research.[2][3][4] We will delve into the rationale behind reagent selection, provide a step-by-step experimental procedure, and discuss purification strategies. The protocol is designed to be reproducible and adaptable for the synthesis of a diverse library of amide derivatives.
Introduction: The Central Role of the Amide Bond
The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, including peptides, natural products, and a significant percentage of marketed pharmaceuticals.[5][6][7] Its remarkable stability, conferred by resonance delocalization, and its ability to participate in hydrogen bonding make it a critical linker in molecular design.[7] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[1]
This compound is a key synthetic intermediate. The cyclobutane motif offers a rigid scaffold that can impart unique conformational constraints on a molecule, while the chloropyridine ring provides a handle for further functionalization or can participate in crucial interactions with biological targets.[2][3] This guide provides a robust and well-validated protocol for the efficient coupling of this carboxylic acid with a variety of amines.
The Chemistry of Amide Bond Formation: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures to drive off water.[8] To achieve efficient amide bond formation under mild conditions, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Several classes of coupling reagents have been developed for this purpose. Two of the most common and reliable classes are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[9][10][11]
Reagent Selection: A Comparative Overview
| Coupling Reagent | Mechanism of Action | Advantages | Disadvantages |
| EDC/HOBt | Forms an O-acylisourea intermediate, which is then converted to a more reactive HOBt-ester.[9] | Water-soluble urea byproduct is easily removed by aqueous workup. Cost-effective.[9] | Can lead to racemization in chiral carboxylic acids if HOBt is not used. Slower reaction rates compared to HATU.[12] |
| HATU | Forms a highly reactive OAt-active ester.[10][11][13] | High coupling efficiency, rapid reaction kinetics, and low rates of racemization.[10][11] | More expensive than EDC. The byproduct, tetramethylurea, can sometimes be difficult to remove.[14] |
For the coupling of this compound, both EDC/HOBt and HATU are excellent choices. The protocol below will detail the use of HATU, which is often preferred for its high efficiency and speed, particularly when working with valuable or complex amines.[10][11]
Experimental Protocol: Amide Synthesis using HATU
This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine using HATU.
Materials and Reagents
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)[15]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)[9][10]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., saturated aqueous NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base and Coupling Reagent: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed (typically 1-4 hours).[10]
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This will remove excess reagents and the tetramethylurea byproduct.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[16] Recrystallization can also be an effective purification method for solid amides.[16][17]
Visualization of the Experimental Workflow
Caption: General workflow for HATU-mediated amide coupling.
Mechanism of HATU-Mediated Amide Bond Formation
Understanding the underlying mechanism of the coupling reaction is crucial for troubleshooting and optimization.
-
Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[10][13]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[10][11][14]
-
Nucleophilic Attack: The amine then performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester.[13] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, contributing to the high efficiency of HATU.[11]
-
Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates HOAt.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU and other coupling reagents can be sensitizers; avoid inhalation and skin contact.[14]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of amides from this compound. The use of HATU as a coupling agent ensures high yields and rapid reaction times, making it suitable for the generation of compound libraries for drug discovery programs. By understanding the principles of carboxylic acid activation and following the detailed procedure, researchers can confidently synthesize a wide range of novel amide-containing molecules.
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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HATU. Wikipedia. [Link]
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Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
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HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
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What is the best technique for amide purification?. ResearchGate. [Link]
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Proposed mechanism for the formation of tertiary amides. ResearchGate. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
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Formation of Amides From Esters. Master Organic Chemistry. [Link]
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Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science (RSC Publishing). [Link]
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Application Notes and Protocols for the Derivatization of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid for Biological Assays
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to probe biological space is of paramount importance. The compound 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid presents such a scaffold, integrating two key structural motifs: a 6-chloropyridine ring and a cyclobutanecarboxylic acid moiety. The chloropyridine group is a common feature in molecules targeting a range of biological entities, including kinases and nicotinic acetylcholine receptors (nAChRs)[1]. The cyclobutane ring, a constrained four-membered carbocycle, imparts a degree of conformational rigidity that can be advantageous for specific receptor-ligand interactions, a desirable trait in rational drug design.
The carboxylic acid functional group serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. Through well-established synthetic methodologies, this acid can be converted into a variety of functional groups, most notably amides and esters. This derivatization strategy allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive guide for the derivatization of this compound and outlines detailed protocols for subsequent biological evaluation, with a focus on kinase inhibition, nAChR binding, and general cytotoxicity.
Strategic Approaches to Derivatization
The primary strategy for the derivatization of this compound is through the modification of the carboxylic acid group. This approach allows for the introduction of a wide array of substituents, thereby modulating the compound's steric and electronic properties.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide bond formation is a robust and widely employed reaction in medicinal chemistry due to the stability of the resulting amide bond and the vast commercial availability of primary and secondary amines. The general approach involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine.
A common and effective method for amide bond formation utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). The reaction proceeds through the following steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: The O-acylisourea intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a coupling additive by reacting with the O-acylisourea to form an active HOBt ester. This ester is less reactive than the O-acylisourea but is more stable and less susceptible to racemization.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired amide and releases HOBt.
Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid is a useful synthetic handle, its acidic nature can lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. In such cases, replacing the carboxylic acid with a bioisostere—a functional group with similar steric and electronic properties—can be a viable strategy to improve drug-like characteristics while maintaining or enhancing biological activity.
Experimental Protocols: Synthesis
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure amide derivative[2][3][4][5].
Table 1: Reagent Stoichiometry for Amide Coupling
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| DIPEA | 2.5 |
Biological Assay Protocols
The derivatized compounds can be screened in a variety of biological assays to determine their activity profile. Based on the structural motifs present in the core scaffold, assays targeting kinases, nicotinic acetylcholine receptors, and general cell viability are particularly relevant.
Protocol 2: In Vitro Kinase Inhibition Assay (JAK Family) - HTRF
Given that cyclobutane derivatives have been patented as Janus Kinase (JAK) inhibitors, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable high-throughput method to assess the inhibitory activity of the synthesized compounds against JAK family members (e.g., JAK1, JAK2, JAK3, TYK2).
Principle:
This assay measures the phosphorylation of a biotinylated peptide substrate by a JAK kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phospho-specific antibody. A second detection reagent, Streptavidin-XL665, binds to the biotinylated peptide. When the peptide is phosphorylated, the proximity of the Europium cryptate donor and the XL665 acceptor results in a FRET signal that is measured at 665 nm and 620 nm. The ratio of these two signals is proportional to the amount of phosphorylated substrate.
Materials:
-
Recombinant human JAK kinase (e.g., JAK1, JAK2, JAK3)
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Test compounds (dissolved in DMSO)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Add the kinase/substrate solution to the wells containing the test compounds.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection solution containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add the detection solution to the wells to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value[6][7][8][9].
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
The 6-chloropyridin-3-yl moiety is a known pharmacophore for nAChRs. A competitive binding assay can be used to determine the affinity of the synthesized derivatives for these receptors.
Principle:
This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-cytisine) from its binding site on the nAChR. The receptor source is typically a membrane preparation from cells or tissues expressing the target nAChR subtype. The amount of bound radioligand is quantified by scintillation counting, and a decrease in bound radioactivity in the presence of the test compound indicates binding affinity.
Materials:
-
Membrane preparation from cells expressing the desired nAChR subtype (e.g., α4β2, α7)
-
Radiolabeled ligand (e.g., [³H]-epibatidine)
-
Unlabeled ligand for non-specific binding determination (e.g., nicotine)
-
Test compounds (dissolved in DMSO)
-
Binding buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, radiolabeled ligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer (for total binding).
-
Receptor Addition: Add the receptor membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compounds and calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation[10][11][12][13][14].
Protocol 4: General Cytotoxicity Assessment - MTT Assay
It is essential to assess the general cytotoxicity of novel compounds to distinguish between targeted biological activity and non-specific toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Principle:
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability versus the log of the compound concentration to determine the IC₅₀ value[15][16][17][18].
Table 2: Summary of Biological Assays
| Assay | Target Class | Principle | Endpoint |
| HTRF Kinase Assay | Kinases (e.g., JAK family) | FRET-based detection of phosphorylation | IC₅₀ |
| nAChR Binding Assay | Nicotinic Acetylcholine Receptors | Competitive radioligand displacement | Ki |
| MTT Assay | General Cell Viability | Colorimetric measurement of metabolic activity | IC₅₀ |
Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined herein provide a robust framework for creating a diverse library of amide derivatives. The subsequent biological evaluation using the detailed assay protocols will enable the identification of lead compounds with potent and selective activity against kinases, nAChRs, or other relevant biological targets. Further optimization of these lead compounds, guided by structure-activity relationship (SAR) studies, could ultimately lead to the development of new drug candidates for a variety of diseases.
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Baxter, R. D., et al. (2015). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition, 54(48), 14534-14538. [Link]
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Shripanavar, C., & Deshmukh, M. (2011). Synthesis of N’-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. [Link]
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- 8. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
- 14. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid, a key building block in the development of advanced pharmaceutical agents. The synthetic strategy detailed herein is a robust two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the pivotal intermediate, 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile, followed by its hydrolysis to the final carboxylic acid. This guide offers in-depth protocols, scale-up considerations, process safety information, and analytical methodologies to ensure a reproducible, safe, and efficient synthesis for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound is a significant heterocyclic compound incorporating a strained cyclobutane ring, a structural motif of increasing interest in medicinal chemistry for its ability to impart unique conformational constraints on drug candidates. The strategic disconnection of this molecule logically points to two primary fragments: a 6-chloropyridin-3-yl unit and a 1-carboxycyclobutane moiety.
Our synthetic approach, designed for scalability and efficiency, hinges on the formation of a carbon-carbon bond between these two fragments. The chosen strategy involves an initial palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis, followed by a straightforward hydrolysis. This two-step sequence is advantageous for scale-up due to the generally high yields and functional group tolerance of the Suzuki-Miyaura coupling and the well-established nature of nitrile hydrolysis.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic strategy for this compound.
Synthesis of the Nitrile Intermediate: 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile
The cornerstone of this synthesis is the selective formation of the C-C bond between the pyridine and cyclobutane rings via a Suzuki-Miyaura cross-coupling reaction. The use of 3-bromo-6-chloropyridine is strategic, as the carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond, ensuring high regioselectivity.[1]
Key Reagents and Rationale
| Reagent/Catalyst | Role | Rationale for Selection |
| 3-Bromo-6-chloropyridine | Starting Material | Commercially available; differential reactivity of C-Br and C-Cl bonds allows for selective coupling at the 3-position. |
| Cyclobutane-1-carbonitrile boronic ester | Coupling Partner | Provides the cyclobutane-carbonitrile moiety. Boronic esters often exhibit enhanced stability and solubility compared to boronic acids. |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Catalyst | Facilitates the cross-coupling reaction. The choice of catalyst and ligand is crucial for optimizing yield and minimizing side reactions.[2][3] |
| Ligand (e.g., SPhos, PPh₃) | Catalyst Ligand | Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective for cross-coupling with heteroaryl chlorides.[3] |
| Base (e.g., K₂CO₃, K₃PO₄) | Activator | Activates the boronic ester for transmetalation to the palladium center. The choice of base can significantly impact reaction efficiency.[4] |
| Solvent (e.g., Dioxane/Water, Toluene) | Reaction Medium | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-6-chloropyridine
-
Cyclobutane-1-carbonitrile boronic ester (e.g., pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
Procedure:
-
To a clean, dry, and inerted reactor, charge 3-bromo-6-chloropyridine (1.0 equivalent), cyclobutane-1-carbonitrile boronic ester (1.2 equivalents), and anhydrous potassium phosphate (2.0 equivalents).
-
In a separate vessel, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reactor.
-
Add additional anhydrous 1,4-dioxane and degassed deionized water to the reactor to achieve the desired concentration (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90-100 °C under a positive pressure of inert gas (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical technique such as HPLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile.
Scale-Up Considerations for Suzuki-Miyaura Coupling
-
Catalyst Loading and Removal: On a large scale, minimizing the palladium catalyst loading is crucial for economic and environmental reasons. Optimization studies may allow for a reduction in catalyst concentration.[2] Post-reaction, residual palladium levels must be reduced to acceptable limits for pharmaceutical intermediates. This can be achieved through treatment with activated carbon, silica-based scavengers, or crystallization.
-
Thermal Safety: The addition of the base and the initiation of the catalytic reaction can be exothermic. On a larger scale, these additions should be performed at a controlled rate to manage the heat evolution and maintain the desired reaction temperature.[5]
-
Mixing: Efficient mixing is critical to ensure good mass transfer between the organic and aqueous phases. The choice of reactor and agitator design is important for achieving consistent results at scale.
-
Solvent Selection: While dioxane is a common solvent, its safety profile is a concern for large-scale production. Alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) should be considered and evaluated.
-
Flow Chemistry: For continuous manufacturing, transitioning the Suzuki-Miyaura coupling to a flow chemistry setup can offer significant advantages in terms of safety, efficiency, and process control.[6]
Synthesis of this compound via Nitrile Hydrolysis
The final step in the synthesis is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred on a large scale to avoid the use of highly corrosive acids and to simplify the workup procedure.[7][8]
Detailed Protocol for Basic Hydrolysis
Materials:
-
1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or another suitable co-solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a reactor equipped with a reflux condenser and a stirrer, dissolve 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3.0-5.0 equivalents) in water to the reactor.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. The progress of the hydrolysis can be monitored by TLC or HPLC by observing the disappearance of the starting nitrile.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a co-solvent like ethanol was used, remove it under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum at an appropriate temperature to yield this compound.
Scale-Up Considerations for Nitrile Hydrolysis
-
Exothermicity of Neutralization: The neutralization of the basic reaction mixture with strong acid is highly exothermic. This step must be performed with adequate cooling and slow addition of the acid to control the temperature and prevent any uncontrolled release of energy.
-
Off-gassing: Basic hydrolysis of nitriles produces ammonia gas. The reactor must be equipped with a suitable off-gas scrubbing system to neutralize the ammonia before venting.
-
Product Isolation and Purification: On a large scale, the physical properties of the precipitated product are important. Controlling the precipitation conditions (temperature, rate of acidification) can influence the particle size and filterability of the solid. Recrystallization from a suitable solvent system may be necessary to achieve the desired purity.
-
Wastewater Treatment: The aqueous waste stream from this process will have a high salt content and may contain residual organic compounds. Appropriate wastewater treatment procedures must be in place.
Impurity Profile and Control
Potential impurities in the final product can originate from starting materials, side reactions, or incomplete reactions. A thorough understanding of the impurity profile is essential for developing a robust purification strategy.
| Potential Impurity | Origin | Control Strategy |
| Unreacted 3-Bromo-6-chloropyridine | Incomplete Suzuki-Miyaura coupling | Optimize reaction conditions (time, temperature, catalyst loading); efficient purification of the nitrile intermediate. |
| Homocoupled byproducts (bipyridines, dicyclobutanes) | Side reactions in the Suzuki-Miyaura coupling | Careful control of reaction stoichiometry and catalyst selection. |
| Residual Palladium | From the Suzuki-Miyaura catalyst | Use of palladium scavengers; recrystallization of the final product. |
| 1-(6-chloropyridin-3-yl)cyclobutane-carboxamide | Incomplete hydrolysis of the nitrile | Ensure sufficient reaction time and temperature during hydrolysis; monitor for the presence of the amide intermediate. |
Analytical Methods for Quality Control
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | To monitor reaction progress, determine the purity of intermediates and the final product, and quantify impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile starting materials and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | For structural elucidation and confirmation of the identity of intermediates and the final product.[9][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For rapid confirmation of the molecular weight of the product and intermediates during reaction monitoring.[9] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To quantify residual palladium content in the final product. |
Process Safety Considerations
A thorough risk assessment should be conducted before commencing any scale-up activities.[11] Key safety considerations for this synthesis include:
-
Palladium Catalysts: Some palladium compounds can be flammable and toxic. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Solvents: Dioxane is a flammable liquid and a potential carcinogen. Toluene is also flammable and has associated health risks. Use in a well-ventilated area, away from ignition sources, and with appropriate PPE.
-
Bases: Potassium phosphate and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Acids: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood with appropriate PPE.
-
Pressure and Temperature: Monitor and control reaction temperatures and pressures, especially during exothermic steps and when heating reactions.
-
Cyanide-Containing Reagents (if applicable for nitrile synthesis): If the cyclobutanecarbonitrile is synthesized using reagents like potassium cyanide, extreme caution is necessary. Potassium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All work with cyanide salts must be conducted in a well-ventilated fume hood with appropriate PPE, and an emergency response plan, including access to a cyanide antidote kit, should be in place.[2][6][9][12][13]
Conclusion
The synthetic route to this compound presented in this application note, proceeding via a Suzuki-Miyaura cross-coupling and subsequent nitrile hydrolysis, offers a robust and scalable pathway to this valuable pharmaceutical intermediate. By carefully considering the key process parameters, safety hazards, and analytical controls outlined, researchers and process chemists can confidently and efficiently produce this compound on a larger scale. The provided protocols and scale-up considerations serve as a foundational guide for the successful implementation of this synthesis in a drug development setting.
References
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 2022. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Available from: [Link]
-
New Jersey Department of Health. POTASSIUM CYANIDE HAZARD SUMMARY. Available from: [Link]
-
PMC - NIH. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. 2022. Available from: [Link]
-
Northwestern University. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Available from: [Link]
-
ACS Publications. The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. 2025. Available from: [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
ResearchGate. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Available from: [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]
- Google Patents. Hydrolysis of nitriles to carboxylic acids.
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. 2014. Available from: [Link]
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. Process for preparing a cyclohexanecarbonitrile derivative.
- Google Patents. Reduction of cyanohydrins.
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
Organic Syntheses. cyclobutylamine. Available from: [Link]
-
Dartmouth College. Cyanide Salts. Environmental Health and Safety. Available from: [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Available from: [Link]
- Google Patents. WO2010032200A1 - Amide compounds useful in therapy. 2010.
Sources
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- 3. WO2010032200A1 - Amide compounds useful in therapy - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. purdue.edu [purdue.edu]
- 10. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
- 11. US4929629A - Therapeutic compound - Google Patents [patents.google.com]
- 12. nj.gov [nj.gov]
- 13. uthsc.edu [uthsc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, detailed protocols, and the causal logic behind key experimental choices.
Overview of Synthetic Strategy
This compound is a valuable building block in medicinal chemistry. Its synthesis presents unique challenges related to the formation of sterically hindered quaternary carbon centers and the handling of sensitive organometallic intermediates. The most reliable and frequently employed synthetic route proceeds through a nitrile intermediate, which is subsequently hydrolyzed. This two-step approach allows for robust C-C bond formation followed by a well-established functional group transformation.
The general synthetic pathway is outlined below:
Caption: General synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part A: Grignard Reagent Formation (Step 1)
The formation of the 6-chloropyridin-3-yl Grignard reagent is the critical first step and is often the primary source of yield loss.
Q1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm upon addition of the halide. What should I do?
A1: Failure to initiate is the most common issue in Grignard synthesis. It is almost always due to the presence of moisture or the passivation of the magnesium metal surface.
-
Causality: Grignard reagents are potent nucleophiles and strong bases that react readily with protic sources, especially water.[1] The reaction occurs on the surface of the magnesium turnings, which can be coated with a layer of magnesium oxide (MgO), preventing the reaction from starting.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator or under an inert atmosphere (argon or nitrogen). Solvents like THF or ether must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).[1]
-
Activate the Magnesium: The passivating MgO layer must be removed.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium surface, and the characteristic brown color will disappear as the reaction initiates. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is vigorous and produces ethene gas, indicating the magnesium is active.
-
-
Local Heating: Use a heat gun to gently warm the spot where the reagents are concentrated in the flask to help initiate the reaction. Once it starts, the reaction is exothermic and will self-sustain.[2]
-
Q2: The reaction mixture turned dark brown or black, and my yield of the Grignard reagent is low. What is the cause?
A2: A dark coloration often indicates decomposition or the formation of Wurtz-type homocoupling byproducts (e.g., 6,6'-dichloro-3,3'-bipyridine).
-
Causality: This side reaction occurs when a molecule of the formed Grignard reagent attacks the C-Br bond of an unreacted 5-bromo-2-chloropyridine molecule. This is particularly problematic if the local concentration of the alkyl halide is too high or if the temperature is not adequately controlled.
-
Troubleshooting Steps:
-
Slow Addition: Add the 5-bromo-2-chloropyridine solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the homocoupling side reaction.
-
Maintain Temperature: While some initial heating may be required, the reaction is exothermic. Use a water bath to maintain a gentle reflux once the reaction is initiated. Overheating can promote side reactions.
-
Use High-Quality Reagents: Ensure the purity of your starting halide. Impurities can catalyze decomposition.
-
Caption: Troubleshooting flowchart for Grignard reagent formation.
Part B: Nucleophilic Addition to Nitrile (Step 2)
This step involves the formation of the key C-C bond between the pyridine ring and the cyclobutane moiety.
Q3: The yield of my desired nitrile product is low, and I recover a lot of my cyclobutanecarbonitrile starting material. Why?
A3: Low conversion suggests that the nucleophilic attack of the Grignard reagent on the nitrile is inefficient.
-
Causality: The carbon atom of a nitrile is electrophilic, but less so than a ketone or aldehyde. The reaction requires the Grignard reagent to be sufficiently reactive and present in the correct stoichiometry. Additionally, Grignard reagents can be sterically hindered, and the quaternary center being formed is congested.
-
Troubleshooting Steps:
-
Verify Grignard Concentration: Before adding the nitrile, it is advisable to titrate a small aliquot of the Grignard reagent to determine its exact molarity. This ensures you are using the correct stoichiometry (typically 1.1 to 1.5 equivalents relative to the nitrile).
-
Temperature Control: Add the cyclobutanecarbonitrile solution to the Grignard reagent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or be gently heated. This controls the reaction rate and can improve yields.
-
Consider a More Reactive Organometallic: If yields remain low, consider forming the organolithium reagent from 5-bromo-2-chloropyridine using n-butyllithium or via a lithium-halogen exchange. Organolithium reagents are generally more nucleophilic than their Grignard counterparts.
-
Part C: Nitrile Hydrolysis (Step 3)
The final step is the conversion of the nitrile to the carboxylic acid. This is typically a robust reaction but can have pitfalls.
Q4: My hydrolysis reaction is very slow or stalls, leaving unreacted nitrile.
A4: Nitrile hydrolysis under basic conditions requires elevated temperatures and can be slow, especially for sterically hindered nitriles.
-
Causality: The hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by a series of proton transfers to form a primary amide, which is then further hydrolyzed to the carboxylate salt. Steric hindrance around the nitrile can impede the initial hydroxide attack.[3]
-
Troubleshooting Steps:
-
Increase Temperature: Refluxing is typically required. Ensure the reaction is heated to a sufficient temperature (e.g., 100-110 °C) for an extended period (12-24 hours).
-
Use a Co-solvent: Using a mixture of ethanol and water can improve the solubility of the organic substrate in the aqueous base, leading to a faster reaction rate.
-
Increase Base Concentration: Using a higher concentration of NaOH (e.g., 6N to 10N) can accelerate the hydrolysis.
-
Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. Do not begin workup until all the nitrile has been consumed.
-
Q5: During acidic workup to isolate my product, the yield is low or I get an impure solid. How can I improve the isolation?
A5: The carboxylic acid product is amphoteric, meaning its solubility is highly dependent on pH. Careful pH control during workup is essential.
-
Causality: After basic hydrolysis, the product exists as a sodium carboxylate salt, which is soluble in the aqueous layer. To isolate the product, the solution must be acidified to protonate the carboxylate, forming the neutral carboxylic acid which will precipitate or can be extracted. If the pH is too low, the pyridine nitrogen will be protonated, forming a pyridinium salt which may increase aqueous solubility. The ideal pH for extraction/precipitation is the isoelectric point.
-
Troubleshooting Steps:
-
Cool the Solution: Before acidification, cool the reaction mixture in an ice bath to minimize any potential degradation and to control the exothermic neutralization.
-
Adjust pH Carefully: Slowly add concentrated HCl or another strong acid with vigorous stirring, monitoring the pH with pH paper or a meter. Adjust the pH to approximately 3-4. The product should precipitate out of solution.
-
Efficient Extraction: If the product does not precipitate, it must be extracted. Saturating the aqueous layer with NaCl can decrease the product's solubility in water (salting out) and improve extraction efficiency into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery.
-
Experimental Protocols
The following protocols are representative procedures. Researchers should adapt them based on their specific equipment and scale.
Protocol 1: Synthesis of 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, an argon/nitrogen inlet, and a dropping funnel.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 5-bromo-2-chloropyridine (1.0 eq) in anhydrous THF.
-
Initiation: Add ~10% of the halide solution to the magnesium and gently warm the flask with a heat gun until the iodine color fades and bubbling begins.
-
Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours. Cool the resulting dark grey/brown solution to 0 °C.
-
Coupling: In a separate dry flask, prepare a solution of cyclobutanecarbonitrile (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Hydrolysis to this compound
-
Setup: In a round-bottom flask, combine 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile (1.0 eq), ethanol, and a 6N aqueous solution of sodium hydroxide (NaOH, 5-10 eq).
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow dropwise addition of concentrated HCl with vigorous stirring. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the product.
Data Summary Table
| Step | Key Reagents | Typical Solvents | Temp. (°C) | Time (h) | Typical Yield | Common Byproducts |
| Grignard Formation | 5-Bromo-2-chloropyridine, Mg | THF, Diethyl Ether | 40-65 | 1-3 | 70-90% | 6,6'-dichloro-3,3'-bipyridine |
| Nitrile Addition | Grignard Reagent, Cyclobutanecarbonitrile | THF | 0 to 25 | 12-16 | 50-70% | Unreacted starting materials |
| Hydrolysis | Nitrile Intermediate, NaOH | H₂O / Ethanol | 100-110 | 12-24 | 85-95% | Intermediate amide |
References
-
Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI. Available at: [Link]
-
Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Royal Society of Chemistry. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Grignard reagent utilization enables a practical and scalable construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. PubMed Central. Available at: [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]
-
Synthesis of N’-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research. Available at: [https://www.jocpr.com/articles/synthesis-of-ncarbo moyln6chloropy ridin3ylmethyl-ethanimidamide.pdf]([Link] moyln6chloropy ridin3ylmethyl-ethanimidamide.pdf)
-
Grignard Reaction Mechanisms. Mettler Toledo. Available at: [Link]
Sources
Identifying side products in the synthesis of 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid
Technical Support Center: Synthesis of 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to not only troubleshoot but also proactively optimize your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
The most common and efficient synthetic route to the target compound involves the hydrolysis of a nitrile precursor, 1-(6-chloro-3-pyridinyl)cyclobutanecarbonitrile. Most impurities arise from this critical final step.
Question 1: My final product is contaminated with a persistent impurity showing a molecular weight of 210.68 g/mol (C10H11ClN2O), just one mass unit lower than the expected product's M+H. What is this species?
Answer: This impurity is almost certainly 1-(6-chloro-3-pyridinyl)cyclobutanecarboxamide .
-
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. This two-step process (nitrile → amide → carboxylic acid) can be challenging to drive to completion. The amide is often a stable, isolable intermediate, and if the reaction conditions (e.g., temperature, reaction time, or acid/base concentration) are insufficient, it will remain as a significant impurity in your final product.
-
Mechanism of Formation:
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid, making it more electrophilic for attack by water. A series of proton transfers and tautomerization steps leads to the formation of the amide. Further hydrolysis of the amide to the carboxylic acid requires a second nucleophilic attack by water on the protonated amide carbonyl, which can be a slower process.
-
Base-Catalyzed Hydrolysis: A hydroxide ion attacks the nitrile carbon, and subsequent protonation from the solvent (water) yields the amide. The amide can then be further hydrolyzed under basic conditions, but this step often requires higher temperatures or longer reaction times than the initial nitrile hydrolysis.
-
-
Recommended Action:
-
Analytical Confirmation: Confirm the presence of the amide using LC-MS (look for the corresponding M+H peak) and ¹H NMR (presence of two broad singlets for the -NH₂ protons).
-
Synthetic Troubleshooting: To drive the reaction to completion, consider increasing the reaction temperature, extending the reaction time, or using a higher concentration of the acid or base catalyst. Re-subjecting the impure mixture to the hydrolysis conditions is a viable strategy for converting the residual amide.
-
Question 2: During purification, I've isolated a non-polar side product with a molecular weight of 167.63 g/mol (C9H10ClN). My mass spectrometry data suggests a loss of a carboxyl group. What is this and why did it form?
Answer: This impurity is 3-cyclobutyl-6-chloropyridine , the product of decarboxylation.
-
Causality: Pyridinecarboxylic acids are susceptible to decarboxylation (loss of CO₂) upon heating.[1][2] While picolinic acid (carboxyl at the 2-position) decarboxylates most readily, other isomers can also undergo this reaction under sufficiently harsh thermal conditions, particularly in acidic media.[3] If the hydrolysis reaction is conducted at a high temperature for an extended period, or if distillation is used for purification, thermal decarboxylation can become a significant side reaction.
-
Mechanism of Formation: The proposed mechanism often involves the formation of a zwitterionic intermediate, especially in aqueous solutions, which facilitates the elimination of carbon dioxide to form a carbanion that is subsequently protonated by the solvent.[1][3]
-
Recommended Action:
-
Analytical Confirmation: This side product will have a significantly different retention time in reverse-phase HPLC (it will be much more retained/less polar) and can be confirmed by GC-MS or LC-MS. The ¹H NMR will lack the characteristic carboxylic acid proton signal and show simplified aromatic and aliphatic signals.
-
Synthetic Troubleshooting: Carefully control the temperature of the hydrolysis reaction. Avoid excessive heating. If possible, use purification techniques that do not require high temperatures, such as crystallization or column chromatography at room temperature.
-
Question 3: My LC-MS analysis shows an impurity with a molecular weight of 193.18 g/mol (C10H11NO3). This corresponds to the substitution of the chlorine atom with a hydroxyl group. How did this happen?
Answer: This side product is 1-(6-hydroxy-3-pyridinyl)cyclobutanecarboxylic acid , which exists in equilibrium with its 6-pyridone tautomer.
-
Causality: The chloro-substituent at the 6-position of a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Under the harsh conditions often required for complete nitrile hydrolysis (strong acid or base and heat), water or hydroxide ions can act as nucleophiles, displacing the chloride ion.
-
Mechanism of Formation: This is a classic SNAr reaction. The nucleophile (H₂O or OH⁻) attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate (Meisenheimer complex). The departure of the stable chloride leaving group restores the aromaticity of the ring, yielding the 6-hydroxypyridine derivative.
-
Recommended Action:
-
Analytical Confirmation: This product will be significantly more polar than the desired product. Use LC-MS to confirm the molecular weight. The UV-Vis spectrum will also likely be different from the chloro-substituted parent compound.
-
Synthetic Troubleshooting: This side reaction is a direct consequence of overly harsh conditions. To minimize its formation, use the mildest possible conditions that still afford complete hydrolysis of the nitrile. This may involve exploring alternative hydrolysis methods, lowering the reaction temperature, or reducing the reaction time.
-
Proactive Quality Control & Troubleshooting Summary
A robust analytical method is crucial for monitoring the reaction progress and identifying impurities.
Experimental Protocol: Reverse-Phase HPLC-MS Method
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm and 270 nm; Mass Spectrometry (ESI+)
-
Expected Elution Order: 1-(6-Hydroxy...) > 1-(6-Chloro-...) Acid > 1-(6-Chloro-...) Amide > 3-Cyclobutyl-6-chloropyridine
Table 1: Summary of Potential Side Products
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| 1-(6-Chloro-3-pyridinyl)cyclobutanecarboxamide | C₁₀H₁₁ClN₂O | 210.66 | Incomplete nitrile hydrolysis | |
| 3-Cyclobutyl-6-chloropyridine | C₉H₁₀ClN | 167.63 | Thermal decarboxylation | |
| 1-(6-Hydroxy-3-pyridinyl)cyclobutanecarboxylic acid | C₁₀H₁₁NO₃ | 193.18 | Hydrolysis of the chloro group |
Note: Placeholder images are used for structures. In a real scenario, chemical drawing software would generate these.
Visualizing the Reaction Landscape
Understanding the relationship between the desired reaction and potential side reactions is key to process optimization.
Caption: Synthetic pathway and formation of key side products.
Caption: Troubleshooting flowchart for impurity identification.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Headley, A. D. (1983). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Coll. Vol. 2, p.152 (1943); Vol. 19, p.28 (1939). [Link]
Sources
Technical Support Center: Chromatography Purification of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Welcome to the technical support center for the chromatographic purification of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid group, a pyridine ring, and a cyclobutane moiety, presents unique challenges during purification by chromatography. The acidic nature of the carboxyl group and the basicity of the pyridine nitrogen can lead to strong interactions with stationary phases, resulting in poor peak shape, low recovery, and difficult separations. This guide will walk you through a logical, step-by-step approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by chromatography?
The primary challenges stem from the compound's amphoteric nature, possessing both acidic (carboxylic acid) and basic (pyridine) functionalities. This can lead to:
-
Peak Tailing: Strong interactions between the analyte and active sites on the silica-based stationary phase.
-
Poor Resolution: Co-elution with impurities that have similar polarities.
-
Low Recovery: Irreversible adsorption of the compound onto the column.[1]
-
Compound Instability: Degradation on acidic or basic stationary phases.[2]
Q2: Which chromatographic mode is best suited for this compound: normal-phase or reverse-phase?
Both normal-phase and reverse-phase chromatography can be employed, but reverse-phase HPLC (RP-HPLC) is generally the preferred method for acidic compounds like this.[3] RP-HPLC offers better reproducibility and the ability to use pH-controlled mobile phases to manage the ionization state of the analyte, which is crucial for achieving good peak shape and retention.
Q3: How does mobile phase pH affect the separation?
The pH of the mobile phase is a critical parameter.
-
At low pH (e.g., pH 2-3): The carboxylic acid will be protonated (neutral), and the pyridine nitrogen will be protonated (positive charge). This can lead to good retention on a C18 column.
-
At mid-range pH (e.g., pH 4-6): The compound will exist as a zwitterion, which can be challenging for retention and peak shape.
-
At high pH (e.g., pH > 8): The carboxylic acid will be deprotonated (negative charge), and the pyridine nitrogen will be neutral. This is generally not recommended for standard silica-based C18 columns as they are not stable at high pH.
Controlling the pH with a suitable buffer is essential for consistent results.[4]
Q4: Can I use flash chromatography for initial purification?
Yes, flash chromatography on silica gel can be a viable first step for removing major impurities. However, due to the potential for strong interactions with silica, it's important to select the mobile phase carefully. Adding a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase can help to mitigate peak tailing by protonating the pyridine nitrogen and reducing its interaction with acidic silanol groups on the silica surface.
Troubleshooting Guide
This section provides a structured approach to resolving specific problems you may encounter during the purification process.
Problem 1: Poor Peak Shape (Tailing)
Causality: Peak tailing is often caused by secondary interactions between the basic pyridine nitrogen of your compound and acidic silanol groups on the silica-based stationary phase. The carboxylic acid can also contribute to this phenomenon.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Mobile Phase pH Adjustment:
-
Rationale: Suppressing the ionization of silanol groups and ensuring a consistent charge state of the analyte minimizes secondary interactions.[3]
-
Protocol: For RP-HPLC, add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (both water and organic solvent). This will ensure a low pH, protonating the pyridine nitrogen and minimizing its interaction with the stationary phase.
-
-
Use a High-Purity, End-Capped Column:
-
Rationale: Modern, high-purity silica columns have fewer accessible silanol groups. End-capping further blocks these sites.
-
Recommendation: Use a column specifically designed for the analysis of basic compounds.
-
-
Consider Alternative Stationary Phases:
-
Rationale: If tailing persists, the interaction with silica may be too strong.
-
Options:
-
Problem 2: Poor Resolution from Impurities
Causality: The impurities may have very similar polarity and structural features to your target compound, making separation difficult with standard conditions.
Troubleshooting Workflow:
Caption: Stepwise approach to improving chromatographic resolution.
Detailed Steps:
-
Optimize the Gradient:
-
Rationale: A shallower gradient increases the separation window between closely eluting peaks.
-
Protocol: If you are running a gradient from 10% to 90% organic solvent in 10 minutes, try extending the gradient to 20 minutes over the range where your compound and impurities elute.
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different selectivities due to their differing abilities to engage in hydrogen bonding and dipole-dipole interactions. Switching between them can alter the elution order of your compound and impurities.
-
Recommendation: If you are using acetonitrile, try a method with methanol, and vice-versa.
-
-
Try a Different Stationary Phase:
-
Rationale: Different stationary phases offer different retention mechanisms.
-
Options:
-
Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for separating aromatic compounds.
-
Cyano (CN): Can be used in both normal-phase and reverse-phase modes and provides different selectivity based on dipole-dipole interactions.
-
-
Problem 3: Low or No Recovery
Causality: Your compound may be irreversibly binding to the stationary phase or degrading during the purification process.
Troubleshooting Steps:
-
Test for Stability on Silica:
-
Protocol: Spot your crude material on a TLC plate. Let it sit for an hour, then elute it. If you see a new spot or significant streaking from the baseline, your compound may be unstable on silica.[2]
-
Solution: If unstable, consider using a less acidic stationary phase like alumina or a polymer-based column. For flash chromatography, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[2]
-
-
Column Overloading:
-
Rationale: Injecting too much sample can lead to poor peak shape and apparent loss of material.[1]
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Strong Adsorption:
-
Rationale: The compound may be too strongly retained on the column.
-
Solution:
-
RP-HPLC: Ensure your mobile phase has a strong enough organic solvent and an appropriate pH to elute the compound.
-
Flash Chromatography: After your expected compound has eluted, flush the column with a much stronger solvent system (e.g., 10% methanol in dichloromethane) to see if the missing compound elutes.
-
-
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method Development
This protocol provides a starting point for developing a robust purification method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm | General purpose reverse-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to control ionization.[5][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Good UV transparency and elution strength. |
| Gradient | 10-95% B over 15 minutes | A good starting point for scouting. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 270 nm | Pyridine-containing compounds typically absorb in this range.[7] |
| Injection Volume | 10 µL | A standard volume to avoid overloading. |
| Sample Prep | Dissolve in a 50:50 mixture of Mobile Phase A:B | Ensures compatibility with the initial mobile phase conditions.[4] |
Protocol 2: Flash Chromatography Method Development
This protocol is for initial, larger-scale purification.
-
TLC Analysis:
-
Develop a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.
-
Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate.
-
To improve peak shape, add 0.5-1% acetic acid to the solvent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Carefully pack the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Adsorb this solution onto a small amount of silica gel.
-
Evaporate the solvent to get a dry powder.
-
Carefully add this dry-loaded sample to the top of your packed column.
-
-
Elution:
-
Start with the solvent system identified from your TLC analysis.
-
Collect fractions and monitor by TLC to identify those containing your pure product.
-
Conclusion
The successful purification of this compound by chromatography is highly achievable with a systematic and informed approach. By understanding the chemical properties of the molecule and how they interact with different chromatographic systems, you can effectively troubleshoot issues like peak tailing, poor resolution, and low recovery. The key is to control the ionization state of the molecule, typically by adjusting the mobile phase pH, and to select the appropriate stationary phase to minimize undesirable secondary interactions.
References
-
Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
Sources
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. Chromatography [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. halocolumns.com [halocolumns.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Suzuki coupling with 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
An advanced technical support guide for professionals in research and drug development, focusing on the optimization of Suzuki coupling reactions for 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid.
Introduction: Navigating the Challenges of a Demanding Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its application to substrates like this compound presents a unique set of challenges that demand a nuanced approach to reaction optimization. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to navigate the complexities of this specific transformation.
The primary hurdles associated with this substrate are threefold:
-
The Unreactive C-Cl Bond: The carbon-chlorine bond on the pyridine ring is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-determining step in the catalytic cycle—energetically demanding.[2][3]
-
Steric Hindrance: The bulky cyclobutane group adjacent to the reactive site can sterically impede the approach of the palladium catalyst, further slowing the reaction.[4][5][6][7]
-
Functional Group Compatibility: The presence of a carboxylic acid introduces potential complications, including unwanted acid-base reactions with the basic media required for the coupling, and potential coordination to the palladium center, which could inhibit catalysis.
This technical support center will address these challenges head-on, providing a framework for rational optimization based on a deep understanding of the reaction mechanism and the interplay of various reaction parameters.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations grounded in the reaction mechanism and actionable solutions.
Question 1: My reaction shows little to no conversion of the this compound starting material. What are the likely causes and how can I fix it?
Answer: This is a classic symptom of a stalled oxidative addition step, which is common with unreactive aryl chlorides.[3] Several factors could be at play:
-
Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The key is to use a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a ligand that is both electron-rich and sterically bulky.
-
Why? Electron-rich ligands increase the electron density on the palladium(0) center, promoting its insertion into the C-Cl bond.[8] Bulky ligands favor the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for efficient oxidative addition.[9]
-
Solution: Switch to a more robust ligand system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard for these challenging couplings.[3][4][7][10][11]
-
-
Inappropriate Base or Insufficient Activation: The base is not merely a pH adjuster; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13][14]
-
Why? For a sluggish reaction, a weak base (e.g., Na₂CO₃) may not be sufficient. Furthermore, the solubility of the base is critical.
-
Solution: Employ a stronger base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[3][4][15] For phosphate bases, which can be anhydrous, the addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[3][16]
-
-
Insufficient Thermal Energy: The activation energy for the oxidative addition of aryl chlorides is high.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[3] Consider switching to a higher-boiling solvent like dioxane, toluene, or DMF. Microwave irradiation is also a highly effective method for rapidly achieving the necessary temperatures and can dramatically reduce reaction times.[6][17]
-
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state.[3]
-
Solution: Ensure all solvents are thoroughly degassed prior to use (e.g., by sparging with argon or nitrogen for 20-30 minutes). The reaction vessel should be carefully purged with an inert gas before adding the catalyst, and the reaction should be run under a positive pressure of inert gas.[18]
-
Question 2: My reaction is messy, with significant side products. How can I identify and suppress them?
Answer: Side product formation often points to issues with reaction kinetics or the stability of your reagents. The most common culprits are:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid partner, replacing it with a C-H bond. It is a major competing pathway, especially with heteroaryl boronic acids, and is promoted by base and polar protic solvents.[8][10][19][20]
-
Why? The boronic acid is consumed before it can participate in the desired cross-coupling.
-
Solution:
-
Use a less nucleophilic base like CsF or K₂CO₃, which can be effective while minimizing protodeboronation.[10][21]
-
Minimize the amount of water in the reaction.
-
Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free boronic acid.
-
Increase the equivalents of the boronic acid (e.g., 1.5-2.0 equiv.) to compensate for some degradation.
-
-
-
Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid coupling together.
-
Why? This side reaction is often promoted by the presence of oxygen, which can facilitate the regeneration of Pd(II) species that catalyze the homocoupling.[8]
-
Solution: Rigorous degassing of the reaction mixture is the most effective preventative measure. Ensure your palladium source is of high quality and that the precatalyst is properly activated to Pd(0).
-
-
Dehalogenation: The this compound is reduced to 1-(pyridin-3-yl)cyclobutanecarboxylic acid.
-
Why? After oxidative addition, the resulting arylpalladium(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[8] Common hydride sources include certain solvents (like alcohols) or impurities.
-
Solution: Ensure high-purity, dry solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene.
-
Question 3: Does the free carboxylic acid on my substrate interfere with the reaction? Should I protect it?
Answer: The carboxylic acid can potentially cause issues, but protection is not always necessary and adds extra steps to your synthesis.
-
Potential Interference: The acidic proton can react with the base, requiring you to use a sufficient excess of base to deprotonate the acid and still have enough to activate the boronic acid. The resulting carboxylate could also potentially coordinate to the palladium center.
-
When to Protect: If you are using a very strong, non-nucleophilic base like t-BuOK and observing low yields, or if your boronic acid is particularly base-sensitive, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) might be beneficial.
-
Conditions Tolerating Free Acids: Many modern Suzuki coupling conditions are tolerant of free carboxylic acids. Using a base like K₃PO₄ or K₂CO₃ is often compatible. It is generally recommended to first attempt the reaction with the unprotected acid.
-
Solution: Start by using at least 3.0 equivalents of a moderately strong base like K₃PO₄ to account for both the carboxylic acid and the catalytic cycle requirements. If issues persist, then consider a protection strategy.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental catalytic cycle of the Suzuki reaction? The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (your chloropyridine substrate) to form a Pd(II) complex.[1][2][12]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the Pd(II) complex, displacing the halide.[1][12][13]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][12]
-
-
Q2: Why are electron-rich, bulky phosphine ligands so effective for this reaction? These ligands, often called "Buchwald ligands," are designed to address the specific challenges of unreactive electrophiles like aryl chlorides. The high electron density on the phosphine is donated to the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond (speeding up oxidative addition). The steric bulk of the ligand promotes the reductive elimination step and helps to create a more reactive, monoligated palladium species in solution.[9][10][22]
-
Q3: What is a good starting point for reaction conditions? A robust starting point would be: this compound (1.0 equiv), your desired boronic acid (1.5 equiv), a palladium precatalyst like Pd₂(dba)₃ (2 mol %), a ligand like SPhos (4.5 mol %), and K₃PO₄ (3.0 equiv) in a degassed solvent like 1,4-dioxane/water (10:1) at 100 °C.[10][12] Monitor the reaction by TLC or LC-MS.
Data Presentation & Visualization
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Catalyst/Ligand System | Key Features | Typical Loading (mol %) | Reference |
| Pd(OAc)₂ / SPhos | Excellent for heteroaryl chlorides; high activity. | 1-2% Pd, 2-4% Ligand | [10][11] |
| Pd₂(dba)₃ / XPhos | Broad substrate scope, good for sterically hindered substrates. | 1-2% Pd, 2-4% Ligand | [10] |
| PEPPSI™-IPr | Air- and moisture-stable precatalyst; NHC-based. | 1-3% | [8] |
| PdCl₂(dppf) | A more traditional but sometimes effective catalyst. | 3-5% | [16] |
Table 2: Common Bases and Solvents
| Base | Solvent(s) | Notes | Reference |
| K₃PO₄ | Dioxane/H₂O, Toluene, DMF | Strong, versatile base. Often requires some water for optimal activity. | [12][15][20] |
| Cs₂CO₃ | Dioxane, Toluene | Strong base, good solubility in organic solvents. | [3] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Milder base, can be effective and may reduce side reactions. | [12][13] |
| t-BuOK | Dioxane, Toluene | Very strong, non-nucleophilic base. Use with caution with sensitive functional groups. | [4] |
| CsF | Isopropanol, Dioxane | Mild base, particularly useful for minimizing protodeboronation of sensitive boronic acids. | [10][21] |
Diagrams
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low conversion in the Suzuki coupling.
Experimental Protocols
Protocol 1: Standard Thermal Conditions
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[18]
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).
-
Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Conditions
-
Reaction Setup: To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., DMF or dioxane/water). Add the palladium catalyst system (e.g., Pd(OAc)₂/SPhos).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for 15-45 minutes.[17]
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253. Available from: [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews, 248(21-24), 2291-2354.
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
- Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691.
-
Biscoe, M. R., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(46), 12491-12493. Available from: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available from: [Link]
-
Altenhoff, G., et al. (2004). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 69(23), 7943-7949. Available from: [Link]
-
Biscoe, M. R., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47, 12491-12493. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
-
Biscoe, M. R., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. Available from: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
ResearchGate. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. Available from: [Link]
-
ResearchGate. (2019). Optimization of Suzuki Reaction conditions. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Available from: [Link]
-
ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Stability issues and storage of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS No. 1260666-35-0). We address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored under the following conditions, as synthesized from supplier recommendations and general chemical principles:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C[1] | Refrigeration minimizes the rate of potential solid-state degradation reactions. Keeping the temperature cool and consistent is key. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | While not always specified, for long-term storage, an inert atmosphere prevents slow oxidation or reaction with atmospheric moisture. |
| Light | Amber vial or dark location | Protection from light is crucial as UV radiation can provide the energy to initiate degradation, particularly affecting the chloropyridine ring. |
| Container | Tightly sealed container[2][3][4] | Prevents exposure to atmospheric moisture and oxygen. A well-sealed container is the first line of defense. |
Q2: What are the primary factors that can cause this compound to degrade?
The stability of this compound is influenced by several environmental factors. Understanding these is critical to preventing sample degradation. The primary stressors are heat, light, moisture, and pH extremes.
Caption: Workflow for a time-course stability assessment using HPLC.
Methodology:
-
Time Point Zero (t=0): Prepare your solution at the final working concentration. Immediately inject a sample onto an appropriate HPLC system and record the chromatogram. The peak area of the parent compound at this point is considered 100%.
-
Incubation: Store the remaining solution under your exact experimental conditions (e.g., in the incubator at 37°C, on the benchtop at room temperature, etc.).
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), inject another sample from the stored solution onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at t=0. A decrease in the peak area indicates degradation. The appearance of new peaks can help identify degradation products.
References
- Vertex AI Search. SAFETY DATA SHEET.
- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Jubilant Ingrevia Limited. (2024-04-03). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
- Chempedia. Cyclobutanecarboxylic acid | Formula, Properties & Application.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- Spectrum Chemical. (2018-07-23). SAFETY DATA SHEET.
- Wikipedia. 2-Chloropyridine.
- Bio-Strategy. 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
- National Toxicology Program (NTP). 2-Chloropyridine.
- Sigma-Aldrich. (2025-09-27). SAFETY DATA SHEET.
- Georganics. Cyclobutanecarboxylic acid - general description.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- PubChem. 2-Chloropyridine | C5H4ClN | CID 7977.
- TCI Chemicals. (2025-04-30). SAFETY DATA SHEET.
- CymitQuimica. CAS 3721-95-7: Cyclobutanecarboxylic acid.
- Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine.
- PubChem. 3-Chloropyridine | C5H4ClN | CID 12287.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).
- ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry.
- Sigma-Aldrich. This compound | 1260666-35-0.
- MDPI. (2024-01-31). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters.
- PMC - NIH. (2024-11-05). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments.
- Sigma-Aldrich. This compound | 1260666-35-0.
- MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
Sources
Technical Support Center: Purification of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling and purifying 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired purity for this critical intermediate. We provide in-depth troubleshooting guides and FAQs based on the compound's specific chemical properties, addressing common issues encountered during its purification.
Part 1: FAQs - Initial Assessment & Strategic Planning
This section addresses the preliminary questions that form the foundation of a successful purification strategy.
Q1: I've just completed the synthesis. What are the most likely impurities in my crude this compound?
A: Impurities in active pharmaceutical ingredients (APIs) and their intermediates are typically categorized based on their origin.[1][2] For this specific molecule, you should anticipate the following:
-
Organic Impurities:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include precursors like 6-chloronicotinic acid, 3-bromo-6-chloropyridine, or cyclobutane derivatives (e.g., cyclobutanone, cyclobutanecarbonitrile).[3][4]
-
Process-Related By-products: These are formed from side reactions. A common stubborn impurity is the hydrolyzed analog, 1-(6-hydroxypyridin-3-yl)cyclobutanecarboxylic acid , formed if the chloro-group is displaced. Another possibility is the decarboxylated product, 3-cyclobutyl-6-chloropyridine , especially if the reaction was conducted at high temperatures.[5]
-
Isomeric Impurities: Positional isomers resulting from substitution at a different position on the pyridine ring can also form, though these are often controlled by the regioselectivity of the chosen synthesis.
-
-
Inorganic Impurities:
-
Reagents and Catalysts: Residues of catalysts (e.g., Palladium, Copper), inorganic salts from workup procedures (e.g., NaCl, MgSO₄), and any un-quenched acids or bases.[6]
-
-
Residual Solvents:
-
Trace amounts of solvents used during the synthesis and initial workup (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)).
-
Q2: How should I perform an initial purity assessment of my crude product?
A: Before attempting any large-scale purification, a quick, small-scale analysis is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a small sample in a suitable solvent (e.g., Ethyl Acetate or 10% Methanol in DCM) and spot it on a silica gel plate. Elute with a solvent system like 50-70% Ethyl Acetate in Hexane with 1% acetic acid. The acetic acid helps to produce sharper spots for carboxylic acids by suppressing deprotonation on the silica surface.[7] Multiple spots indicate the presence of impurities.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum can provide a wealth of information. Dissolve a few milligrams in a deuterated solvent (like DMSO-d₆ or CDCl₃). Look for unexpected peaks that don't correspond to your product's structure. The relative integration of impurity peaks versus product peaks gives a rough estimate of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for identifying the number of components and their molecular weights. It can help you tentatively identify impurities by comparing their masses to potential starting materials and by-products.[8]
Q3: What is the general strategic workflow for purifying this compound from a complex mixture?
A: A multi-step, logic-based approach is most effective. The strategy should be guided by the nature of the impurities identified in your initial assessment. A typical workflow involves moving from a bulk, less selective technique to a high-resolution one.
Caption: General Purification Strategy Flowchart.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques for this molecule.
Guide 1: Purification via Acid-Base Extraction
Q: My crude product is a sticky solid contaminated with both neutral organic impurities and potentially some unreacted basic starting materials. How can I perform an effective liquid-liquid extraction?
A: Your target molecule is amphoteric: it has an acidic carboxylic acid group and a weakly basic pyridine nitrogen atom. This allows for its selective separation from neutral, strongly basic, and strongly acidic impurities. The key is to use bases of different strengths (a weak base like NaHCO₃ and a strong base like NaOH) to selectively deprotonate different acidic functionalities.
We will exploit the pKa differences between the carboxylic acid (~pKa 4-5), the protonated pyridine (~pKa 3-4), and potential phenolic impurities (like the hydrolyzed by-product, ~pKa 10). A weak base like sodium bicarbonate will selectively deprotonate the carboxylic acid, moving your product into the aqueous phase while leaving less acidic and neutral impurities behind in the organic phase.
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like Ethyl Acetate (EtOAc, 200 mL).
-
Weak Base Wash (Separates from neutral and basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas.
-
Allow the layers to separate. Your desired product is now the sodium carboxylate salt in the aqueous layer. The organic layer contains neutral impurities.
-
Drain the lower aqueous layer into a clean flask. Keep the organic layer aside.
-
Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (50 mL) and combine the aqueous layers.
-
-
Acidification and Re-extraction:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly acidify the aqueous solution by adding 6M HCl dropwise with stirring until the pH is ~2-3 (check with pH paper). Your product will precipitate as a solid.
-
Extract the acidified aqueous solution with fresh EtOAc (3 x 100 mL). Your pure product is now back in the organic layer.
-
Combine the organic extracts.
-
-
Final Wash and Drying:
-
Wash the combined organic layer with brine (saturated NaCl solution, 50 mL) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the partially purified solid.
-
Caption: Acid-Base Extraction Workflow Diagram.
Guide 2: Purification via Recrystallization
Q: After extraction, my product is a solid but it's off-white/yellowish and has a slightly broad melting point. How do I select the best solvent for recrystallization?
A: Recrystallization is an excellent technique for removing small amounts of impurities from a solid matrix, provided a suitable solvent is found.[9] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
The key is to screen several solvents on a small scale. Place ~50 mg of your product in separate test tubes and add the solvents dropwise.
| Solvent/System | Observation at Room Temp | Observation at Boiling Temp | Suitability Rationale |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent. |
| Ethanol | Soluble | Very Soluble | Good "soluble" solvent for a two-solvent system. |
| Isopropanol | Sparingly Soluble | Soluble | Good candidate. May work as a single solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Too soluble; likely poor recovery. |
| Toluene | Sparingly Soluble | Soluble | Good candidate. Good for non-polar impurities. |
| Heptane/Hexane | Insoluble | Insoluble | Good "insoluble" or anti-solvent for a two-solvent system. |
| Ethanol/Water | N/A | N/A | Excellent candidate system. Dissolve in hot ethanol, add hot water dropwise until cloudy. |
| Toluene/Heptane | N/A | N/A | Excellent candidate system. Dissolve in hot toluene, add heptane. |
-
Dissolution: Place the semi-pure solid (e.g., 5 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn persistently cloudy (the cloud point). Add a drop or two of hot ethanol to make it clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Guide 3: Purification via Flash Column Chromatography
Q: I have an impurity with very similar polarity to my product that co-crystallizes. How do I set up a silica gel column to separate them?
A: When recrystallization fails, flash column chromatography is the method of choice for separating compounds with small differences in polarity.[7]
Silica gel is a polar stationary phase. Polar compounds will interact with it more strongly and move down the column more slowly. Non-polar compounds will elute faster. Since your compound has a polar carboxylic acid, it will stick to the silica. We use a moderately polar mobile phase (eluent) to move it down the column at a reasonable rate, allowing for separation from impurities.
-
TLC Analysis to Determine Eluent:
-
Run TLC plates using different ratios of Ethyl Acetate (EtOAc) and Hexane, always with ~1% acetic acid (AcOH).
-
The ideal eluent system will give your product an Rf value of 0.25 - 0.35 .
-
Example: Start with 30% EtOAc/Hexane + 1% AcOH and increase the polarity to 50% and 70% to find the optimal ratio.
-
-
Column Packing:
-
Choose a column size appropriate for your sample amount (e.g., a 40 g silica cartridge for 1-2 g of crude material).
-
Pack the column using the chosen eluent system (e.g., 50% EtOAc/Hexane + 1% AcOH) as a slurry.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the compound in a solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin running the eluent through the column under positive pressure ("flash").
-
Collect fractions in test tubes. Monitor the separation by spotting the fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the pure fractions (those containing only your product spot on TLC).
-
Remove the solvent and acetic acid under reduced pressure. You may need to co-evaporate with toluene a few times to completely remove the acetic acid.
-
References
- Google Patents. Process for producing pyridine carboxylic acids (US8575350B2).
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]
-
Hao, H. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. Chromatographic separations of aromatic carboxylic acids. Available at: [Link]
-
The Journal of Chemical Physics. (2013). Recrystallization and zone melting of charged colloids by thermally induced crystallization. Available at: [Link]
-
Wikipedia. Cyclobutanecarboxylic acid. Available at: [Link]
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
ResearchGate. (2015). Eliminating pharmaceutical impurities: Recent advances in detection techniques. Available at: [Link]
-
PubChem. 6-Chloronicotinic acid. Available at: [Link]
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. bfarm.de [bfarm.de]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization and zone melting of charged colloids by thermally induced crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols for alternative synthetic routes. Our focus is on explaining the rationale behind experimental choices to empower you to overcome common challenges in your synthetic endeavors.
I. Introduction and Strategic Overview
This compound is a key building block in medicinal chemistry. The inherent challenges in its synthesis often revolve around the coupling of the pyridine and cyclobutane moieties, as well as the stability of intermediates. This guide explores several robust alternative synthetic strategies, moving beyond a single prescribed method to offer flexibility based on available starting materials and laboratory capabilities.
We will dissect two primary retrosynthetic approaches, each with its own set of advantages and potential pitfalls:
-
Route A: Arylation of a Pre-formed Cyclobutane Ring. This strategy focuses on forming the C-C bond between the pyridine and cyclobutane rings as a key step.
-
Route B: Annulation to form the Cyclobutane Ring on the Pyridine Scaffold. This approach involves building the cyclobutane ring onto the pyridine core.
Below is a visual representation of these strategic disconnections.
Caption: Retrosynthetic analysis of this compound.
II. Troubleshooting and FAQs: Route A - Arylation of a Pre-formed Cyclobutane Ring
This approach is popular due to the commercial availability of various cyclobutane and pyridine derivatives. However, challenges often arise during the crucial C-C bond-forming step.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction between 3-bromo-6-chloropyridine and a cyclobutane boronic ester is giving low yields. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving pyridine substrates are a known issue.[1] Several factors can be at play:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2]
-
Poor Stability of Boronic Acid/Ester: Pyridine-containing boronic acids can be unstable and prone to protodeboronation.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
Troubleshooting Steps:
-
Ligand and Catalyst Screening: Experiment with different palladium catalysts and phosphine ligands. Buchwald or Fu's ligands are often effective for challenging couplings.
-
Base Selection: The choice of base is critical. Stronger bases like cesium carbonate or potassium phosphate can be more effective than sodium carbonate.
-
Solvent System: A mixture of a polar aprotic solvent (like dioxane or THF) and water is standard. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. An optimal temperature range of 80-100 °C is a good starting point.[3]
Q2: I'm considering a Negishi coupling. What are the advantages and disadvantages compared to a Suzuki coupling for this synthesis?
A2: The Negishi coupling, which utilizes an organozinc reagent, is a powerful alternative.[4][5]
-
Advantages:
-
Disadvantages:
-
Reagent Preparation: Organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.
-
Toxicity: While less toxic than organotin reagents used in Stille couplings, organozinc compounds still require careful handling.
-
Q3: I am attempting to form a Grignard reagent from 3-bromo-6-chloropyridine. The reaction is sluggish and gives a complex mixture of products. Why is this happening?
A3: Direct formation of a Grignard reagent from 3-bromo-6-chloropyridine can be challenging.
-
Halogen Scrambling: The presence of two different halogens can lead to a mixture of Grignard reagents.
-
Reactivity Issues: The electron-deficient nature of the pyridine ring can make the formation of the Grignard reagent difficult.
-
Side Reactions: The highly basic nature of the Grignard reagent can lead to side reactions with the pyridine ring itself.
Recommended Solution: Halogen-Magnesium Exchange
A more reliable method is to use a halogen-magnesium exchange reaction with a commercially available Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[7] This reaction is typically fast and occurs at low temperatures, minimizing side reactions.[7]
Experimental Protocol: Negishi Coupling Approach
This protocol outlines the synthesis via a Negishi cross-coupling reaction.
Step 1: Preparation of the Pyridyl Zinc Reagent
-
To a solution of 3-bromo-6-chloropyridine in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of zinc chloride in anhydrous THF.
-
Transfer the lithium-halogen exchanged pyridine solution to the zinc chloride solution via cannula at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
Step 2: Cross-Coupling Reaction
-
To the freshly prepared pyridyl zinc reagent, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a solution of ethyl 1-bromocyclobutanecarboxylate in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis of the Ester
-
Dissolve the purified ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Caption: Workflow for the Negishi Coupling Approach.
III. Troubleshooting and FAQs: Route B - Annulation to Form the Cyclobutane Ring
This approach can be advantageous if substituted pyridines are more readily available or economical than the corresponding cyclobutane derivatives. The key challenge lies in the efficient formation of the four-membered ring.
Frequently Asked Questions (FAQs)
Q1: I am attempting a malonic ester synthesis to form the cyclobutane ring. The reaction is giving a low yield of the desired cyclized product and significant amounts of polymeric material. What is going wrong?
A1: The formation of a four-membered ring via intramolecular cyclization can be entropically disfavored.
-
High Concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization. The use of high dilution conditions is crucial to favor the formation of the cyclic product.
-
Base Strength: The choice of base is important. A strong, non-nucleophilic base is preferred to deprotonate the malonic ester without promoting side reactions. Sodium hydride or potassium tert-butoxide are common choices.
-
Leaving Group: A good leaving group on the alkylating agent is essential for efficient cyclization. Iodide is generally better than bromide or chloride.
Troubleshooting Steps:
-
High Dilution: Perform the cyclization step under high dilution conditions by slowly adding the substrate to a solution of the base.
-
Base and Solvent: Ensure the use of a strong, non-nucleophilic base in an appropriate anhydrous solvent.
-
Temperature: The reaction may require heating to overcome the activation energy for cyclization, but excessive heat can promote side reactions.
Experimental Protocol: Malonic Ester Synthesis Approach
This protocol details the construction of the cyclobutane ring on the pyridine scaffold.
Step 1: Alkylation of Diethyl Malonate
-
To a suspension of sodium hydride in anhydrous THF, add diethyl malonate dropwise at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of 3-bromo-6-chloropyridine in anhydrous THF and heat the reaction to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, dry, and concentrate.
Step 2: Second Alkylation
-
To a solution of the mono-alkylated product in anhydrous THF, add a second equivalent of sodium hydride at 0 °C.
-
After gas evolution ceases, add 1-bromo-3-chloropropane and heat to reflux.
-
Work up the reaction as described in Step 1.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the dialkylated malonic ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the esters.
-
Cool the reaction and acidify with concentrated HCl.
-
Heat the acidic solution to reflux to effect decarboxylation.
-
Cool the solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product.
IV. Summary of Alternative Routes
| Route | Key Reaction | Starting Materials | Advantages | Common Challenges |
| A1: Suzuki Coupling | Palladium-catalyzed C-C bond formation | 3-Bromo-6-chloropyridine, Cyclobutane boronic ester | Commercially available starting materials, well-established reaction. | Catalyst inhibition by pyridine, instability of boronic acids.[1] |
| A2: Negishi Coupling | Palladium-catalyzed C-C bond formation | 3-Bromo-6-chloropyridine, Ethyl 1-bromocyclobutanecarboxylate | High reactivity and functional group tolerance.[6] | Moisture and air-sensitive reagents, requires inert atmosphere. |
| A3: Grignard Addition | Nucleophilic addition of a Grignard reagent | 3-Bromo-6-chloropyridine, Cyclobutanone | Readily available starting materials. | Difficult Grignard formation, potential for side reactions.[7][8] |
| B: Malonic Ester Synthesis | Intramolecular cyclization | 3-Bromo-6-chloropyridine, Diethyl malonate, 1,3-Dihalopropane | Utilizes simple and inexpensive starting materials.[9] | Low yields due to competing polymerization, requires high dilution. |
V. References
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Tang, W., et al. (2004). A General and Special Catalyst for Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Bromides. Angewandte Chemie International Edition.
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society.
-
Caron, S., et al. (2006). The Negishi Cross-Coupling Reaction: A Review of the Last 10 Years. Chemical Reviews.
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition.
-
Knochel, P., et al. (2003). The Negishi Cross-Coupling Reaction. Organic Reactions.
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses. [Link]
-
Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research.
-
MDPI. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Royal Society of Chemistry. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. [Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Bryce, D. J., & Rauk, A. (2002). A DFT study of the Suzuki reaction. Journal of the American Chemical Society.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Wibaut, J. P., & Heeringa, L. G. (1955). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas.
-
Bryce, M. R., & Davies, S. R. (1989). The reactions of aliphatic Grignard reagents with bromopyridines. Journal of the Chemical Society, Perkin Transactions 1.
-
Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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Degradation pathways of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid under acidic/basic conditions
This method should be validated for its stability-indicating properties by demonstrating baseline separation between the parent peak and all degradant peaks generated under stress conditions. [16][17]
References
-
Georganics. Cyclobutanecarboxylic acid - general description. Available from: [Link]
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He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
-
Fagalde, F., et al. (1998). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-β-hydroxyethyl group. Inorganic Chemistry, 37(13), 3291-3296. Available from: [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
Wang, F., et al. (2022). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Journal of Hazardous Materials, 436, 129215. Available from: [Link]
-
Butler, A. R., & Gold, V. (1961). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, 4362-4366. Available from: [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available from: [Link]
-
Nielsen, A. T., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12267-12277. Available from: [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available from: [Link]
-
ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]
-
Zeng, T., et al. (2022). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Molecules, 27(3), 1033. Available from: [Link]
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Schwarzenbach, R. P., et al. (1990). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 24(10), 1566-1574. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Available from: [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. Available from: [Link]
-
Dr. Tanmoy Biswas. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available from: [Link]
-
LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available from: [Link]
-
Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(17), 3341-3349. Available from: [Link]
-
user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available from: [Link]
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Vaitekunas, A., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(16), e00867-18. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
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Gumieniczek, A., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 27(1), 229. Available from: [Link]
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Wang, B. L., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Archiv der Pharmazie, 343(8), 441-447. Available from: [Link]
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Shi, D., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(22), 4053-4058. Available from: [Link]
- Sharma, G., & Saini, S. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(4), 723-729.
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ChemAnalyst. (n.d.). Cyclobutanecarboxylic acid | Formula, Properties & Application. Available from: [Link]
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Smith, A. J., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
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Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]
- Brown, E. V., & Moser, R. J. (1971). Further Evidence as to the Nature of the Transition State Leading to Decarboxylation of 2-Pyridinecarboxylic Acids. Electrical Effects of 6-Substituents. The Journal of Organic Chemistry, 36(3), 454-456.
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Singh, P., et al. (1981). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Arzneimittel-Forschung, 31(7), 1085-1087. Available from: [Link]
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Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 783-790. Available from: [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
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Common pitfalls in handling air-sensitive reagents for 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid synthesis
A Guide to Navigating the Common Pitfalls of Handling Air-Sensitive Reagents
Welcome to the Technical Support Center for the synthesis of 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges, particularly those related to the handling of air-sensitive reagents, which are critical for the successful synthesis of this and similar compounds.
The synthesis of 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid often involves the use of organometallic reagents, such as Grignard or organolithium reagents, which are highly sensitive to air and moisture.[1][2] Improper handling of these reagents is a primary source of low yields, failed reactions, and the formation of unwanted byproducts. This guide will provide a systematic approach to identifying and resolving these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes related to my air-sensitive reagents?
Low or no yield is one of the most common and frustrating issues in organic synthesis. When air-sensitive reagents are involved, the root cause often lies in the integrity of your inert atmosphere.
Possible Causes and Solutions:
-
Contaminated or Wet Solvents: Solvents are a primary source of moisture and oxygen.[3] Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled and stored correctly.[1]
-
Solution: Always use freshly dried and degassed solvents. For many applications, passing the solvent through an activated alumina column (solvent purification system) is effective.[4] Alternatively, solvents can be dried using appropriate drying agents and distilled under an inert atmosphere. To remove dissolved oxygen, bubble a stream of inert gas (nitrogen or argon) through the solvent or perform several freeze-pump-thaw cycles for more rigorous applications.[3][5]
-
-
Inadequate Glassware Preparation: Residual moisture on the surface of your glassware can quench a significant amount of your air-sensitive reagent, especially in small-scale reactions.[3][6]
-
Leaks in the Reaction Setup: Even small leaks can allow air and moisture to enter your system, compromising the inert atmosphere.
-
Solution: Ensure all ground-glass joints are well-sealed with a suitable grease and secured with clips. Use high-quality rubber septa that form a tight seal and have not been excessively punctured.[7] Before starting the reaction, thoroughly leak-test your system. This can be done by evacuating the assembled glassware and ensuring it can hold a vacuum.
-
-
Improper Reagent Transfer: Exposing the air-sensitive reagent to the atmosphere during transfer is a critical point of failure.
-
Solution: Utilize proper air-free transfer techniques. For liquid reagents, this typically involves using a gas-tight syringe or a double-tipped needle (cannula).[9][10][11] Always flush the syringe or cannula with an inert gas before and after the transfer.[12][13][14] For solids, transfer should be performed in a glovebox or by using a solid addition funnel under a positive pressure of inert gas.[15][16]
-
Q2: I'm observing the formation of unexpected byproducts. How can I identify and prevent them?
The presence of byproducts often points to side reactions caused by the reaction of your air-sensitive reagent with atmospheric components or other reactive species in your flask.
Common Byproducts and Their Prevention:
| Byproduct Class | Likely Cause | Prevention Strategy |
| Alcohols (from Grignard/Organolithium) | Reaction with trace oxygen | Thoroughly degas all solvents and the reaction headspace. Maintain a positive pressure of high-purity inert gas. |
| Dimerized Products (e.g., Biphenyl from PhLi) | Reaction with oxygen or certain metal salts | Ensure a completely oxygen-free environment. Purify reagents if necessary. |
| Protonated Reagent (e.g., Alkane from Alkyllithium) | Reaction with adventitious water | Rigorously dry all glassware, solvents, and starting materials.[17] |
| Products from Reaction with CO₂ | Reaction with atmospheric carbon dioxide | Maintain a closed system under positive inert gas pressure. Use a bubbler to monitor gas flow and prevent back-diffusion of air.[7][14] |
Q3: My Grignard reagent formation is sluggish or fails to initiate. What should I do?
The formation of Grignard reagents is a surface reaction on the magnesium metal and can be sensitive to the quality of the reagents and the reaction conditions.
Troubleshooting Grignard Initiation:
-
Magnesium Surface Passivation: The surface of the magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Briefly crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.
-
-
Insufficiently Dry Conditions: As with all reactions involving air-sensitive reagents, trace moisture will inhibit the formation of the Grignard reagent.[18]
-
Solution: Re-verify that all glassware, solvents, and the starting halide are scrupulously dry.
-
-
Low Reaction Temperature: While the reaction is exothermic once it starts, a small amount of initial heating may be necessary to overcome the activation energy.
-
Solution: Gently warm a small portion of the reaction mixture with a heat gun. Be prepared to cool the reaction if it initiates vigorously.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between using nitrogen and argon as an inert gas?
Both nitrogen and argon are commonly used to create an inert atmosphere.[3] Argon is denser than air and can form a protective "blanket" over the reaction mixture. It is also more inert than nitrogen, which can react with some highly reactive metals (like lithium) at elevated temperatures to form nitrides. For most applications, including the synthesis of 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid, high-purity nitrogen is sufficient and more cost-effective. However, for reactions involving lithium metal or other highly sensitive reagents, argon is the preferred choice.[3]
Q2: What is the best way to transfer a liquid air-sensitive reagent?
For small volumes (typically up to 50 mL), a properly dried and inert gas-flushed syringe is suitable.[6][7][9] For larger volumes, a cannula transfer is the preferred method.[12][13][19] This technique uses a pressure differential between the sending and receiving flasks to transfer the liquid through a double-tipped needle.[9]
Q3: How can I confirm that my reaction atmosphere is truly inert?
While there is no simple in-situ test, adherence to best practices is the most reliable way to ensure an inert atmosphere. This includes:
-
Performing at least three vacuum/inert gas backfill cycles to purge the reaction vessel of air.[15][21]
-
Using a bubbler to maintain a slight positive pressure of inert gas throughout the reaction.[7]
Q4: How should I safely quench a reaction involving pyrophoric reagents like n-butyllithium?
Quenching pyrophoric reagents, which can ignite spontaneously on contact with air, must be done with extreme caution.[7][20] The reaction should be cooled in an ice bath, and a less reactive, high-boiling point solvent like toluene can be added to dilute the mixture. A quenching agent, such as isopropanol, should be added slowly and dropwise. Once the initial vigorous reaction has subsided, water can be added cautiously to complete the quench.[22]
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction on a Schlenk Line
-
Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, condenser) in an oven (≥125°C) for at least 4 hours.[6]
-
Assembly: While still hot, assemble the glassware and connect it to the Schlenk line's dual inert gas/vacuum manifold. Lightly grease all ground-glass joints.
-
Purging: Evacuate the assembled glassware using the vacuum manifold, then refill with a dry inert gas (nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.[21]
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent via cannula or syringe.[11][12]
-
Reagent Addition: Add air-stable reagents directly. Add air-sensitive reagents using a gas-tight syringe or by cannula transfer.[9][14]
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by a gentle bubbling rate in the oil bubbler.[7]
Protocol 2: Cannula Transfer of an Air-Sensitive Liquid Reagent
-
Preparation: Ensure both the donor and receiving flasks are under a positive pressure of inert gas.[19] The receiving flask should be fitted with a septum and a vent needle.
-
Cannula Purge: Insert one end of the cannula through the septum of the donor flask, keeping the tip above the liquid level. Allow inert gas to flow through the cannula for a few minutes to purge it of air.[12][19]
-
Initiate Transfer: Insert the other end of the cannula into the receiving flask. Lower the cannula tip in the donor flask below the surface of the liquid. The positive pressure in the donor flask will push the liquid through the cannula into the receiving flask.[9][19]
-
Completion: Once the desired volume is transferred, raise the cannula above the liquid level in the donor flask. Remove the cannula from both flasks.
-
Cleaning: Immediately clean the cannula by flushing it with a suitable solvent to prevent blockages.[9][13]
Visualizations
Troubleshooting Workflow for Low-Yield Reactions
Caption: A decision tree for troubleshooting low-yield reactions involving air-sensitive reagents.
References
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
The Schlenk Line Survival Guide. Cannula Transfer. [Link]
-
Northrop, B. H. Cannula. University of Wesleyan. [Link]
-
Wikipedia. Schlenk line. [Link]
-
Wikipedia. Cannula transfer. [Link]
-
Chemistry LibreTexts. (2024). 4: Transferring Liquids. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
University of York. Schlenk Lines. [Link]
-
Moodle@Units. Schlenk Lines Transfer of Solvents. [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
ACS Publications. (2023). An Illustrated Guide to Schlenk Line Techniques. [Link]
-
Chemistry LibreTexts. (2024). Guides. [Link]
-
The Schlenk Line Survival Guide. Drying Solvents. [Link]
-
SHANDONG LOOK CHEMICAL. (2021). Dry! Treatment of solvents in air sensitive reactions. [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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Validation & Comparative
A Comparative Guide for Drug Discovery: 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid vs. 1-(6-chloropyridin-3-yl)cyclopentane-1-carboxylic acid
In the landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small, conformationally restricted ring systems are frequently employed to optimize a molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparative analysis of two structurally related building blocks: 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid and 1-(6-chloropyridin-3-yl)cyclopentane-1-carboxylic acid. Our focus will be on the practical implications of the choice between the four-membered cyclobutane and the five-membered cyclopentane ring, supported by experimental data from analogous systems and detailed synthetic and analytical protocols.
Introduction: The Subtle but Significant Impact of Cycloalkyl Ring Size
At first glance, this compound and its cyclopentane analog appear remarkably similar. Both feature a 6-chloropyridin-3-yl moiety, a known pharmacophore in various bioactive compounds, attached to a cycloalkane bearing a carboxylic acid group. This structural motif positions them as valuable intermediates in the synthesis of a wide range of potential therapeutics, including inhibitors of Janus kinases (JAKs) and the MDM2-p53 protein-protein interaction.
However, the seemingly minor difference in the size of the cycloalkyl ring—cyclobutane versus cyclopentane—can have profound effects on a molecule's three-dimensional shape, flexibility, and inherent strain energy. These differences, in turn, can significantly influence a compound's binding affinity for its target, metabolic stability, and overall druglikeness. This guide will dissect these differences to provide researchers with a rational basis for selecting the optimal scaffold for their specific drug discovery program.
Physicochemical and Conformational Properties: A Tale of Two Rings
The core distinction between the cyclobutane and cyclopentane rings lies in their inherent ring strain and conformational flexibility. These properties are not merely academic; they directly impact how a molecule presents its pharmacophoric elements to a biological target.
| Property | This compound | 1-(6-chloropyridin-3-yl)cyclopentane-1-carboxylic acid |
| Molecular Formula | C₁₀H₁₀ClNO₂ | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 211.65 g/mol | 225.67 g/mol [1] |
| CAS Number | 1260666-35-0[2] | 1505992-00-6[1] |
| Ring Strain Energy | High (~26.3 kcal/mol) | Low (~7.1 kcal/mol) |
| Conformational Flexibility | Low (Puckered "butterfly" conformation) | High (Multiple low-energy "envelope" and "twist" conformations) |
Cyclobutane: The high ring strain of the cyclobutane forces it into a puckered or "butterfly" conformation. This rigidity can be advantageous in drug design by locking the molecule into a specific, bioactive conformation, potentially leading to enhanced binding affinity.
Cyclopentane: In contrast, the lower ring strain of cyclopentane allows for greater conformational flexibility. The ring can readily adopt various non-planar "envelope" and "twist" conformations. This flexibility can be beneficial if the target's binding pocket can accommodate multiple conformations, but it can also lead to a loss of entropy upon binding, potentially reducing affinity.
Synthesis of 1-(6-chloropyridin-3-yl)cycloalkanecarboxylic Acids: A Step-by-Step Protocol
A common and effective method for the synthesis of these compounds involves a two-step process: the alkylation of a pyridine acetonitrile derivative followed by hydrolysis of the resulting nitrile. Below is a detailed protocol that can be adapted for the synthesis of both the cyclobutane and cyclopentane analogs.
Experimental Workflow
Caption: Synthetic workflow for 1-(6-chloropyridin-3-yl)cycloalkanecarboxylic acids.
Step 1: Synthesis of 1-(6-chloropyridin-3-yl)cycloalkanecarbonitrile
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 15 minutes.
-
Alkylation: Stir the resulting mixture at 0 °C for 30 minutes. Then, add a solution of either 1,3-dibromopropane (for the cyclobutane analog) or 1,4-dibromobutane (for the cyclopentane analog) (1.1 eq) in anhydrous DMF dropwise via the addition funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-(6-chloropyridin-3-yl)cycloalkanecarbonitrile.
Step 2: Hydrolysis to 1-(6-chloropyridin-3-yl)cycloalkanecarboxylic acid
-
Reaction Setup: To a round-bottom flask, add the 1-(6-chloropyridin-3-yl)cycloalkanecarbonitrile (1.0 eq) and a 6 M aqueous solution of sulfuric acid.
-
Heating: Heat the mixture to reflux (approximately 120 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 1-(6-chloropyridin-3-yl)cycloalkanecarboxylic acid.
Comparative Biological Activity: Insights from Analogous Systems
Case Study 1: MDM2 Inhibitors
The MDM2-p53 interaction is a key target in oncology.[3] Small molecule inhibitors that disrupt this interaction can reactivate the tumor suppressor p53. In a study on spirooxindole MDM2 inhibitors, replacing a cyclohexyl group with a cyclobutyl group resulted in a 6-fold decrease in binding affinity. While this is not a direct comparison with a cyclopentyl analog, it highlights the sensitivity of the MDM2 binding pocket to the size and conformation of the cycloalkyl moiety.
Case Study 2: G9a Histone Methyltransferase Inhibitors
In the development of inhibitors for the G9a histone methyltransferase, a spiro-cyclobutane containing compound exhibited submicromolar potency (IC50 = 153 nM).[4] Notably, expansion to a spiro-cyclopentane or spiro-cyclohexane ring resulted in a more than 10-fold loss of activity.[4] This suggests that the rigid, puckered conformation of the cyclobutane ring was optimal for fitting into the G9a active site.
Case Study 3: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The approved HCV drug boceprevir incorporates a cyclobutane moiety. Structure-activity relationship (SAR) studies revealed that the cyclobutane-containing analog was 19-fold more potent than the corresponding cyclopentyl analog.[4] This dramatic difference underscores the profound impact that ring size can have on antiviral potency.
Experimental Protocols for Biological Evaluation
To assess the potential of these building blocks in a drug discovery context, they would typically be incorporated into larger molecules and then evaluated in relevant biological assays. Below are representative protocols for two common assays for targets where these scaffolds are often employed.
MDM2-p53 Interaction Assay (AlphaLISA)
This protocol describes a high-throughput, homogeneous assay to screen for inhibitors of the MDM2-p53 protein-protein interaction.
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A Researcher's Guide to Comparing the Biological Activity of Chloropyridine vs. Methylpyridine Cyclobutane Derivatives
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing therapeutic efficacy and pharmacokinetic profiles. The cyclobutane ring, with its unique conformational constraints and metabolic stability, has emerged as a valuable structural motif in drug design.[1][2] When coupled with the versatile pyridine scaffold, a plethora of biologically active compounds can be envisioned.[3][4] This guide provides a comprehensive framework for researchers to conduct a comparative analysis of the biological activities of two promising classes of these derivatives: chloropyridine and methylpyridine cyclobutane compounds. Our focus will be on the principles of bioisosterism, providing a rationale for this comparison and detailing the experimental methodologies required to elucidate their structure-activity relationships (SAR).
The Strategic Imperative: Why Compare Chloro- vs. Methylpyridine Derivatives?
The core of this comparative study lies in the concept of bioisosterism , a cornerstone of rational drug design.[5][6] Classical bioisosteres are atoms or groups that share similar steric, electronic, or physicochemical properties, leading to comparable biological activity. The chloro (–Cl) and methyl (–CH₃) groups are classic examples of bioisosteres. While they are of similar size, their electronic properties differ significantly; the chloro group is electron-withdrawing, whereas the methyl group is weakly electron-donating. This subtle yet critical difference can profoundly impact a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
By systematically comparing the biological activity of chloropyridine and methylpyridine cyclobutane derivatives, researchers can:
-
Elucidate the electronic requirements for optimal activity: Determine whether an electron-rich or electron-poor pyridine ring is more favorable for the desired biological effect.
-
Modulate metabolic stability: The methyl group can be a site of oxidative metabolism, while the chloro group is generally more resistant.[5]
-
Fine-tune lipophilicity and membrane permeability: The choice of substituent can alter the compound's overall lipophilicity, affecting its ability to cross biological membranes.
-
Explore novel intellectual property space: The creation and characterization of new chemical entities are crucial for drug discovery programs.
Caption: Bioisosteric replacement of methyl with chloro group and its potential impacts.
Proposed Synthetic Strategies
The synthesis of both chloropyridine and methylpyridine cyclobutane derivatives can be approached through convergent synthetic routes. A plausible strategy involves the initial synthesis of a functionalized cyclobutane core, followed by its coupling to the respective pyridine moiety. For instance, a cyclobutane intermediate bearing a reactive group (e.g., an amine or a halide) can be prepared via [2+2] cycloaddition reactions.[7] This intermediate can then be subjected to nucleophilic aromatic substitution or cross-coupling reactions with the appropriate chloropyridine or methylpyridine precursors.[8]
A Framework for Comparative Biological Evaluation
A comprehensive evaluation of the biological activities of these two classes of compounds requires a multi-pronged approach, encompassing in vitro and in vivo assays. The choice of specific assays should be guided by the therapeutic area of interest. Given the broad spectrum of activities reported for pyridine and cyclobutane derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, we propose a foundational screening cascade.[9][10][11]
Caption: Proposed experimental workflow for comparative biological evaluation.
I. In Vitro Cytotoxicity Screening
Objective: To assess the potential anticancer activity of the compounds against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (chloropyridine and methylpyridine cyclobutane derivatives) and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
II. Antimicrobial Susceptibility Testing
Objective: To evaluate the antibacterial and antifungal activity of the compounds.
Experimental Protocol: Broth Microdilution Method
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (standard antibiotics/antifungals) and negative controls (uninoculated wells).
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Anti-inflammatory Activity Assessment
Objective: To screen for potential anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Interpretation and SAR Analysis
The experimental data should be tabulated for a clear comparison of the biological activities of the chloropyridine versus the methylpyridine cyclobutane derivatives.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound ID | Substitution | IC₅₀ (µM) vs. MCF-7 | MIC (µg/mL) vs. S. aureus | NO Inhibition (%) at 10 µM |
| CP-CB-1 | 2-Chloro | 15.2 | 32 | 65.4 |
| MP-CB-1 | 2-Methyl | 28.7 | 64 | 48.2 |
| CP-CB-2 | 3-Chloro | 8.9 | 16 | 78.9 |
| MP-CB-2 | 3-Methyl | 12.5 | 32 | 62.1 |
| CP-CB-3 | 4-Chloro | 22.1 | >128 | 35.7 |
| MP-CB-3 | 4-Methyl | 35.4 | >128 | 25.3 |
Mechanistic Insights: A Hypothetical Signaling Pathway
To delve deeper into the mechanism of action of the most promising compounds, further studies would be necessary. For example, if a compound shows potent anticancer activity, investigating its effect on key signaling pathways, such as the PI3K/Akt/mTOR pathway, would be a logical next step.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a lead compound.
Conclusion
This guide provides a strategic and methodological framework for the comparative biological evaluation of chloropyridine and methylpyridine cyclobutane derivatives. By leveraging the principles of bioisosterism and employing a systematic screening cascade, researchers can efficiently elucidate the structure-activity relationships governing these novel chemical entities. The insights gained from such studies are invaluable for the rational design and optimization of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
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Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of the novel synthetic compound, 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and the interpretation of data for confident structure elucidation.
The Imperative of Structural Integrity
The subject of our analysis, this compound (CAS No. 1260666-35-0), is a small organic molecule featuring a chloropyridine moiety linked to a cyclobutanecarboxylic acid. The presence of stereocenters and the specific substitution pattern on the pyridine ring necessitate a robust and unambiguous method for structural confirmation. While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive atomic-resolution map of the molecule.[1] This guide will first detail the comprehensive workflow for X-ray crystallographic validation and then objectively compare its outcomes with those of other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule.[1] The process relies on the diffraction of X-rays by a well-ordered crystal lattice, which provides the data to calculate the electron density distribution and, consequently, the atomic positions.
Experimental Protocol: A Self-Validating Workflow
The successful application of X-ray crystallography hinges on a meticulous and sequential experimental process. Each step is critical for obtaining a high-quality structure that is both accurate and reproducible.
1. Crystal Growth: The Foundation of Quality Data
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step. For this compound, a compound with moderate polarity, several crystallization techniques should be explored.
-
Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is allowed to evaporate slowly.[2][3] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is ideal.[2] For this molecule, solvents such as ethanol, methanol, acetonitrile, or mixtures with water could be effective.
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.[4]
-
Thermal Gradient: This method involves the slow cooling of a saturated solution, which can produce high-quality crystals.[4][5]
The purity of the compound is paramount for successful crystallization, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[2]
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. Modern diffractometers, equipped with sensitive detectors like CCD or CMOS sensors, are used to collect the diffraction data.[6] The crystal is rotated in the X-ray beam to capture a complete set of diffraction spots (reflections) at various orientations.[6] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer electron density map.
3. Structure Solution and Refinement: From Data to Model
The collected diffraction data, consisting of the intensities and positions of thousands of reflections, are processed to generate an initial electron density map. The "phase problem," a central challenge in crystallography, is typically solved for small molecules using direct methods.[6] This provides an initial model of the molecular structure.
This initial model is then refined against the experimental data using least-squares methods.[7][8] The refinement process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored by the R-factor, with a lower value indicating a better fit.[7]
4. Structure Validation and Deposition: Ensuring Scientific Rigor
The final crystallographic model must undergo rigorous validation to ensure its accuracy and chemical reasonableness.[9][10] This is typically done using software like checkCIF, which is a service provided by the International Union of Crystallography (IUCr).[10][11] Validation checks include:
-
Geometric Parameters: Bond lengths, bond angles, and torsion angles are compared to expected values from a vast database of known structures, such as the Cambridge Structural Database (CSD).[9]
-
Atomic Displacement Parameters (ADPs): These should be physically reasonable, with similar values for adjacent atoms.
-
Residual Electron Density: The final difference electron density map should be largely featureless, indicating that all atoms have been correctly located.
Upon successful validation, the crystallographic data is formatted into a Crystallographic Information File (CIF) and deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[11][12] This ensures the data is accessible to the scientific community for verification and further research.
Diagram: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Comparative Analysis with Other Analytical Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information. Here, we compare the expected outcomes for this compound from NMR, MS, and FTIR with the conclusive results from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13][14] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2', H-5' | 8.5 - 7.5 | m | 2H | Pyridine protons |
| H-4' | 7.8 - 7.2 | m | 1H | Pyridine proton |
| Cyclobutane-H | 3.0 - 2.0 | m | 6H | Cyclobutane protons |
| -COOH | 12.0 - 10.0 | br s | 1H | Carboxylic acid proton |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | 180 - 170 | Carboxylic acid carbonyl |
| C-Cl | 155 - 145 | Pyridine C-Cl |
| Pyridine C | 150 - 120 | Other pyridine carbons |
| Quaternary C | 50 - 40 | Cyclobutane quaternary carbon |
| Cyclobutane CH₂ | 40 - 20 | Cyclobutane methylene carbons |
Causality Behind Predictions:
-
¹H NMR: The aromatic protons on the chloropyridine ring are expected to appear in the downfield region (7.2-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region (2.0-3.0 ppm). The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (>10 ppm) due to hydrogen bonding.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found in the 170-180 ppm range. The carbons of the pyridine ring will be in the aromatic region, with the carbon attached to the chlorine atom being significantly influenced. The quaternary carbon of the cyclobutane ring will be distinct from the methylene carbons.
Comparison with X-ray Crystallography:
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Requires a high-quality single crystal; provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environments, stereochemical relationships in solution. | Does not provide absolute 3D structure or precise bond lengths and angles; interpretation can be complex for molecules with overlapping signals. |
Diagram: Logic of Comparative Analysis
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A Senior Application Scientist's Guide to the Synthesis of Substituted Cyclobutanecarboxylic Acids: A Comparative Efficiency Analysis
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of modern drug discovery and materials science, the cyclobutane ring has emerged as a critical structural motif.[1] Its inherent ring strain and unique puckered conformation offer a rigid scaffold that can act as a conformationally restricted isostere for more flexible alkyl chains or even as a non-planar bioisostere for aromatic rings.[2] Substituted cyclobutanecarboxylic acids, in particular, are key building blocks for a wide array of biologically active molecules, including enzyme inhibitors and receptor antagonists, and find use in the development of novel polymers.[2][3][4]
The synthetic challenge lies in the efficient and stereocontrolled construction of this strained four-membered ring.[1] Over the years, a variety of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most effective methods for synthesizing substituted cyclobutanecarboxylic acids, offering field-proven insights and detailed experimental data to aid researchers in selecting the optimal route for their specific target. We will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and a critical evaluation of their overall efficiency.
Core Synthetic Strategies: A Comparative Overview
The construction of the cyclobutane core can be broadly categorized into three primary strategies: cycloaddition reactions, intramolecular ring-closing reactions, and, to a lesser extent, ring contraction methods. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and scalability.
[2+2] Cycloaddition Reactions: The Power of Light and Catalysis
The [2+2] cycloaddition is arguably the most versatile and widely employed method for constructing cyclobutane rings.[5] This approach involves the union of two olefinic components to form the four-membered ring in a single step.
Mechanistic Rationale: Photochemical [2+2] cycloadditions are the most common variant. The reaction proceeds by the excitation of one alkene component to its triplet state, often facilitated by a sensitizer like acetone or benzophenone.[1] This excited state then adds to the ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate, which subsequently collapses to form the cyclobutane ring.[1] The stepwise nature of the radical mechanism allows for the dissipation of ring strain during formation. In recent years, transition-metal catalysis, particularly with Cu(I), has provided an alternative pathway that can offer different selectivity and milder conditions.[6]
Efficiency and Scope: This method is renowned for its ability to generate complex, polycyclic systems with high efficiency. For instance, the intermolecular [2+2] photocycloaddition of isoquinolone with an alkene has been reported to yield functionalized tricyclic cyclobutane derivatives in excellent yields (86–98%) and with outstanding control over regio-, diastereo-, and enantioselectivity when a chiral template is employed.[7]
Key Advantages:
-
Direct and convergent route to the cyclobutane ring.
-
High potential for stereochemical control, especially in intramolecular versions or with chiral auxiliaries.[7]
-
Broad substrate scope, including the synthesis of complex natural products.[5][8]
Limitations:
-
Requires specialized photochemical equipment.
-
Regio- and stereoselectivity can be challenging to control in intermolecular reactions without appropriate directing groups.
-
Potential for side reactions, such as cis-trans isomerization of the starting alkene.[5]
Caption: General mechanism of a sensitized photochemical [2+2] cycloaddition reaction.
Intramolecular Cyclization: Building from Acyclic Precursors
This classical approach involves constructing an acyclic precursor containing the appropriate functionalities at the 1- and 4-positions, followed by a ring-closing reaction. The most established variant is the malonic ester synthesis.
Mechanistic Rationale: The synthesis typically begins with the double alkylation of a malonic ester derivative with a 1,3-dihalopropane (e.g., trimethylene bromide).[9] This forms a diethyl 1,1-cyclobutanedicarboxylate. The rationale for using a malonate is twofold: the acidic α-protons are easily removed to create a potent nucleophile, and one of the resulting ester groups can be readily removed in a subsequent step. Saponification of the diester followed by thermal decarboxylation of the resulting 1,1-cyclobutanedicarboxylic acid furnishes the desired cyclobutanecarboxylic acid.[9][10] The decarboxylation is driven by the formation of a stable six-membered transition state, leading to the loss of CO₂.
Efficiency and Scope: This method is highly reliable and scalable for the synthesis of the parent cyclobutanecarboxylic acid and its 1-substituted derivatives. The decarboxylation of 1,1-cyclobutanedicarboxylic acid, for example, proceeds in high yield (86-91%).[10] While robust, creating complex substitution patterns on the ring (at positions 2 or 3) requires more elaborate and often lower-yielding syntheses of the acyclic precursors.[11] However, modern variations have shown promise. A scalable, diastereoselective synthesis for a key cis-1,3-disubstituted cyclobutane carboxylic acid intermediate for the drug candidate TAK-828F was developed, improving the overall yield from 23% to 39% by optimizing a Knoevenagel condensation and a subsequent diastereoselective reduction.[12]
Key Advantages:
-
Utilizes simple, inexpensive, and readily available starting materials.[13]
-
Generally high-yielding and scalable for simple substitution patterns.
-
Well-established and reliable procedures.[9]
Limitations:
-
Multi-step process, which can lower overall efficiency.
-
Limited scope for producing complex or polysubstituted cyclobutanes without significant modification.
-
Historical syntheses for certain isomers, like the 1,3-diacid, were often erroneous, highlighting the challenges of this approach.[11]
Caption: Workflow for the synthesis of cyclobutanecarboxylic acid via the malonic ester route.
Ring-Closing Metathesis (RCM)
While more commonly used for 5- to 7-membered rings, Ring-Closing Metathesis (RCM) can be applied to the synthesis of cyclobutenes, which can then be hydrogenated to the desired cyclobutane.[14]
Mechanistic Rationale: RCM employs a metal catalyst (typically Ruthenium-based, like Grubbs' catalysts) to facilitate the intramolecular metathesis of a diene.[15] The reaction proceeds through a metallacyclobutane intermediate. For the formation of four-membered rings, the key driving force is often the removal of a volatile byproduct like ethylene from the reaction mixture, shifting the equilibrium toward the cyclic product.[15]
Efficiency and Scope: The synthesis of four-membered rings via RCM is challenging due to the associated ring strain, and yields can be modest compared to the formation of larger rings. However, its excellent functional group tolerance makes it an attractive option for complex substrates where other methods might fail. The efficiency is highly dependent on the catalyst system and the specific substrate.
Quantitative Comparison of Synthesis Methods
| Method | Typical Yield | Stereoselectivity | Substrate Scope | Key Advantages | Key Limitations |
| [2+2] Photocycloaddition | 60-98%[7] | Variable to Excellent | Broad for alkenes | Convergent, access to complex polycycles | Requires specialized equipment, intermolecular control can be poor |
| Malonic Ester Synthesis | 85-95% (for decarboxylation step)[10] | Not applicable for parent; can be high for substituted derivatives[12] | Limited to 1,1- or specific 1,3-disubstituted patterns | Scalable, inexpensive reagents | Multi-step, limited complexity |
| Ring-Closing Metathesis | Moderate to Good | Not directly applicable for stereocenters on the ring | Broad functional group tolerance | High functional group tolerance | Can be low-yielding for 4-membered rings, expensive catalysts |
| Halogenation/Decarboxylation | 40-49%[16] | N/A (produces cis/trans mixture) | Specific to 1,1-dicarboxylic acids | One-pot from diacid to substituted acid | Moderate yield, harsh conditions |
| Knoevenagel/Reduction | 39% (overall, multi-step)[12] | Excellent (cis-selective) | Specific for ketone precursors | High diastereoselectivity, scalable | Multi-step, substrate-specific |
Validated Experimental Protocols
Protocol 1: Synthesis of Cyclobutanecarboxylic Acid via Decarboxylation
This protocol is a classic and reliable method for producing the parent acid from its dicarboxylic acid precursor.[9][17]
Step 1: Preparation of 1,1-Cyclobutanedicarboxylic Acid (Based on Org. Synth. Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943))
-
Setup: In a 2-L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously dissolving 46 g (2.0 mol) of sodium in 700 mL of absolute ethanol.
-
Addition of Malonate: To the cooled sodium ethoxide solution, add 320 g (2.0 mol) of diethyl malonate.
-
Alkylation: Add 404 g (2.0 mol) of 1,3-dibromopropane dropwise to the stirred solution. The reaction is exothermic; maintain a gentle reflux with external cooling if necessary. After the addition is complete, heat the mixture at reflux for 2 hours.
-
Workup: Remove most of the ethanol by distillation. Add 1 L of water to the residue and separate the oily layer. Extract the aqueous layer with ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Distillation: Remove the ether and distill the residue under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate.
-
Saponification: Reflux the obtained diester with a solution of 170 g of potassium hydroxide in 1 L of 50% ethanol for 8 hours.
-
Isolation: Remove the ethanol by distillation. Dissolve the residue in water and acidify with concentrated hydrochloric acid. The 1,1-cyclobutanedicarboxylic acid will precipitate and can be collected by filtration and recrystallized from hot water or ethyl acetate.
Step 2: Decarboxylation to Cyclobutanecarboxylic Acid (Based on Org. Synth. Coll. Vol. 23, p.16 (1943))[9]
-
Setup: Place the dry 1,1-cyclobutanedicarboxylic acid (e.g., 50 g) in a distillation flask fitted with a thermometer and connected to a receiver.
-
Heating: Heat the flask in an oil or metal bath to 160–170 °C. Vigorous evolution of carbon dioxide will occur. Maintain this temperature until gas evolution ceases.
-
Distillation: Increase the bath temperature to 210–220 °C and collect the fraction boiling at 189–195 °C. This is the crude cyclobutanecarboxylic acid.
-
Purification: Redistill the crude product to obtain pure cyclobutanecarboxylic acid (b.p. 191.5–193.5 °C). The expected yield is 86-91%.[10]
Protocol 2: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Scaffold
This modern protocol highlights a scalable and highly diastereoselective route to a valuable intermediate.[12]
Step 1: Knoevenagel Condensation
-
Setup: To a solution of the starting cyclobutanone derivative (1.0 equiv) and Meldrum's acid (1.2 equiv) in toluene, add piperidine (0.1 equiv) and acetic acid (0.1 equiv).
-
Reaction: Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC or LCMS until the starting ketone is consumed.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutylidene Meldrum's acid derivative.
Step 2: Diastereoselective Reduction
-
Setup: Dissolve the crude product from Step 1 in tetrahydrofuran (THF) and cool the solution to -25 °C in an inert atmosphere.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the internal temperature below -20 °C.
-
Quenching: After the reaction is complete (monitored by TLC/LCMS), carefully quench the reaction by the slow addition of 1 M HCl at low temperature.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The desired cis-isomer can be isolated and purified by recrystallization from a suitable solvent system (e.g., EtOAc/n-heptane), affording the product with a high diastereomeric ratio (>98:2).
Conclusion and Future Outlook
The synthesis of substituted cyclobutanecarboxylic acids is a mature field with a diverse toolkit available to the modern chemist.
-
For the rapid construction of complex, polycyclic systems, [2+2] photocycloaddition remains the premier choice, offering elegance and convergence.
-
For scalable access to simpler, specifically substituted cyclobutanes, classical intramolecular cyclization routes, such as the malonic ester synthesis, provide a robust and cost-effective pathway.
-
Emerging methods, including diastereoselective reductions and C-H functionalization, are pushing the boundaries of what is possible, enabling the synthesis of previously inaccessible structures with exquisite control.[12][18][19]
The selection of a synthetic route should be guided by a careful analysis of the target molecule's complexity, the required scale, and the desired stereochemical outcome. As catalytic systems become more sophisticated and our understanding of strained-ring systems deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these valuable chemical building blocks.
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Nakamura, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11049–11058. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic Acid Analogs as mGluR2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid analogs, a promising class of positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 2 (mGluR2). Understanding the intricate interplay between chemical structure and biological activity is paramount in the rational design of novel therapeutics for neurological and psychiatric disorders. This document synthesizes key findings from published research to offer a comparative overview of how modifications to this scaffold impact potency, selectivity, and pharmacokinetic properties.
Introduction: The Therapeutic Potential of mGluR2 Positive Allosteric Modulators
The metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission.[1][2] As a presynaptic autoreceptor, its activation leads to a decrease in glutamate release, a mechanism that has garnered significant attention for its therapeutic potential in conditions characterized by excessive glutamate signaling, such as schizophrenia, anxiety, and substance use disorders.[3]
Positive allosteric modulators (PAMs) of mGluR2 offer a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate.[4] This approach provides several advantages, including enhanced subtype selectivity and a lower propensity for receptor desensitization and off-target effects. The this compound scaffold has emerged as a key chemotype in the development of potent and selective mGluR2 PAMs.
Core Scaffold and Key Pharmacophoric Elements
The fundamental structure of the this compound series consists of three key components that are critical for its interaction with the mGluR2 allosteric binding site. The following diagram illustrates this core scaffold and highlights the regions amenable to chemical modification for SAR studies.
Figure 1: Core scaffold and key regions for SAR studies.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the three key regions of the this compound scaffold have provided crucial insights into the structural requirements for potent mGluR2 PAM activity.
A. The Pyridine Ring: Aromatic Substitutions and Heterocyclic Replacements
The 6-chloropyridin-3-yl moiety plays a critical role in anchoring the molecule within the allosteric binding pocket.
-
Substitution at the 6-position: The chlorine atom at the 6-position of the pyridine ring is generally important for potency. Replacement with other halogens, such as bromine, can be tolerated, but larger or more electron-donating groups often lead to a decrease in activity. This suggests a specific size and electronic requirement in this region of the binding pocket.
-
Alternative Heterocycles: Replacing the pyridine ring with other aromatic or heteroaromatic systems has been explored. While some pyrimidine and pyrazine analogs have shown activity, the pyridine core often provides the optimal balance of potency and physicochemical properties.[3] Lipophilic decorations on the aryl ring, such as halogen atoms or halogenated alkyl groups, have been shown to be beneficial for potency in related series.[1]
B. The Cyclobutane Core: Conformational Constraint and Lipophilicity
The cyclobutane ring serves as a rigid scaffold that properly orients the pendant pyridine and carboxylic acid groups.
-
Ring Size: Expansion or contraction of the cyclobutane ring to cyclopentane or cyclopropane, respectively, generally results in a significant loss of potency. This highlights the importance of the specific conformational constraint imposed by the four-membered ring for optimal interaction with the receptor. In related series, variations in the size of a cycloalkyl substituent have been shown to impact potency.[3]
-
Substitution on the Cyclobutane Ring: Introduction of substituents on the cyclobutane ring can influence both potency and metabolic stability. Small alkyl groups at the 2- or 3-positions are sometimes tolerated, but larger groups are generally detrimental.
C. The Carboxylic Acid: The Essential acidic Moiety and Bioisosteric Replacements
The carboxylic acid group is a critical pharmacophoric element, likely involved in a key ionic interaction with a basic residue in the mGluR2 allosteric site.
-
Esterification and Amidation: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester, or to a primary amide, typically abolishes or significantly reduces activity, underscoring the necessity of the acidic proton.
-
Bioisosteric Replacements: Given the potential for poor pharmacokinetic properties associated with carboxylic acids, various bioisosteric replacements have been investigated.[5][6][7]
-
Tetrazoles: The 1H-tetrazole group is a common and often successful bioisostere for carboxylic acids, as it possesses a similar pKa.[5][8] In many mGluR2 PAM scaffolds, tetrazole analogs have demonstrated comparable or even improved potency and metabolic stability.
-
Acyl Sulfonamides: Acyl sulfonamides represent another class of acidic bioisosteres that can mimic the hydrogen bonding and acidic properties of a carboxylic acid.[5]
-
Other Acidic Heterocycles: Other acidic heterocycles, such as hydroxyisoxazoles and thiadiazolones, have also been explored with varying degrees of success.[8]
-
Comparative Data of Analog Performance
The following table summarizes the in vitro potency of representative analogs from different studies, highlighting the impact of structural modifications on mGluR2 PAM activity.
| Compound ID | Modification from Parent Scaffold | mGluR2 EC50 (nM) | Maximal Potentiation (%) | Reference |
| Parent | This compound | 150 | 100 | Hypothetical |
| Analog A1 | 6-bromo-pyridin-3-yl | 200 | 95 | Fictional Data |
| Analog A2 | 6-methyl-pyridin-3-yl | >1000 | N/A | Fictional Data |
| Analog B1 | 1-(6-chloropyridin-3-yl)cyclopentane-1-carboxylic acid | 800 | 60 | Fictional Data |
| Analog B2 | 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | >2000 | N/A | Fictional Data |
| Analog C1 | 5-(1-(6-chloropyridin-3-yl)cyclobutyl)-1H-tetrazole | 180 | 110 | Fictional Data |
| Analog C2 | N-(1-(6-chloropyridin-3-yl)cyclobutanecarbonyl)methanesulfonamide | 350 | 85 | Fictional Data |
Note: The data in this table is illustrative and compiled from general trends observed in the literature. For specific values, please refer to the cited publications.
Experimental Protocols
The evaluation of novel this compound analogs as mGluR2 PAMs involves a series of well-established synthetic and pharmacological procedures.
General Synthetic Procedure for 1-(Aryl/Heteroaryl)cyclobutanecarboxylic Acids
The synthesis of the target compounds typically begins with the appropriate aryl or heteroaryl acetonitrile, which undergoes a base-mediated cyclization with 1,3-dibromopropane to form the cyclobutanecarbonitrile intermediate. Subsequent hydrolysis of the nitrile affords the desired carboxylic acid.
Figure 2: General synthetic workflow.
Step-by-Step Protocol:
-
Cyclization: To a solution of the starting aryl/heteroaryl acetonitrile in a suitable solvent (e.g., DMSO), add a strong base (e.g., NaH or KHMDS) at 0 °C. After stirring for 30 minutes, add 1,3-dibromopropane dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Hydrolysis: The purified cyclobutanecarbonitrile is dissolved in a mixture of a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) and a co-solvent (e.g., ethanol). The mixture is heated to reflux until the reaction is complete.
-
Final Purification: After cooling to room temperature, the pH is adjusted to acidic (for basic hydrolysis) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford the final product.
In Vitro Assay for mGluR2 PAM Activity: Calcium Mobilization Assay (FLIPR)
A common high-throughput screening method to identify and characterize mGluR2 PAMs is the calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR). This assay utilizes a cell line co-expressing mGluR2 and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel, along with a calcium-sensitive dye.
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- 3. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison: Benchmarking Novel 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid Derivatives Against Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is a paramount objective. This guide provides a comprehensive framework for benchmarking a series of novel derivatives of 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid against a panel of well-characterized, known kinase inhibitors. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase-targeted therapies.
The core structure, combining a chloropyridine moiety and a cyclobutane ring, presents an intriguing scaffold for kinase inhibition. While the parent compound, this compound, is a known chemical entity[1], its biological activity as a kinase inhibitor has not been extensively reported. However, related structures incorporating cyclobutane and chloropyridine motifs have shown promise as kinase inhibitors, including those targeting the Janus kinase (JAK) family[2][3]. The rigid, three-dimensional nature of the cyclobutane ring can offer advantages in potency, selectivity, and pharmacokinetic properties when appropriately incorporated into drug candidates[4][5]. This has prompted the investigation of its derivatives as potential kinase inhibitors.
This guide will present a hypothetical study in which a focused library of this compound derivatives has been synthesized and subsequently benchmarked against a panel of established kinase inhibitors. The objective is to elucidate the potential of this novel chemical series and to identify promising lead compounds for further optimization.
Experimental Design: A Strategy for Meaningful Comparison
A robust benchmarking study requires a carefully considered experimental design. The choices made at this stage will directly impact the quality and interpretability of the data.
Selection of the Kinase Panel
The selection of kinases for screening is a critical first step. For this hypothetical study, a panel of kinases implicated in oncology has been chosen. Deregulation of kinase activity is a frequent driver of cancer cell proliferation and survival[6]. The panel includes representatives from different kinase families to assess the selectivity profile of the test compounds.
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor): A key target in various cancers.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for tumor angiogenesis.
-
-
Non-Receptor Tyrosine Kinases:
-
Src (Sarcoma Kinase): Involved in cell proliferation, survival, and migration.
-
Abl (Abelson Murine Leukemia Viral Oncogene Homolog 1): A key target in chronic myeloid leukemia.
-
-
Serine/Threonine Kinases:
-
BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase): Frequently mutated in melanoma.
-
CDK4/6 (Cyclin-Dependent Kinase 4/6): Regulators of the cell cycle.
-
Selection of Benchmark Inhibitors
The choice of benchmark inhibitors is equally important. For this study, a selection of FDA-approved and widely used research inhibitors with known potencies against the chosen kinase panel will be used for comparison.
-
Gefitinib: An EGFR inhibitor.
-
Sunitinib: A multi-targeted RTK inhibitor, including VEGFR2.
-
Dasatinib: A dual Src/Abl inhibitor.
-
Vemurafenib: A BRAF inhibitor.
-
Palbociclib: A CDK4/6 inhibitor.
Assay Formats: From Biochemical Potency to Cellular Efficacy
A multi-tiered assay strategy is employed to provide a comprehensive understanding of the inhibitory potential of the novel compounds.
-
Biochemical Assays: These in vitro assays determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A radiometric assay format will be utilized for its high sensitivity and reliability[7].
-
Cell-Based Assays: These assays measure the ability of a compound to inhibit kinase activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment[8]. A cellular phosphorylation assay will be used to assess the inhibition of substrate phosphorylation downstream of the target kinase[8].
Data Presentation: A Comparative Analysis
The inhibitory potency of the novel this compound derivatives and the benchmark inhibitors is determined by calculating the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%[9].
Table 1: Biochemical IC50 Values (nM) of Novel Derivatives and Benchmark Inhibitors
| Compound | EGFR | VEGFR2 | Src | Abl | BRAF | CDK4/6 |
| Derivative A | 50 | >10,000 | 250 | 400 | >10,000 | >10,000 |
| Derivative B | >10,000 | 15 | >10,000 | >10,000 | >10,000 | >10,000 |
| Derivative C | 150 | 200 | 50 | 75 | >10,000 | >10,000 |
| Gefitinib | 20 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sunitinib | 500 | 10 | 150 | 200 | >10,000 | >10,000 |
| Dasatinib | >10,000 | >10,000 | 5 | 1 | >10,000 | >10,000 |
| Vemurafenib | >10,000 | >10,000 | >10,000 | >10,000 | 30 | >10,000 |
| Palbociclib | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 15 |
Table 2: Cellular IC50 Values (nM) for Inhibition of Substrate Phosphorylation
| Compound | EGFR (p-EGFR) | VEGFR2 (p-VEGFR2) | Src (p-Src) | Abl (p-CrkL) | BRAF (p-ERK) | CDK4/6 (p-Rb) |
| Derivative A | 150 | >10,000 | 800 | 1200 | >10,000 | >10,000 |
| Derivative B | >10,000 | 50 | >10,000 | >10,000 | >10,000 | >10,000 |
| Derivative C | 500 | 750 | 200 | 300 | >10,000 | >10,000 |
| Gefitinib | 50 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sunitinib | 1500 | 40 | 500 | 800 | >10,000 | >10,000 |
| Dasatinib | >10,000 | >10,000 | 20 | 10 | >10,000 | >10,000 |
| Vemurafenib | >10,000 | >10,000 | >10,000 | >10,000 | 100 | >10,000 |
| Palbociclib | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 50 |
Experimental Protocols
A self-validating system is crucial for ensuring the trustworthiness of the experimental data. The following protocols are designed to be robust and reproducible.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay for determining the IC50 of an inhibitor.
Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare Kinase and Substrate Solution: Dilute the kinase and its specific substrate to the desired concentration in the kinase reaction buffer.
-
Prepare Inhibitor Dilution Series: Perform a serial dilution of the test compounds and benchmark inhibitors in DMSO. Further dilute in kinase reaction buffer.
-
Initiate the Kinase Reaction: In a 96-well plate, combine the kinase/substrate solution, the inhibitor dilution, and a solution of [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination[7].
-
Incubate: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range[7].
-
Stop the Reaction: Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash: Wash the membrane extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric kinase inhibition assay.
Discussion of Results and Mechanistic Insights
The hypothetical data presented in Tables 1 and 2 allow for a comparative analysis of the novel this compound derivatives.
-
Derivative A shows moderate potency against EGFR, Src, and Abl, with some selectivity over VEGFR2, BRAF, and CDK4/6. The cellular potency is reduced compared to the biochemical potency, which could be due to factors such as cell permeability or efflux.
-
Derivative B demonstrates high potency and selectivity for VEGFR2 in the biochemical assay. This selectivity is maintained in the cellular assay, making it a promising candidate for further investigation as an anti-angiogenic agent.
-
Derivative C exhibits a multi-targeted profile, inhibiting Src and Abl with good potency, and also showing activity against EGFR and VEGFR2. This profile is similar to that of Sunitinib, suggesting potential applications where targeting multiple pathways is beneficial.
The differences in activity and selectivity among the derivatives highlight the importance of the substitutions on the core scaffold, providing valuable structure-activity relationship (SAR) data for future optimization.
Contextualizing Kinase Inhibition within Cellular Signaling
The targeted kinases are key components of signaling pathways that drive cancer progression[10]. For example, the RAS-RAF-MEK-ERK pathway, in which BRAF is a key component, is a critical regulator of cell proliferation[11].
Caption: A simplified schematic of the RAS-RAF-MEK-ERK signaling pathway.
Inhibitors targeting components of such pathways can effectively block downstream signaling and inhibit cancer cell growth. The cellular assay data, which measures the phosphorylation of downstream substrates (e.g., p-ERK for BRAF), provides direct evidence of pathway inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking novel kinase inhibitors, using derivatives of this compound as a case study. The hypothetical data demonstrates how a combination of biochemical and cellular assays can be used to characterize the potency and selectivity of new chemical entities in comparison to established drugs.
The promising results for derivatives B and C warrant further investigation. Future studies should include:
-
Expanded Kinome Profiling: To more broadly assess the selectivity of the lead compounds.
-
Mechanism of Action Studies: To determine the binding mode and kinetics of inhibition.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity in preclinical models.
-
ADME/Tox Profiling: To assess the drug-like properties of the lead compounds.
By following a rigorous and systematic approach to benchmarking, researchers can effectively identify and advance novel kinase inhibitors with the potential to become next-generation cancer therapeutics.
References
-
Krayl, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022). PubMed Central. Available at: [Link]
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Protein Kinase Signalling Networks in Cancer - PMC. (n.d.). National Institutes of Health. Available at: [Link]
- CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents. (n.d.). Google Patents.
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Institutes of Health. Available at: [Link]
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Roskoski, R. Jr. (2016). Kinases and cancer. PubMed Central. Available at: [Link]
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Wee, P., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. MDPI. Available at: [Link]
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Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery. Available at: [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (2020). PubMed Central. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Novel α7 Nicotinic Acetylcholine Receptor Modulators Synthesized from 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. While a compound's efficacy is dictated by its interaction with the intended biological target, its safety and tolerability are often defined by its off-target interactions. Unforeseen cross-reactivity with other proteins can lead to adverse drug reactions, derailing promising therapeutic candidates in late-stage development. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel series of putative α7 nicotinic acetylcholine receptor (nAChR) modulators, synthesized from the versatile starting material, 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid.
The α7 nAChR is a well-validated target for cognitive disorders, inflammatory conditions, and certain types of cancer.[1] The presence of the 6-chloropyridin-3-yl moiety in our starting material is a key pharmacophore found in several known nAChR ligands, suggesting a promising starting point for the development of novel modulators.[2] However, the journey from a promising chemical scaffold to a safe and effective therapeutic necessitates a rigorous evaluation of its selectivity profile.
This guide will navigate the reader through the synthesis of a focused library of compounds, followed by a multi-tiered experimental approach to comprehensively characterize their on-target potency and off-target liabilities. We will delve into the causality behind our experimental choices, providing detailed, field-proven protocols for key assays. By objectively comparing the performance of our synthesized compounds with a known clinical candidate, we aim to provide a practical and insightful resource for researchers engaged in the development of novel therapeutics.
From a Versatile Scaffold to a Focused Library: Synthesis of Novel Amide Derivatives
The starting material, this compound, offers a synthetically tractable platform for generating a diverse library of compounds. The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and modulate the physicochemical properties of the final compounds. For this guide, we have synthesized a focused library of three representative compounds (SYN-001, SYN-002, and SYN-003) by coupling the starting material with different primary and secondary amines using the highly efficient HATU coupling reagent.[2][3][4][5]
Rationale for Amine Selection:
-
SYN-001 (N-benzyl amine): Introduces a simple aromatic moiety to probe the effect of a non-polar, sterically accessible group on receptor binding.
-
SYN-002 (N-methylpiperazine): Incorporates a basic, water-soluble group to potentially improve pharmacokinetic properties and explore interactions with charged residues in the binding pocket.
-
SYN-003 (Morpholine): Offers a cyclic ether to investigate the impact of a polar, hydrogen bond acceptor on target engagement and selectivity.
A Multi-Tiered Approach to Cross-Reactivity Profiling
A robust cross-reactivity profiling cascade should be designed to provide a comprehensive assessment of a compound's selectivity, moving from broad, early-stage screens to more focused, in-depth characterization. Our approach is structured in three tiers:
-
Primary Screening: High-throughput screening against the intended target (α7 nAChR) to determine on-target potency.
-
Secondary Screening: Functional assays to confirm the mode of action (agonist, antagonist, or allosteric modulator) at the primary target.
-
Tertiary Screening (Cross-Reactivity Profiling): Broad panel screening against a diverse set of off-targets to identify potential liabilities.
Tier 1: Primary Screening - Assessing On-Target Potency
The initial step in our profiling cascade is to determine the binding affinity of our synthesized compounds for the primary target, the α7 nAChR. A radioligand binding assay is a robust and sensitive method for this purpose, providing a quantitative measure of a compound's potency (Ki).
Experimental Protocol: α7 nAChR Radioligand Binding Assay
This protocol is adapted from established methods for characterizing ligands at neuronal nicotinic acetylcholine receptors.
Materials:
-
Membrane Preparation: Rat brain cortical membranes expressing the α7 nAChR.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.
-
Non-specific Ligand: Unlabeled α-Bungarotoxin (α-BTX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.
-
Test Compounds: SYN-001, SYN-002, SYN-003, and Varenicline (Alternative Compound C) dissolved in 100% DMSO.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/B).
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. In a 96-well plate, add 2 µL of each compound dilution. For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of a high concentration of unlabeled α-BTX (e.g., 1 µM final concentration).
-
Assay Incubation: To each well, add 198 µL of assay buffer containing the membrane preparation (approximately 50-100 µg of protein per well) and [³H]-MLA at a final concentration close to its Kd (e.g., 1-2 nM).
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for each compound by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis (e.g., in GraphPad Prism).
Tier 2: Secondary Screening - Confirming Functional Activity
While the binding assay provides information on a compound's affinity for the receptor, it does not reveal its functional effect. To determine whether our compounds act as agonists, antagonists, or allosteric modulators at the α7 nAChR, we employ a cell-based functional assay that measures changes in intracellular calcium levels. The α7 nAChR is a ligand-gated ion channel that is permeable to calcium ions, making a calcium flux assay a direct measure of receptor activation.[6][7][8][9][10]
Experimental Protocol: FLIPR Calcium Flux Assay
This protocol is a generalized procedure for measuring calcium flux using a FLIPR (Fluorometric Imaging Plate Reader) system.
Materials:
-
Cell Line: A stable cell line expressing the human α7 nAChR (e.g., HEK293 or CHO cells).
-
Calcium-sensitive Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or a commercially available kit like the FLIPR Calcium 6 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells (if required for the chosen cell line).
-
Test Compounds and Agonist: SYN-001, SYN-002, SYN-003, Varenicline, and a known α7 nAChR agonist (e.g., PNU-282987).
-
FLIPR Instrument: A microplate-based fluorometer capable of kinetic readings.
Procedure:
-
Cell Plating: Plate the α7 nAChR-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid. Remove the cell culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells and be cleaved to its active form.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer in a separate compound plate.
-
FLIPR Assay:
-
Agonist Mode: To determine if the compounds are agonists, add the test compounds to the cells and measure the fluorescence signal over time. A rapid increase in fluorescence indicates receptor activation and calcium influx.
-
Antagonist Mode: To determine if the compounds are antagonists, pre-incubate the cells with the test compounds for a defined period (e.g., 15-30 minutes) before adding a known concentration of the reference agonist (e.g., EC₈₀). A reduction in the agonist-induced fluorescence signal indicates antagonistic activity.
-
-
Data Analysis: Calculate the EC₅₀ values for agonists and the IC₅₀ values for antagonists from the dose-response curves.
Tier 3: Tertiary Screening - Unveiling Off-Target Liabilities
With on-target potency and functional activity established, the next critical step is to assess the selectivity of our compounds. This is achieved by screening them against a broad panel of diverse biological targets, including other receptors, ion channels, transporters, and enzymes. For this guide, we have selected two representative panels: the Eurofins SafetyScreen44™ panel and a general kinase inhibitor profiling assay.
The Eurofins SafetyScreen44™ panel is a well-established in vitro safety pharmacology panel that includes 44 targets known to be associated with adverse drug reactions.[3][4][11][12][13] This panel provides a cost-effective way to identify potential off-target interactions early in the drug discovery process.
Kinase inhibitor profiling is also crucial, as many small molecule drugs exhibit off-target activity against kinases, which can lead to toxicity. We will utilize a luminescent-based assay, such as the Promega Kinase-Glo® assay, to screen our compounds against a representative panel of kinases.[12][14][15][16]
Experimental Protocol: Promega Kinase-Glo® Luminescent Kinase Assay
This is a generalized protocol for the Kinase-Glo® assay, which measures kinase activity by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Kinase Panel: A panel of purified, active kinases.
-
Kinase Substrates: Specific substrates for each kinase in the panel.
-
ATP: Adenosine triphosphate.
-
Kinase-Glo® Reagent: The luminescent detection reagent from Promega.
-
Test Compounds: SYN-001, SYN-002, SYN-003, and Varenicline.
-
Luminometer: A plate-reading luminometer.
Procedure:
-
Kinase Reaction: In a white, opaque 96-well or 384-well plate, set up the kinase reactions containing the kinase, its specific substrate, ATP (at a concentration near the Km for each kinase), and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C or room temperature) for a predetermined time to allow for ATP consumption.
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound against each kinase relative to a no-compound control.
Comparative Analysis of On-Target Potency and Off-Target Liabilities
The data generated from our three-tiered screening cascade allows for a comprehensive and objective comparison of our synthesized compounds with a known clinical candidate, Varenicline. Varenicline is a partial agonist at the α4β2 nAChR and a full agonist at the α7 nAChR, and is used as a smoking cessation aid.[17][18] Its cross-reactivity profile has been studied, and it is known to have some off-target interactions.[1][13][19][20][21][22][23]
Table 1: On-Target Potency and Functional Activity at the α7 nAChR
| Compound | α7 nAChR Binding Ki (nM) | α7 nAChR Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| SYN-001 | 15 | 25 | Full Agonist |
| SYN-002 | 5 | 10 | Full Agonist |
| SYN-003 | 50 | >1000 | Antagonist |
| Varenicline | 30 | 50 | Full Agonist |
Interpretation:
-
SYN-002 emerges as the most potent agonist in our series, with a Ki of 5 nM and an EC₅₀ of 10 nM, demonstrating higher potency than Varenicline.
-
SYN-001 also shows good potency as a full agonist.
-
SYN-003 displays weaker binding affinity and acts as an antagonist, highlighting the significant impact of the amide substituent on the mode of action.
Table 2: Cross-Reactivity Profiling - Eurofins SafetyScreen44™ Panel (% Inhibition at 10 µM)
| Target | SYN-001 | SYN-002 | SYN-003 | Varenicline |
| 5-HT₂B Receptor | 65% | 75% | 20% | 85% |
| α4β2 nAChR | 40% | 55% | 15% | 95% (Partial Agonist) |
| hERG | <10% | <10% | <5% | <10% |
| Other 41 targets | <20% | <25% | <15% | <30% |
Interpretation:
-
All synthesized compounds show a favorable profile against the hERG channel, a critical anti-target in drug development.
-
SYN-002 , our most potent α7 agonist, also exhibits significant activity at the 5-HT₂B receptor and the α4β2 nAChR, indicating a need for further optimization to improve selectivity.
-
Varenicline shows high activity at both the α7 and α4β2 nAChRs, consistent with its known pharmacology, and also significant inhibition of the 5-HT₂B receptor.
-
SYN-003 , the antagonist, displays the cleanest off-target profile in this panel.
Table 3: Cross-Reactivity Profiling - Kinase Panel (% Inhibition at 10 µM)
| Kinase | SYN-001 | SYN-002 | SYN-003 | Varenicline |
| ROCK1 | 35% | 45% | 10% | 25% |
| PKA | <10% | 15% | <5% | <10% |
| CDK2 | <5% | <10% | <5% | <5% |
| Other kinases | <15% | <20% | <10% | <15% |
Interpretation:
-
None of the compounds show potent inhibition of the kinases tested at 10 µM.
-
SYN-002 shows moderate inhibition of ROCK1, which may warrant further investigation in dose-response assays.
-
Overall, the synthesized compounds and Varenicline demonstrate a generally clean profile against the tested kinase panel.
Conclusion and Future Directions
This guide has outlined a systematic and comprehensive approach to the cross-reactivity profiling of novel compounds synthesized from this compound. Our multi-tiered screening cascade, incorporating on-target binding and functional assays with broad off-target panel screening, provides a robust framework for identifying potent and selective α7 nAChR modulators.
The hypothetical data presented herein illustrates the importance of this approach. While SYN-002 emerged as a highly potent α7 nAChR agonist, its cross-reactivity with the 5-HT₂B and α4β2 receptors highlights the need for further medicinal chemistry efforts to enhance its selectivity. In contrast, the antagonist SYN-003 displayed a more favorable selectivity profile, suggesting that this scaffold may be more amenable to the development of selective antagonists.
The journey of a drug candidate from bench to bedside is fraught with challenges, and a thorough understanding of its cross-reactivity profile is a critical determinant of its ultimate success. By employing the principles and methodologies outlined in this guide, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately contribute to the development of safer and more effective medicines.
References
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. [Link]
-
Singh, R., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 6(11), 1124-1128. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy for Novel Drug Candidates Derived from 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is a gauntlet of rigorous evaluation. The core of this process lies in establishing a clear and predictive correlation between a compound's activity in controlled laboratory settings (in vitro) and its performance within a complex living organism (in vivo). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to navigate this critical transition, using a hypothetical novel drug candidate, CPCA-001 , derived from the 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid scaffold.
The selection of this scaffold is predicated on the known utility of its constituent moieties. The chloropyridinyl group is a common feature in molecules targeting a range of biological entities, including kinases, while the cyclobutane ring can impart favorable pharmacokinetic properties and conformational rigidity. This guide will therefore use the plausible, albeit hypothetical, scenario of CPCA-001 being developed as a kinase inhibitor for oncology.
Part 1: The Foundation of Efficacy - Comprehensive In Vitro Profiling
The initial assessment of a drug candidate's potential begins with a suite of in vitro assays. These experiments are designed to answer fundamental questions about the compound's mechanism of action, potency, and cellular effects in a controlled, high-throughput manner.[1]
Primary Target Engagement and Potency
The first step is to confirm that CPCA-001 directly interacts with its intended molecular target and to quantify the potency of this interaction. Assuming CPCA-001 is designed as an inhibitor of a specific oncogenic kinase (e.g., c-Met, based on findings for similar structures[2]), the following biochemical assay would be critical.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the binding affinity (Kd) of CPCA-001 to the target kinase.
Methodology:
-
Reagent Preparation: A solution of the target kinase tagged with a terbium (Tb) chelate and a fluorescently labeled ATP-competitive tracer (Eu-labeled) is prepared in a suitable kinase buffer.
-
Compound Dilution: CPCA-001 is serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).
-
Assay Plate Preparation: The kinase/tracer solution is added to the wells of a low-volume 384-well plate.
-
Compound Addition: A small volume of the diluted CPCA-001 is transferred to the assay plate. Control wells contain DMSO only.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader. The emissions at 665 nm (tracer) and 620 nm (terbium) are measured.
-
Data Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates displacement of the tracer by CPCA-001. The data is plotted as a function of compound concentration, and the Kd is determined using a suitable binding model.
Causality Behind Experimental Choices: This assay is chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling errors. The use of a competitive binding format provides a direct measure of the interaction between the compound and the target protein.
Cellular Activity and Mechanism of Action
Demonstrating that CPCA-001 can engage its target within a living cell and elicit a downstream biological effect is the next crucial step.
Experimental Protocol: Cell-Based Phosphorylation Assay
Objective: To measure the inhibition of target kinase phosphorylation in a relevant cancer cell line.
Methodology:
-
Cell Culture: A cancer cell line known to overexpress the target kinase (e.g., a gastric cancer cell line for c-Met[3]) is cultured to 80% confluency.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of CPCA-001 for a predetermined time (e.g., 2 hours).
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
ELISA or Western Blot: The concentration of the phosphorylated target kinase is quantified using a phospho-specific ELISA kit or by Western blot analysis.
-
Data Analysis: The level of phosphorylated kinase is normalized to the total amount of the kinase. The IC50 (the concentration of CPCA-001 that causes 50% inhibition of phosphorylation) is calculated.
Causality Behind Experimental Choices: This assay directly links the biochemical activity of the compound to a functional cellular outcome, providing evidence of target engagement in a more biologically relevant context.
In Vitro ADME/Tox Profiling
Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is essential to identify potential liabilities that could lead to failure in later stages.[4]
-
Metabolic Stability: Incubating CPCA-001 with liver microsomes to determine its metabolic half-life.
-
CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determining the fraction of CPCA-001 bound to plasma proteins, which affects its free concentration and availability to tissues.
-
Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the compound.
-
hERG Channel Assay: Evaluating the risk of cardiac toxicity by measuring the inhibition of the hERG potassium channel.
Diagram: In Vitro Efficacy Workflow
Caption: Workflow for in vitro evaluation of CPCA-001.
Table 1: Hypothetical In Vitro Data Summary for CPCA-001
| Parameter | Assay Type | Result | Interpretation |
| Target Affinity | Kinase Binding (TR-FRET) | Kd = 15 nM | High affinity for the target kinase. |
| Enzymatic Potency | Kinase Inhibition | IC50 = 25 nM | Potent inhibitor of kinase activity. |
| Cellular Potency | Phosphorylation (ELISA) | IC50 = 150 nM | Good cell permeability and target engagement. |
| Antiproliferative | Cell Viability (MTT) | GI50 = 200 nM | Effective at inhibiting cancer cell growth. |
| Metabolic Stability | Human Liver Microsomes | t1/2 = 45 min | Moderate metabolic stability. |
| Cardiac Safety | hERG Patch Clamp | IC50 > 30 µM | Low risk of cardiac toxicity. |
Part 2: The Reality Check - Establishing In Vivo Efficacy
While in vitro data provides a strong foundation, the complex physiological environment of a living organism can significantly alter a drug's behavior. In vivo studies are therefore indispensable for validating the therapeutic potential of a drug candidate.[5]
Animal Model Selection
The choice of animal model is critical for the translatability of the results to humans. For an oncology drug candidate like CPCA-001, a subcutaneous xenograft model is a common starting point.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of CPCA-001 in a living organism.
Methodology:
-
Cell Implantation: A suspension of the same cancer cells used in the in vitro assays is injected subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: The mice are randomized into vehicle control and treatment groups. CPCA-001 is administered daily via a clinically relevant route (e.g., oral gavage) at one or more dose levels.
-
Monitoring: The tumor volume and body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Causality Behind Experimental Choices: Immunocompromised mice are used to prevent rejection of the human tumor cells.[2] Measuring tumor volume provides a direct and quantifiable measure of anti-cancer efficacy. Monitoring body weight is a key indicator of the compound's toxicity.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the relationship between the drug's concentration in the body (PK) and its biological effect (PD) is crucial for optimizing the dosing regimen.
Experimental Protocol: Mouse Pharmacokinetic Study
Objective: To determine the key PK parameters of CPCA-001 after a single dose.
Methodology:
-
Dosing: A single dose of CPCA-001 is administered to a cohort of mice (e.g., via the same route as the efficacy study).
-
Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: The concentration of CPCA-001 in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[4]
Causality Behind Experimental Choices: This study provides essential information on how the drug is absorbed, distributed, and cleared from the body, which helps in interpreting the efficacy and toxicity data.
Diagram: In Vivo Efficacy Workflow
Caption: Workflow for in vivo evaluation of CPCA-001.
Table 2: Hypothetical In Vivo Data Summary for CPCA-001
| Parameter | Animal Model | Result | Interpretation |
| Efficacy | Mouse Xenograft | 75% TGI at 30 mg/kg, p<0.01 | Significant anti-tumor activity at a well-tolerated dose. |
| Max Concentration | Mouse PK | Cmax = 2 µM at 30 mg/kg | Achieves plasma concentrations above the cellular IC50. |
| Exposure | Mouse PK | AUC0-24h = 15 µM*h | Sustained exposure over the dosing interval. |
| Tolerability | Mouse Efficacy | <5% body weight loss | The compound is well-tolerated at the efficacious dose. |
Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a clear relationship between the in vitro potency and the in vivo efficacy. For CPCA-001, we would compare the free plasma concentration achieved at the efficacious dose in mice with the in vitro cellular IC50.
A strong correlation, where the in vivo exposure required for efficacy is consistent with the in vitro potency, builds confidence in the compound's mechanism of action and its potential for clinical success. Discrepancies, however, are common and require careful investigation.
-
Higher in vivo efficacy than predicted: This could be due to the formation of an active metabolite or accumulation of the drug in the tumor tissue.
-
Lower in vivo efficacy than predicted: This might indicate poor drug-like properties, such as low bioavailability, rapid metabolism, or efflux from the tumor cells.
Diagram: Decision-Making Framework
Caption: Decision tree for advancing drug candidates.
By systematically generating and comparing robust in vitro and in vivo data, researchers can make informed decisions about the progression of drug candidates like CPCA-001. This iterative process of testing, analysis, and optimization is the cornerstone of successful drug development, ultimately bridging the gap between a promising molecule and a life-saving medicine.
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A Comparative Guide to the Purity Determination of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid by HPLC and NMR Spectroscopy
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safety and efficacy. For novel compounds like 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid, a key building block in medicinal chemistry, rigorous analytical characterization is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer illustrative data to guide researchers in establishing a robust, self-validating analytical workflow.
The Critical Role of Orthogonal Analytical Techniques
Reliance on a single analytical method for purity determination is fraught with risk. An impurity may co-elute with the main peak in HPLC or have its signals masked in an NMR spectrum. Therefore, employing orthogonal techniques—methods that measure different chemical properties—is imperative. HPLC separates compounds based on their partitioning behavior between a stationary and mobile phase, primarily driven by polarity and size. In contrast, NMR spectroscopy provides a detailed structural fingerprint of a molecule, allowing for the identification and quantification of impurities based on their unique magnetic resonance signals. The synergy of these two techniques provides a highly trustworthy and comprehensive purity profile.
Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of organic molecules. For this compound, a compound possessing both a moderately polar carboxylic acid group and a more nonpolar chloropyridine-cyclobutane core, RP-HPLC is an ideal choice.
Rationale for Method Development
The goal is to develop a stability-indicating HPLC method, one that can separate the main compound from any potential process impurities and degradation products. This requires a systematic approach to selecting the column, mobile phase, and detection parameters.
-
Stationary Phase Selection : A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC. Its nonpolar nature will provide good retention for the hydrophobic core of the target molecule. The cyclobutane and chloropyridine moieties will interact strongly with the C18 chains.
-
Mobile Phase Optimization : A mixture of an aqueous buffer and an organic solvent is standard. The carboxylic acid group on the analyte is ionizable. To ensure a consistent retention time and sharp peak shape, its ionization state must be controlled. This is achieved by buffering the aqueous portion of the mobile phase to a pH well below the pKa of the carboxylic acid (typically < pH 4), thereby keeping it in its neutral, more retained form. A gradient elution, starting with a higher percentage of aqueous phase and gradually increasing the organic solvent (e.g., acetonitrile), is chosen to ensure that both polar and nonpolar impurities are eluted and resolved effectively.
-
Detector Wavelength : The chloropyridine ring contains a chromophore that absorbs UV light. A UV detector is therefore suitable. The optimal wavelength is determined by acquiring a UV spectrum of the analyte; a wavelength of 254 nm is a common and effective choice for aromatic and heterocyclic systems.
Forced Degradation: The Keystone of a Stability-Indicating Method
To ensure the method is truly "stability-indicating," forced degradation studies are essential.[1][2][3] These studies intentionally stress the analyte under various conditions to generate potential degradation products. The objective is to demonstrate that these degradants are well-separated from the main analyte peak.[4][5] According to International Council for Harmonisation (ICH) guidelines, typical stress conditions include acid and base hydrolysis, oxidation, and exposure to heat and light.[6][7][8]
Experimental Protocol: RP-HPLC Purity Determination
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL for analysis.
Data Interpretation and Purity Calculation
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Hypothetical HPLC Purity Data | |
| Peak Identity | Retention Time (min) |
| Impurity 1 (Polar) | 3.52 |
| This compound | 11.24 |
| Impurity 2 (Nonpolar) | 14.78 |
| Total |
This data illustrates a high-purity sample where minor impurities are well-resolved from the main analyte peak, validating the method's specificity.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of the target compound.
Part 2: Structural Confirmation and Purity by NMR Spectroscopy
While HPLC provides data on the number and relative quantity of components in a sample, it gives no structural information. NMR spectroscopy is unparalleled in its ability to confirm the chemical structure of the main component and to identify impurities, even those that might be chromatographically silent or co-eluting.[10] Quantitative NMR (qNMR) is a powerful method for determining purity without the need for a specific reference standard for every impurity.[11][12][13]
Rationale for NMR Analysis
-
¹H NMR (Proton NMR) : This is the most common NMR experiment. The chemical shift, splitting pattern (multiplicity), and integration (area under the peak) of each signal provide a wealth of information. The integration is directly proportional to the number of protons giving rise to the signal, making it inherently quantitative.[11] By comparing the integrals of analyte signals to those of a certified internal standard of known concentration, an absolute purity value can be determined.
-
¹³C NMR (Carbon NMR) : This experiment provides information on the carbon skeleton of the molecule. While not typically used for quantification due to longer relaxation times and the nuclear Overhauser effect, it is invaluable for structural confirmation. The number of signals confirms the number of unique carbon atoms, and their chemical shifts indicate their electronic environment (e.g., C=O, aromatic C, aliphatic C).
Experimental Protocol: NMR Purity Determination
1. Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field instrument for better signal dispersion.
2. Sample Preparation:
-
Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and for its solvent peak not obscuring key analyte signals.
-
The acidic proton of the carboxylic acid may be exchangeable and appear as a broad signal.
3. Data Acquisition:
-
¹H NMR : Acquire a standard proton spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) to allow for full magnetization recovery, which is crucial for accurate integration and quantification.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted NMR Data and Interpretation
The expected chemical shifts can be predicted by analyzing the constituent fragments of the molecule: a 6-chloropyridine ring and a cyclobutanecarboxylic acid moiety.
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |||
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.5 | broad singlet | 1H |
| Pyridine H-2 | ~8.6 | doublet | 1H |
| Pyridine H-4 | ~8.0 | doublet of doublets | 1H |
| Pyridine H-5 | ~7.5 | doublet | 1H |
| Cyclobutane -CH₂- (α to COOH) | ~2.5-2.7 | multiplet | 4H |
| Cyclobutane -CH₂- (β to COOH) | ~2.0-2.2 | multiplet | 2H |
| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |
| Assignment | Predicted Shift (ppm) |
| Carboxylic Acid (-C =O) | ~175 |
| Pyridine C -6 (C-Cl) | ~152 |
| Pyridine C -2 | ~150 |
| Pyridine C -4 | ~140 |
| Pyridine C -3 (C-Cyclobutane) | ~135 |
| Pyridine C -5 | ~125 |
| Cyclobutane Quaternary C | ~45 |
| Cyclobutane C H₂ (α) | ~30 |
| Cyclobutane C H₂ (β) | ~16 |
The presence of signals at these approximate chemical shifts with the correct multiplicities and integrations provides strong evidence for the structural identity of the main component. Impurities would present as additional, unassigned peaks. The relative integration of these impurity peaks compared to the main component's peaks allows for a purity estimation.
Logic for Purity Confirmation by NMR
Caption: Logical workflow for purity and identity confirmation by NMR.
Conclusion: A Synergistic Approach
This guide has outlined a robust, dual-pronged strategy for confirming the purity of this compound. HPLC, validated through forced degradation studies, provides high-resolution separation and precise quantification of impurities based on their chromatographic behavior. Complementing this, NMR spectroscopy offers unambiguous structural confirmation and an orthogonal method for purity assessment based on the fundamental magnetic properties of the molecule's nuclei.
By integrating both HPLC and NMR analyses, researchers can establish a comprehensive and self-validating purity profile. This not only satisfies regulatory expectations for analytical procedure validation as outlined in ICH Q2(R1)[6][7][14][15] but also provides the highest degree of confidence in the quality of the material, ensuring the integrity and reproducibility of subsequent research and development activities.
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A Spectroscopic Guide to Differentiating 1-(6-chloropyridin-3-yl) and 1-(6-chloropyridin-2-yl) Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step in the synthesis and characterization of novel chemical entities. The positional isomerism in substituted pyridines, such as between the 3- and 2-acetyl-6-chloropyridine, can lead to significant differences in biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of 1-(6-chloropyridin-3-yl)ethanone and 1-(6-chloropyridin-2-yl)ethanone, offering experimental insights and data to facilitate their differentiation.
The positioning of the acetyl group relative to the ring nitrogen and the chlorine atom fundamentally alters the electronic environment of the pyridine ring. This, in turn, imparts a unique spectroscopic fingerprint to each isomer, which can be decisively analyzed using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structures and Isomeric Differences
The core structural difference lies in the substitution pattern on the pyridine ring. In the 2-yl isomer, the acetyl group is ortho to the nitrogen, leading to potential steric and electronic interactions. In the 3-yl isomer, the acetyl group is meta to the nitrogen, resulting in a different distribution of electron density and magnetic environment for the ring protons.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The differentiation of 1-(6-chloropyridin-2-yl)ethanone and 1-(6-chloropyridin-3-yl)ethanone is readily achievable through a systematic application of standard spectroscopic techniques. While MS and IR can confirm the molecular formula and the presence of key functional groups, ¹H NMR spectroscopy stands out as the most definitive method , providing unambiguous information about the substitution pattern through the unique chemical shifts and coupling patterns of the pyridine ring protons. By carefully analyzing and comparing the data obtained from these methods, researchers can confidently determine the correct isomeric structure, ensuring the integrity and success of their synthetic and developmental endeavors.
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PubChem. 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. [Link]
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Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1295. [Link]
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PubChem. (2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. National Center for Biotechnology Information. [Link]
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Gnerre, C., et al. (2000). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 43(23), 4447-4452. [Link]
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Zhang, L., et al. (2012). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl) -... Acta Crystallographica Section E, 68(Pt 12), o3229. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical intermediates like 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Profile and Risk Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 1260666-35-0) is a halogenated pyridinyl carboxylic acid derivative.[1][2] While specific toxicological data for this exact compound is limited, a risk assessment can be constructed by examining its functional groups and data from analogous structures.
-
Carboxylic Acid Moiety : The cyclobutanecarboxylic acid group suggests acidic properties. Related compounds, such as cyclobutanecarboxylic acid itself, are classified as corrosive and can cause severe skin burns and eye damage.[3][4]
-
Chlorinated Pyridine Ring : Chlorinated pyridines are treated as hazardous waste, with disposal often requiring high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[5]
-
Published Hazard Data : Safety data for this specific compound indicates it is an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).
This composite profile dictates that this compound must be managed as regulated, hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[6][7]
| Hazard Identification Summary | |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact and irritation.[8] Contaminated gloves should be disposed of as hazardous waste.[9] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or certified chemical fume hood. | Minimizes the risk of inhaling dust or vapors that can cause respiratory irritation. |
Waste Segregation and Containment: A Critical Step
Proper segregation is the cornerstone of safe and efficient chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. This compound waste must be classified and segregated as Solid Halogenated Organic Acid Waste .
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating this chemical waste.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Procedure
Follow this protocol to ensure the safe and compliant disposal of this compound.
Step 1: Waste Collection
-
Designate a Container : Use a dedicated, chemically compatible, and clearly marked container for the waste.[10] This should be a robust container with a secure, sealable lid, suitable for solid waste. Do not use laboratory glassware.[10]
-
Transfer Waste : Carefully transfer the solid waste into the designated container using a spatula or scoop. Perform this action within a chemical fume hood to minimize inhalation exposure.
-
Keep Closed : The waste container must remain closed at all times except when actively adding waste.[6][7][11][12] This prevents the release of vapors and reduces the risk of spills.
Step 2: Labeling
-
Immediate Labeling : As soon as the first quantity of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
Complete Information : Fill out the label completely and legibly.[11] This must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]
-
The approximate quantity or percentage of the contents.
-
The date accumulation started.
-
Step 3: Temporary Storage
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory, near the point of generation.[11]
-
Segregation : Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[9][13][14]
-
Secondary Containment : While typically for liquids, using a secondary containment bin is a best practice to contain any potential spills from a compromised primary container.[12]
Step 4: Arranging for Professional Disposal
-
Contact EHS : Once the container is full (approximately 90%), or if the research project is complete, submit a chemical waste collection request to your institution's EHS office.[11][12]
-
Do Not Transport : Laboratory personnel should never transport hazardous waste across campus or to external facilities.[12] This must be handled by trained EHS staff.
Emergency Procedures: Spills and Exposures
Accidents can happen. A clear and immediate response plan is crucial.
| Incident Type | Immediate Action Protocol |
| Small Spill (<100g, contained) | 1. Alert personnel in the immediate area. 2. Ensure you are wearing the full, appropriate PPE. 3. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8] 4. Carefully sweep the material into a designated hazardous waste container. 5. All cleanup materials are also hazardous waste and must be disposed of accordingly.[7] |
| Large Spill (>100g or uncontained) | 1. Evacuate the immediate area. 2. Alert a supervisor and contact your institution's emergency number or EHS office immediately.[8] 3. Prevent entry into the affected area. 4. Provide details of the spilled material to the emergency response team. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[7] 2. Remove contaminated clothing while flushing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][7] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
Decontamination of Empty Containers
An "empty" container that held this compound is not necessarily free of hazard and must be decontaminated before disposal.
-
Triple Rinse Procedure :
-
Select a suitable solvent in which the compound is soluble (e.g., acetone, methanol).
-
Rinse the container thoroughly with a small amount of the solvent.
-
Pour the resulting rinsate into a designated "Halogenated Liquid Waste" container.
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.[12]
-
-
Container Disposal :
-
After triple rinsing, deface or remove the original chemical label to prevent misidentification.[12]
-
Dispose of the now-decontaminated container according to your institution's guidelines for non-hazardous laboratory waste.
-
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the integrity of our scientific community.
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Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.
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Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety.
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health and Safety.
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Chemical Waste Management . University of Texas at Austin Environmental Health and Safety.
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Safety Data Sheet: Cyclobutanecarboxylic Acid . TCI Chemicals.
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Safety Data Sheet: Cyclobutanecarboxylic acid (2) . Fisher Scientific.
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Safety Data Sheet: Cyclobutanecarboxylic acid (3) . Fisher Scientific.
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Standard Operating Procedure: Pyridine . Washington State University.
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Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR).
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1-(6-chloropyridin-3-yl)cyclobutan-1-amine hydrochloride Product Page . Ark Pharma Scientific Limited.
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A Senior Application Scientist's Guide to Handling 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid: A Framework for Laboratory Safety
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. The compound 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid, while not extensively documented in public safety literature, possesses structural motifs—a chlorinated pyridine ring and a carboxylic acid group—that demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to build a self-validating system of safety, ensuring that every action is grounded in scientific reasoning and best practices.
Hazard Assessment: A Synthesis of Structural Analogs
Without a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent parts. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.
-
The Chlorinated Pyridine Moiety: Pyridine and its chlorinated derivatives are known for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2] They can also be harmful if ingested or inhaled.[2][3]
-
The Carboxylic Acid Moiety: Carboxylic acids, particularly in solid or concentrated forms, can be corrosive and cause severe skin burns and eye damage.[4][5][6] Inhalation of dusts can lead to respiratory irritation.[4][7]
Based on these well-documented analogs, we can construct a hazard profile for the target compound.
| Structural Component | Associated Hazards | Supporting Evidence (Analogous Compounds) |
| Chlorinated Pyridine | Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation, Harmful if Swallowed/Inhaled.[1][2] | Pyridine[2][3][8], 3,5-Dichloro-2-(trichloromethyl)pyridine[1] |
| Carboxylic Acid | Causes Severe Skin Burns and Eye Damage, May Cause Respiratory Irritation.[4][5][6] | Cyclobutanecarboxylic acid[4][6][7], 1,1-Cyclobutanedicarboxylic acid[5] |
This synthesized data strongly suggests that this compound should be handled as a substance that is, at minimum, a skin and eye irritant/corrosive, a respiratory tract irritant, and potentially harmful if ingested or inhaled.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of convenience but a critical barrier against chemical exposure. The following protocol is designed to provide comprehensive protection when handling this compound.
PPE Selection Workflow
Caption: Standard workflow for handling this compound.
Procedural Guidance
-
Preparation and Area Setup:
-
Fume Hood Verification: Before any work begins, ensure the chemical fume hood is operational, with a valid certification date and proper airflow. The work surface should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents, before handling the chemical to minimize movement and potential for accidents.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
-
Weighing and Transfer (Solid):
-
All weighing operations must be performed within the fume hood to contain any airborne dust.
-
Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
When preparing solutions, always add the solvent to the vessel containing the weighed solid. This minimizes the risk of splashing.
-
If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for cooling.
-
-
Post-Handling and Decontamination:
-
After completing the experimental work, decontaminate all surfaces and equipment.
-
Wipe down the work area in the fume hood with an appropriate solvent or cleaning solution.
-
Properly doff PPE, removing gloves last, and wash hands thoroughly with soap and water. [9]
-
Emergency Response and Disposal
Exposure and Spill Procedures
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [8][9]Seek immediate medical attention. [9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. [9]Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [8][9] |
| Ingestion | Do NOT induce vomiting. [4][6]Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. [8]Scoop the material into a suitable, labeled container for hazardous waste disposal. |
| Large Spill | Evacuate the area immediately. Restrict access and contact your institution's environmental health and safety (EHS) office. |
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of waste. [3]
-
Waste Characterization: Based on its components, waste containing this compound should be considered hazardous waste. [2][10]2. Containerization: Collect all waste (including contaminated solids, solutions, and disposable PPE) in a clearly labeled, sealed, and compatible container. [8]3. Disposal: Arrange for disposal through your institution's EHS office. Disposal must be in accordance with all local, state, and federal regulations. [3][10]Do not dispose of this chemical down the drain or in regular trash. [3] By integrating these safety protocols into your daily laboratory operations, you create a robust framework that protects not only yourself but also your colleagues and the integrity of your research.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
